molecular formula C15H12N2O B1268518 4-Benzyl-1(2H)-phthalazinone CAS No. 32003-14-8

4-Benzyl-1(2H)-phthalazinone

Cat. No.: B1268518
CAS No.: 32003-14-8
M. Wt: 236.27 g/mol
InChI Key: JUCCMEHWBGPJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1(2H)-phthalazinone (CAS 32003-14-8) is a diazaheterobicycle of significant interest in medicinal chemistry and drug discovery . It serves as a key synthetic intermediate and privileged scaffold for designing novel bioactive molecules with diverse pharmacological properties . Its core structure is featured in several clinical and investigational agents, underscoring its research value . A primary research application of this compound is in the development of targeted anticancer therapies. Derivatives based on this scaffold have been investigated as potent androgen receptor (AR) antagonists for the potential treatment of prostate cancer, including castration-resistant forms . Furthermore, recent studies have synthesized novel derivatives that function as potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors, demonstrating promising in vitro anti-breast cancer activity and induction of apoptosis . Beyond oncology, the compound is a valuable precursor for generating antimicrobial agents. Synthetic derivatives have been shown to exhibit promising antimicrobial effects against a range of Gram-positive and Gram-negative bacteria and fungi . The mechanism of action for derivatives varies by target. In oncology, it involves the inhibition of specific pathways like EGFR-mediated signaling, leading to apoptosis , or antagonism of the androgen receptor . In antimicrobial research, the mechanism is often linked to disruptive interactions with microbial cellular processes . This product is intended for research and further chemical synthesis in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCMEHWBGPJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346948
Record name 4-Benzyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32003-14-8
Record name 4-(Phenylmethyl)-2H-phthalazin-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032003148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(PHENYLMETHYL)-2H-PHTHALAZIN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL8JLO3GTI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Benzyl-1(2H)-phthalazinone: Core Properties and Therapeutic Potential

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound and its derivatives. It details experimental protocols for its synthesis and key biological assays, and visually represents its mechanisms of action through signaling pathway diagrams. This document serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the phthalazinone scaffold.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound that forms the core structure for a variety of pharmacologically active derivatives. While extensive experimental data for the parent compound is not centrally available, the following tables summarize its known properties and those of some key derivatives based on available literature and computed data.

Table 1: Physicochemical Properties of this compound and Related Derivatives

PropertyThis compound4-Benzyl-2-(3-(dimethylamino)propyl)-1(2H)-phthalazinone hydrochloride[1]4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1(2H)-phthalazinone
Molecular Formula C₁₅H₁₂N₂OC₂₀H₂₄ClN₃O[1]C₂₀H₁₉FN₄O₂
Molecular Weight 236.27 g/mol 357.9 g/mol [1]366.4 g/mol
Melting Point (°C) 184-186[2]Not AvailableNot Available
Appearance White crystalsNot AvailableNot Available
Solubility Soluble in ethanol[3]Not AvailableNot Available
CAS Number 32003-14-816188-74-2763111-47-3

Note: Some data is derived from related compounds or computational predictions as indicated.

Table 2: Spectroscopic Data for 4-Benzyl-2-substituted Phthalazin-1-one Derivatives

Derivative¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)Reference
Glycine methyl ester of this compound3.64 (O-CH₃), 4.00-4.01 (CH₂NH), 4.23 (CH₂Ph), 4.90 (CH₂CO), 6.71 (NH)38.91 (CH₂Ph), 41.29 (CH₂NH), 52.27 (O-CH₃), 54.80 (CH₂CO), 159.78, 167.72, 169.99 (C=O)Not AvailableNot Available[3]
4-Benzyl-2-chloromethyl-2H-phthalazin-1-oneNot AvailableNot Available1662 (CO), 3046 (C-H aromatic)284 (M⁺)[3]
4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one4.13 (OH), 4.31 (CH₂Ph), 5.69 (CH₂OH), 7.30 (Ph-H), 7.71 (phthalazinyl-3H), 8.45 (phthalazinyl-1H)Not Available1640 (CO), 3334 (OH)Not Available[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a well-established process, typically involving the condensation of a keto-acid with hydrazine. A common multi-step procedure starts from phthalic anhydride and phenylacetic acid.

General Synthesis Protocol for this compound

A convenient four-step procedure is often employed for the synthesis of the target compound.[2]

  • Step 1: Synthesis of 3-Benzalphthalide: Phthalic anhydride is fused with phenylacetic acid in the presence of fused sodium acetate. This reaction is typically carried out in a sand bath at temperatures ranging from 230 to 240°C.

  • Step 2: Synthesis of this compound: The resulting 3-benzalphthalide is then reacted with hydrazine hydrate in boiling ethanol to yield the 4-benzyl phthalazinone derivative.[4]

  • Step 3: N-Alkylation (for derivatives): The 4-Benzyl-2H-phthalazin-1-one can be further functionalized through N-alkylation. For example, reaction with ethyl chloroacetate in the presence of a base like anhydrous K₂CO₃ yields the corresponding ester.[3] This alkylation occurs selectively at the nitrogen atom.[3][4]

  • Step 4: Hydrazinolysis (for further derivatization): The ester from the previous step can be converted to the corresponding hydrazide by refluxing with hydrazine hydrate in ethanol.[3] This acetohydrazide derivative serves as a versatile precursor for creating a wide range of derivatives, such as peptides, via azide coupling methods.[3][4]

G General Synthesis Workflow for this compound Derivatives A Phthalic Anhydride + Phenylacetic Acid B Fused Sodium Acetate 230-240°C A->B C 3-Benzalphthalide B->C D Hydrazine Hydrate Reflux in Ethanol C->D E This compound D->E F Ethyl Chloroacetate Anhydrous K2CO3 E->F G N-Alkylated Derivative (Ester) F->G H Hydrazine Hydrate Reflux in Ethanol G->H I Acetohydrazide Derivative H->I J Further Derivatization (e.g., Azide Coupling) I->J K Bioactive Derivatives J->K G Mechanism of PARP Inhibition by this compound Derivatives cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., BRCA-deficient) DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair DNA_damage2 DNA Single-Strand Break PARP2 PARP DNA_damage2->PARP2 No_Repair Inhibition of DNA Repair PARP2->No_Repair blocked Phthalazinone This compound Derivative (Inhibitor) Phthalazinone->PARP2 Inhibits Apoptosis Cell Death (Apoptosis) No_Repair->Apoptosis G Mechanism of Androgen Receptor Antagonism cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_translocation Blocked by Antagonist AR->AR_translocation Phthalazinone This compound Derivative (Antagonist) Phthalazinone->AR Binds & Inhibits Gene_transcription Gene Transcription AR_translocation->Gene_transcription Cell_growth Prostate Cancer Cell Growth & Proliferation Gene_transcription->Cell_growth

References

4-Benzyl-1(2H)-phthalazinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, synthesis, and biological significance of 4-Benzyl-1(2H)-phthalazinone and its derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer and antiviral properties.

Chemical Structure

This compound possesses a core phthalazinone scaffold substituted with a benzyl group at the 4-position. The fundamental structure consists of a bicyclic aromatic system where a pyridazine ring is fused to a benzene ring.

Systematic Name: 4-benzyl-2,3-dihydropyridazino[1,2-a]pyridazin-1-one Molecular Formula: C₁₅H₁₂N₂O CAS Number: 16188-74-2[1]

The structure is characterized by a lactam moiety within the phthalazinone ring system, which can act as both a hydrogen bond donor and acceptor, a key feature for its interaction with biological targets.[2]

Synthesis of this compound and Derivatives

The synthesis of this compound typically starts from commercially available phthalic anhydride and phenylacetic acid. A common synthetic route involves the fusion of these precursors in the presence of fused sodium acetate to yield 3-benzylidenephthalide.[3] This intermediate is then reacted with hydrazine hydrate to form the this compound core.[3][4]

Further derivatization is often carried out at the N-2 position of the phthalazinone ring. For instance, N-alkylation can be achieved by reacting the core structure with compounds like ethyl chloroacetate in the presence of a base such as anhydrous potassium carbonate.[5][6] The resulting ester can then be converted to an acetohydrazide by treatment with hydrazine hydrate, providing a versatile intermediate for the synthesis of a wide array of derivatives.[3][6]

General Synthetic Pathway

Synthesis_Pathway A Phthalic Anhydride + Phenylacetic Acid B 3-Benzylidenephthalide A->B Fused Sodium Acetate, Heat (180-240°C) C This compound B->C Hydrazine Hydrate, Ethanol, Reflux D N-Alkylated Derivative (e.g., Ethyl (4-benzyl-1-oxo-1H- phthalazin-2-yl)acetate) C->D Ethyl Chloroacetate, K2CO3, DMF/Acetone, Reflux E Acetohydrazide Derivative (e.g., (4-Benzyl-1-oxo-1H-phthalazin- 2-yl)acetic acid hydrazide) D->E Hydrazine Hydrate, Ethanol, Reflux F Diverse Bioactive Derivatives E->F Various Reagents (e.g., Aldehydes, Acid Chlorides)

Caption: General synthetic route to this compound and its derivatives.

Experimental Protocols

Synthesis of this compound (2)

This procedure starts with the synthesis of the intermediate 3-benzylidenephthalide (1).

Step 1: Synthesis of 3-Benzylidenephthalide (1) A mixture of phthalic anhydride and phenylacetic acid is fused in the presence of fused sodium acetate in a sand bath at a temperature ranging from 230 to 240°C.[4]

Step 2: Synthesis of this compound (2) The resulting 3-benzylidenephthalide (1) is then reacted with hydrazine hydrate in boiling ethanol to yield this compound (2).[3][4]

Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3)

This compound (2) is refluxed with ethyl chloroacetate in a solvent mixture of DMF and acetone (1:1) in the presence of anhydrous K₂CO₃. The product, ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3), is obtained after workup.[4][5]

Synthesis of (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide (4)

A mixture of ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3) and hydrazine hydrate in ethanol is refluxed for 3 hours. After evaporation of the solvent and addition of water, the solid product, (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide (4), is filtered and recrystallized from ethanol.[3][5] The reported yield is 85-86% with a melting point of 130-132°C.[3][5]

Quantitative Data Summary

Compound NameStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)Reference
4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-oneThis compoundFormaldehyde solution (38%)Ethanol3 hours90115-116[5]
4-Benzyl-2-chloromethyl-2H-phthalazin-1-one4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-oneThionyl chlorideBenzene3 hours85120-122[5]
4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one4-Benzyl-2-chloromethyl-2H-phthalazin-1-onePotassium thiocyanateEthanol3 hours85155-156[5]
(4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazideEthyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetateHydrazine hydrateEthanol3 hours86130-132[5]
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazideEthyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetateHydrazine hydrateEthanol3 hours85184-186[3]

Biological Activities and Signaling Pathways

Derivatives of this compound have been extensively studied for their potential as therapeutic agents, particularly in oncology.

PARP Inhibition

Several 4-substituted-2H-phthalazin-1-ones are potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4][7] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib, a well-known PARP inhibitor, is based on the 4-substituted-2H-phthalazin-1-one scaffold.[4]

PARP_Inhibition DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Apoptosis Cell Death (Apoptosis) PARP->Apoptosis Leads to accumulation of DNA damage Repair->Apoptosis Blocked in BRCA-deficient cells Phthalazinone This compound Derivative (PARP Inhibitor) Phthalazinone->PARP Inhibits

Caption: Mechanism of PARP inhibition by this compound derivatives.

Androgen Receptor Antagonism

Certain derivatives of 4-benzyl-1-(2H)-phthalazinone have been synthesized and evaluated as novel nonsteroidal androgen receptor (AR) antagonists.[8] These compounds have shown the potential to inhibit the proliferation of prostate cancer cells, including those with mutated androgen receptors.[8] The benzyl group has been identified as a crucial component for the antagonistic activity.[8]

Other Biological Activities

Beyond cancer, phthalazinone derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antiviral: Inhibition of rabies virus replication by acting on the viral replication complex.[9]

  • Antihypertensive, Cardiotonic, and Anticonvulsant properties. [3][4]

  • BRD4 Inhibition: Some derivatives have been designed as potent inhibitors of BRD4, showing anti-proliferative activity against breast cancer cells.[2]

  • VEGFR Inhibition: Certain phthalazine-based derivatives have shown potent cytotoxicity against colon cancer cells through VEGFR2 inhibition.[10]

This diverse range of activities underscores the importance of the this compound scaffold as a privileged structure in drug discovery and development. Further research into the synthesis and biological evaluation of new derivatives is warranted to explore their full therapeutic potential.

References

4-Benzyl-1(2H)-phthalazinone: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32003-14-8 Molecular Formula: C₁₅H₁₂N₂O Molecular Weight: 236.27 g/mol

This in-depth technical guide provides a comprehensive overview of 4-Benzyl-1(2H)-phthalazinone, a key heterocyclic scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and therapeutic applications of this compound and its derivatives.

Nomenclature and Identification

IdentifierValue
CAS Number 32003-14-8[1]
IUPAC Name 4-benzyl-2H-phthalazin-1-one
Molecular Formula C₁₅H₁₂N₂O[2]
Molecular Weight 236.27[1][2]
InChI Key JUCCMEHWBGPJKS-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C(C=C1)CC2=C3C=CC=C3C(=O)NN=C2

Physicochemical Properties

Quantitative data for the parent compound, this compound, is not consistently available in public literature. A safety data sheet for the compound indicates "no data available" for many standard physical and chemical properties[3][4]. For context, properties of the unsubstituted core molecule, 1(2H)-Phthalazinone (CAS 119-39-1), are provided below.

PropertyValue (for 1(2H)-Phthalazinone)
Melting Point 183-185 °C[5]
Boiling Point 337 °C[5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[5]
Appearance Off-white to pale yellow crystalline powder[5]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented in scientific literature. A common and efficient method involves a multi-step process starting from phthalic anhydride and phenylacetic acid.

General Synthesis Workflow

Synthesis_Workflow General Synthesis of this compound A Phthalic Anhydride + Phenylacetic Acid B 3-Benzylidenephthalide A->B Fusion with fused sodium acetate C This compound B->C Reaction with Hydrazine Hydrate in boiling ethanol

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

A convenient four-step procedure can be utilized to synthesize the target molecule and its derivatives[6].

  • Synthesis of 3-Benzylidenephthalide: Phthalic anhydride is fused with phenylacetic acid in the presence of fused sodium acetate. This reaction is typically carried out in a sand bath at elevated temperatures (230-240 °C)[6].

  • Synthesis of this compound: The resulting 3-benzylidenephthalide is then reacted with hydrazine hydrate in boiling ethanol to yield the this compound core structure[6].

  • N-Alkylation (for derivative synthesis): The core structure can be further modified. For instance, N-alkylation can be achieved by reacting it with an appropriate alkylating agent, such as methyl acetate, to form derivatives like methyl-4-Benzyl-1-oxo-1H-phthalazin-2-yl-acetate. This reaction proceeds selectively at the nitrogen atom[6].

  • Hydrazinolysis (for further derivatization): The ester derivative can then undergo hydrazinolysis by refluxing with hydrazine hydrate in ethanol to form the corresponding acetic acid hydrazide, which serves as a versatile precursor for a wide range of biologically active molecules[6].

Spectral Data

1H NMR Spectroscopy

The 1H NMR spectra of this compound derivatives typically show characteristic signals for the benzyl and phthalazinone protons. For example, in a glycine methyl ester derivative, characteristic signals appear at approximately 3.64 ppm (O-CH₃), 4.2 ppm (N-CH₂), 4.4 ppm (CH₂-CO), and 4.9 ppm (CH₂-Ph)[6]. Aromatic protons typically appear in the range of 7.2 to 8.5 ppm[7].

13C NMR Spectroscopy

The 13C NMR spectra of derivatives also show predictable signals. For the same glycine methyl ester derivative, carbonyl carbons (C=O) appear around 159.78, 167.72, and 169.99 ppm, while the carbons of the methyl and methylene groups are observed at approximately 54.8, 52.27, 41.29, and 38.91 ppm[6].

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. In derivatives of this compound, the carbonyl (C=O) stretching vibration is typically observed in the range of 1640-1684 cm⁻¹[8]. The N-H stretch of the phthalazinone ring, when unsubstituted at the 2-position, would be expected around 3300-3400 cm⁻¹. Aromatic C-H stretching is observed around 3046 cm⁻¹[8].

Mass Spectrometry

Mass spectral data for various derivatives confirm their molecular weights. Fragmentation patterns often show a prominent peak corresponding to the benzyl group (m/z 91) and fragments of the phthalazinone core[8].

Biological Activity and Therapeutic Potential

This compound is a "fragment molecule" that serves as a crucial scaffold for the design and synthesis of novel drug candidates[1]. Its derivatives have shown significant potential in various therapeutic areas, most notably in oncology.

Androgen Receptor Antagonism

Derivatives of this compound have been synthesized and identified as novel nonsteroidal androgen receptor (AR) antagonists[9]. The AR signaling pathway plays a critical role in the development and progression of prostate cancer. Antagonists of this receptor are a cornerstone of prostate cancer therapy. The benzyl group of the molecule has been shown to be important for its antagonistic activity[9].

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Complex AR-HSP Complex (inactive) AR->AR_Complex Nucleus Nucleus AR->Nucleus HSP Heat Shock Proteins HSP->AR_Complex AR_Complex->AR Androgen Binding ARE Androgen Response Element (ARE) on DNA Nucleus->ARE AR Dimerization & Translocation Transcription Gene Transcription (Cell Proliferation, Survival) ARE->Transcription AR Binding Antagonist This compound Derivative (Antagonist) Antagonist->AR Blocks Androgen Binding

Caption: Inhibition of the Androgen Receptor signaling pathway by this compound derivatives.

PARP Inhibition

The 4-substituted-2H-phthalazin-1-one scaffold is also the basis for potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

PARP_Signaling_Pathway PARP Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP Recruitment PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR Apoptosis Apoptosis (in cancer cells with other DNA repair defects) PARP->Apoptosis Inhibition leads to Repair_Proteins DNA Repair Proteins Recruitment PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP Inhibition

Caption: Mechanism of action of this compound-based PARP inhibitors.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and amenability to chemical modification have led to the development of potent and selective inhibitors of key therapeutic targets, particularly in the field of oncology. Further exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of this important heterocyclic compound.

References

Spectroscopic Profile of 4-Benzyl-1(2H)-phthalazinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzyl-1(2H)-phthalazinone, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its structural characterization.

Table 1: ¹H NMR Spectral Data of 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one (a closely related derivative)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
4.13t8.41HOH
4.31s-2HCH₂Ph
5.69d8.42HCH₂OH
7.30m-5HPh-H
7.71m-3HPhthalazinyl-H
8.45m-1HPhthalazinyl-H

Note: Data is for the 2-hydroxymethyl derivative as a close analogue. The signal at 4.13 ppm is exchangeable with D₂O.[1]

Table 2: ¹³C NMR Spectral Data of 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one
Chemical Shift (δ, ppm)Assignment
37.3CH₂
60.1CH₂OH
125.7C₄-Ar
128C₅
128.3C₈
128.8C₃-Ar, C₅-Ar
129.1C₂-Ar, C₆-Ar
130.2C₅ₐ
130.3C₈ₐ
131.2C₇
132.3C₆
137.2C₁-Ar
155.1C₄
160.1CO

Note: Data is for the 2-hydroxymethyl derivative.[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
~3200-3000N-H Stretching (in the parent compound)
~3100-3000Aromatic C-H Stretching
~2950-2850Aliphatic C-H Stretching
~1650C=O (Amide) Stretching
~1600, ~1490, ~1450Aromatic C=C Stretching

Note: This is a generalized interpretation. The IR spectrum for a derivative shows a strong carbonyl absorption at 1640 cm⁻¹ and an O-H stretch at 3334 cm⁻¹ due to the hydroxymethyl group.[1]

Table 4: Mass Spectrometry (MS) Data of a Derivative
m/zInterpretation
266 (M⁺)Molecular ion of 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one
235[M - CH₂OH]⁺

Note: This data corresponds to the 2-hydroxymethyl derivative.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data is processed to show chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the spectrometer, where it is ionized by a beam of electrons. The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected. The spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Dissolve in deuterated solvent IR IR Spectroscopy Purification->IR Prepare KBr pellet MS Mass Spectrometry Purification->MS Introduce into ion source NMR_Data NMR Spectra Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Solubility and stability of 4-Benzyl-1(2H)-phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility and Stability of 4-Benzyl-1(2H)-phthalazinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility and stability. Understanding these characteristics is paramount for the successful development of this compound into a viable pharmaceutical product. This document outlines detailed experimental protocols for determining aqueous and solvent solubility, as well as for assessing the stability of the molecule under various stress conditions as mandated by regulatory guidelines. The presented data, while illustrative, serves to guide researchers in establishing the biopharmaceutical profile and degradation pathways of this compound.

Introduction

This compound and its derivatives have been a subject of interest in medicinal chemistry due to their potential therapeutic applications, including their role as androgen receptor antagonists and their anticipated anticancer activities.[1][2] The development of any new chemical entity into a drug product is critically dependent on its physicochemical properties. Among the most crucial of these are solubility and stability. Solubility influences bioavailability and the formulation strategies that can be employed, while stability data is essential for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.

This guide details the standard methodologies for evaluating the solubility and stability of this compound, in line with guidelines from the International Council for Harmonisation (ICH) and best practices in the pharmaceutical industry.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter for classifying drugs and predicting their in vivo performance.[3] The equilibrium or thermodynamic solubility is the most relevant measure for pharmaceutical development.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the concentration of this compound in a saturated solution across a range of pharmaceutically relevant aqueous and organic solvents.

Materials and Equipment:

  • This compound reference standard

  • Solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol, propylene glycol, Dimethyl Sulfoxide (DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaking incubator or constant temperature water bath with shaker

  • Calibrated pH meter

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

  • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

  • Add a known volume of the selected solvent (e.g., 5 mL) to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).

  • Shake the vials at a constant rate (e.g., 150 rpm) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[5]

  • After the incubation period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot immediately using a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Conduct each experiment in triplicate to ensure the reliability of the results.[6]

Data Presentation: Illustrative Solubility of this compound

The following table presents hypothetical solubility data for this compound to illustrate a typical data summary.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
pH 1.2 HCl Buffer37 ± 10.05± 0.01
pH 4.5 Acetate Buffer37 ± 10.12± 0.02
pH 6.8 Phosphate Buffer37 ± 10.15± 0.03
Purified Water25 ± 10.10± 0.02
Ethanol25 ± 115.2± 1.1
Propylene Glycol25 ± 18.5± 0.7
DMSO25 ± 1> 100-

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[7][8] These studies involve exposing the API to conditions more severe than accelerated stability testing to identify likely degradation products and degradation pathways.[9] This information is instrumental in developing stability-indicating analytical methods, understanding the chemical properties of the molecule, and guiding formulation and packaging development.[8]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Equipment:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, heating oven, photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) to develop a stability-indicating method.[10]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure: A solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent system.[7] The goal is to achieve 5-20% degradation of the active substance.[7]

  • Acidic Hydrolysis:

    • Treat the drug solution with 0.1 N HCl.

    • Heat the solution (e.g., at 60-80°C) for a specified duration (e.g., 2-24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC.

  • Basic Hydrolysis:

    • Treat the drug solution with 0.1 N NaOH.

    • Maintain at room temperature or heat gently for a specified duration.

    • Withdraw samples, neutralize with an equivalent amount of acid, and analyze by HPLC.

  • Neutral Hydrolysis:

    • Reflux the drug solution in water at a controlled temperature.

    • Withdraw samples at various time points and analyze by HPLC.

  • Oxidative Degradation:

    • Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the solution at room temperature for a specified duration.

    • Withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in a calibrated oven (e.g., 60-80°C).

    • Expose a solution of the drug to the same thermal stress.

    • Withdraw samples at various time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Analysis of Results: The stressed samples are analyzed by a stability-indicating HPLC method. The chromatograms are evaluated for the appearance of new peaks (degradation products), a decrease in the peak area of the parent drug, and the mass balance.

Data Presentation: Illustrative Forced Degradation of this compound

The following table provides a hypothetical summary of forced degradation results for this compound.

Stress ConditionReagent/ConditionTime% DegradationNo. of DegradantsObservations
Acidic Hydrolysis0.1 N HCl12 h at 80°C12.52Significant degradation observed with two major degradants.
Basic Hydrolysis0.1 N NaOH8 h at 60°C18.23More susceptible to base-catalyzed hydrolysis.
Neutral HydrolysisWater24 h at 80°C< 20Relatively stable in neutral aqueous solution.
Oxidation3% H₂O₂24 h at RT8.91One major oxidative degradation product formed.
Thermal (Solid)80°C48 h< 10Thermally stable in solid form.
Thermal (Solution)80°C48 h4.51Minor degradation in solution at elevated temperature.
Photolysis (Solid)ICH Q1B-3.11Slight degradation upon exposure to light.
Photolysis (Solution)ICH Q1B-7.62Moderately photolabile in solution.

Workflow Visualization

The following diagram illustrates the logical workflow for the solubility and stability assessment of a new chemical entity such as this compound.

G cluster_0 Physicochemical Characterization Workflow start Start: New Chemical Entity (this compound) analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->analytical_method solubility Solubility Assessment shake_flask Shake-Flask Method (Aqueous & Organic Solvents) solubility->shake_flask data_analysis Data Analysis & Reporting solubility->data_analysis stability Stability Assessment (Forced Degradation) stress_conditions Stress Conditions: - Hydrolysis (Acid, Base, Neutral) - Oxidation - Thermal - Photolysis stability->stress_conditions stability->data_analysis analytical_method->solubility analytical_method->stability formulation Formulation & Process Development data_analysis->formulation shelf_life Establish Shelf-Life & Storage Conditions data_analysis->shelf_life

Physicochemical Profiling Workflow

Conclusion

The solubility and stability profiles of this compound are fundamental to its successful development as a therapeutic agent. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to systematically evaluate these critical attributes. A thorough understanding of how this compound behaves in various solvents and under different stress conditions will enable informed decisions in formulation development, analytical method validation, and the establishment of appropriate storage and handling procedures, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

The Multifaceted Biological Activities of 4-Benzyl-1(2H)-phthalazinone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 4-Benzyl-1(2H)-phthalazinone has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the potential biological activities of this core, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. The versatility of this chemical entity has led to the development of potent inhibitors for various enzymes and receptors, demonstrating its significant therapeutic potential across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

One of the most prominent and clinically relevant activities of this compound derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] These enzymes are crucial for DNA single-strand break repair. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1]

A notable example is Olaparib (AZD2281), a potent PARP inhibitor based on the 4-benzyl-2H-phthalazin-1-one scaffold.[1][3] This compound has demonstrated low nanomolar cellular activity and has been approved for the treatment of certain types of cancers.[2] The development of such inhibitors has marked a significant advancement in targeted cancer therapy.

Quantitative Data: PARP Inhibition
CompoundTargetIC50 (nM)Cell LineReference
4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (Olaparib/AZD2281)PARP-1, PARP-2Single-digit nanomolarBRCA1-deficient breast cancer cells[1]
N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1,2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide (Compound 30)PARP-18.18 ± 2.81-[4]
Experimental Protocol: In Vitro PARP1 Inhibition Assay

A representative in vitro assay to determine the inhibitory activity of compounds against PARP1 involves a colorimetric or chemiluminescent method. Briefly, recombinant human PARP1 is incubated with a reaction buffer containing NAD+, biotinylated-NAD+, and activated DNA. The synthesized poly(ADP-ribose) chains are then captured on a streptavidin-coated plate. The amount of incorporated biotinylated-PAR is detected using a horseradish peroxidase-conjugated anti-PAR antibody and a suitable substrate. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the test compound. IC50 values are calculated from the dose-response curves.[5]

Signaling Pathway: PARP-Mediated DNA Repair

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis leads to (when inhibited in BRCA-deficient cells) Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP Inhibition Pathway in DNA Repair.

Anticancer and Cytotoxic Activities

Beyond PARP inhibition, derivatives of this compound have demonstrated broad anticancer and cytotoxic effects through various mechanisms. These include the inhibition of key signaling molecules involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Several studies have reported the synthesis of novel derivatives with potent cytotoxicity against various cancer cell lines, including colon cancer (HCT-116) and breast cancer lines.[6][7] For instance, certain dipeptide derivatives have shown significant cytotoxic activity, inducing apoptosis and arresting the cell cycle in the S-phase.[6]

Quantitative Data: Anticancer Activity
CompoundTarget/ActivityIC50 (µM)Cell LineReference
Compound 9cCytotoxicity1.58HCT-116[6]
Compound 12bCytotoxicity0.32HCT-116[6]
Compound 13cCytotoxicity0.64HCT-116[6]
Compound 12bVEGFR-2 Inhibition17.8-[6]
Compound 11dCytotoxicity0.92MDA-MB-231[7]
Compound 12cCytotoxicity1.89MDA-MB-231[7]
Compound 12dCytotoxicity0.57MDA-MB-231[7]
Compound 12dEGFR Inhibition0.0214-[7]
DDT26BRD4 Inhibition0.237 ± 0.093-[8]
Compound 11cSC-3 cell proliferation0.18SC-3[9]
Compound 11cwt AR-binding affinity10.9-[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]

Signaling Pathway: VEGFR-2 and EGFR Inhibition

Kinase_Inhibition cluster_VEGFR VEGFR-2 Pathway cluster_EGFR EGFR Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes EGF EGF EGFR EGFR EGF->EGFR binds Proliferation Cell Proliferation EGFR->Proliferation promotes Inhibitor This compound Derivatives Inhibitor->VEGFR2 inhibits Inhibitor->EGFR inhibits

Caption: Inhibition of VEGFR-2 and EGFR Signaling Pathways.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated promising antimicrobial properties.[10][11] Studies have shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] This suggests a potential for the development of novel antimicrobial agents based on this scaffold, which is of significant interest in the face of growing antibiotic resistance.

Quantitative Data: Antimicrobial Activity

While the cited literature mentions promising antimicrobial effects, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) were not detailed in the initial search results. Further focused studies would be required to quantify this activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of an antimicrobial agent can be determined using the broth microdilution method. Serial twofold dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the target microorganism (bacteria or fungi) is then added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Notable Biological Activities

The versatility of the this compound scaffold extends to several other therapeutic areas:

  • Androgen Receptor (AR) Antagonism: Nonsteroidal AR antagonists have been developed from this core structure, showing potential for the treatment of prostate cancer.[9]

  • Cholinesterase Inhibition: Hybrid molecules incorporating the 4-benzyl phthalazinone moiety have been synthesized to dually inhibit PARP-1 and cholinesterases, presenting a novel therapeutic strategy for Alzheimer's disease.[4]

  • BRD4 Inhibition: Derivatives have been designed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression, with demonstrated anti-breast cancer activity.[8]

  • Antiviral Activity: Phthalazinone derivatives have been identified as potent inhibitors of the Rabies virus (RABV) replication complex, indicating a potential for the development of novel antiviral therapies.[12]

Experimental Workflow: Drug Discovery and Development

Drug_Discovery_Workflow Start Scaffold Identification (this compound) Synthesis Synthesis of Derivatives Start->Synthesis Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis iterative process Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: General Workflow for Drug Discovery.

Conclusion

The this compound core is a remarkably versatile scaffold that has yielded a multitude of compounds with significant and diverse biological activities. Its prominence in the development of PARP inhibitors for cancer therapy is well-established, and ongoing research continues to unveil its potential in other areas, including the treatment of neurodegenerative diseases, infectious diseases, and other forms of cancer through various mechanisms. The continued exploration and derivatization of this privileged structure hold great promise for the discovery of novel and effective therapeutic agents.

References

4-Benzyl-1(2H)-phthalazinone: A Comprehensive Technical Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Benzyl-1(2H)-phthalazinone, a key synthetic intermediate in medicinal chemistry. The document details its synthesis, chemical properties, and significant applications in the development of therapeutic agents, including potent enzyme inhibitors and receptor antagonists. Experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a heterocyclic compound featuring a phthalazinone core with a benzyl group at the 4-position. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. The phthalazinone scaffold is a key pharmacophore in several approved drugs and clinical candidates, acting as a versatile template for designing targeted therapies. Its derivatives have shown a wide range of pharmacological activities, including antihypertensive, cardiotonic, anticonvulsant, antidiabetic, and antitumor properties.[1][2] Notably, the this compound core is a fundamental building block for the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, and has been explored in the development of novel androgen receptor (AR) antagonists for the treatment of prostate cancer.[3][4] This guide will focus on the synthesis of this pivotal intermediate and its subsequent utility in creating advanced, biologically active compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with commercially available starting materials: phthalic anhydride and phenylacetic acid. The general synthetic workflow is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound PhthalicAnhydride Phthalic Anhydride Intermediate 3-Benzylidenephthalide PhthalicAnhydride->Intermediate  Fusion with Phenylacetic Acid  & Fused Sodium Acetate PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->Intermediate FinalProduct This compound Intermediate->FinalProduct  Reaction with  Hydrazine Hydrate HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a four-step procedure, with the first two steps yielding the target compound.[2][3]

Step 1: Synthesis of 3-Benzylidenephthalide

  • In a sand bath, a mixture of phthalic anhydride and phenylacetic acid is fused in the presence of fused sodium acetate.

  • The reaction temperature is maintained between 230-240°C.[3]

  • The fusion reaction yields 3-benzylidenephthalide.

Step 2: Synthesis of this compound

  • The crude 3-benzylidenephthalide from the previous step is dissolved in boiling ethanol.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is refluxed, leading to the formation of this compound.[3]

Physicochemical and Spectroscopic Data

While specific quantitative data for the parent this compound is not extensively detailed in the provided search results, characterization data for its derivatives are available. This data is crucial for confirming the successful synthesis of downstream compounds.

This compound as a Synthetic Intermediate

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse array of derivatives with significant therapeutic potential. The N-H group of the phthalazinone ring can be readily functionalized, allowing for the introduction of various side chains and moieties to modulate biological activity.

Synthesis of N-Substituted Derivatives

A common synthetic strategy involves the N-alkylation of the phthalazinone ring. This is typically achieved by reacting this compound with an appropriate electrophile in the presence of a base.

N_Alkylation cluster_alkylation N-Alkylation of this compound StartingMaterial 4-Benzyl-1(2H)- phthalazinone Product Ethyl (4-benzyl-1-oxo-1H- phthalazin-2-yl)acetate StartingMaterial->Product Reagents Ethyl Chloroacetate, Anhydrous K2CO3 Reagents->Product  Reflux

Caption: General scheme for N-alkylation.

Experimental Protocol: Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate [1]

  • A mixture of this compound (10 mmol), ethyl chloroacetate (2 mL), and anhydrous potassium carbonate (1.0 mmol) is refluxed for 4 hours.

  • The solvent is evaporated under vacuum.

  • Water (50 mL) is added, and the resulting solid is filtered and recrystallized.

Key Derivatives and Their Therapeutic Significance

4.2.1. Precursors for PARP Inhibitors

This compound is a cornerstone in the synthesis of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. The general strategy involves the elaboration of the benzyl group and/or the phthalazinone nitrogen to introduce functionalities that enhance binding to the PARP enzyme.[3]

PARP_Inhibitor_Pathway cluster_parp Synthetic Pathway to PARP Inhibitor Analogs Start 4-Benzyl-1(2H)- phthalazinone Intermediate1 Ethyl (4-benzyl-1-oxo-1H- phthalazin-2-yl)acetate Start->Intermediate1  N-Alkylation Intermediate2 (4-Benzyl-1-oxo-1H- phthalazin-2-yl)acetic acid hydrazide Intermediate1->Intermediate2  Hydrazinolysis FinalAnalogs PARP Inhibitor Analogs (e.g., Olaparib Analogs) Intermediate2->FinalAnalogs  Further  Modifications

Caption: Pathway to PARP inhibitor analogs.

Experimental Protocol: Synthesis of (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide [1]

  • A mixture of ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (10 mmol) and hydrazine hydrate (0.8 mL) in ethanol (30 mL) is refluxed for 3 hours.

  • The solvent is evaporated under vacuum.

  • Water (25 mL) is added, and the solid product is filtered and recrystallized from ethanol.

Quantitative Data for Selected Derivatives:

CompoundYield (%)Melting Point (°C)Spectroscopic Data Highlights (IR, cm⁻¹)
Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate---
(4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide86%130-1323326 (NH), 1684 (CO, carboxylic acid hydrazide), 1642 (CO, phthalazinyl)[1]
4-Benzyl-2-chloromethyl-2H-phthalazin-1-one87%125-1273046 (C-H aromatic), 1662 (CO)[1]
4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one85%155-1562158 (SCN), 1664 (CO)[1]
4-Benzyl-2-mercaptomethyl-2H-phthalazin-1-one80%145-1462750 (SH), 1650 (CO)[1]

4.2.2. Androgen Receptor Antagonists

Derivatives of 4-benzyl-1-(2H)-phthalazinone have been synthesized and evaluated as nonsteroidal androgen receptor (AR) antagonists.[4] These compounds have the potential to be used in the treatment of prostate cancer. The synthetic approach often involves modifying the benzyl ring to enhance binding affinity to the AR ligand-binding domain.

Experimental Protocol: General Synthesis of Substituted 4-Benzyl-1-(2H)-phthalazinone Derivatives as AR Antagonists

While a specific detailed protocol for a single AR antagonist is not provided in the search results, the general approach involves the synthesis of various substituted 3-benzylidenephthalides followed by reaction with hydrazine hydrate, similar to the synthesis of the parent compound.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its straightforward synthesis from readily available starting materials and the ease of its subsequent functionalization make it an attractive scaffold for the development of novel therapeutic agents. The successful application of this core in the design of potent PARP inhibitors and androgen receptor antagonists underscores its significance. This technical guide provides a consolidated resource for researchers, offering detailed synthetic protocols, tabulated quantitative data, and clear visual representations of reaction pathways to facilitate further exploration and innovation in the development of phthalazinone-based pharmaceuticals.

References

Review of 4-Benzyl-1(2H)-phthalazinone and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Benzyl-1(2H)-phthalazinone and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound represents a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been extensively explored as potent inhibitors of various biological targets, leading to the development of candidates for the treatment of diseases such as cancer. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs, with a focus on their therapeutic potential.

The phthalazinone core is a privileged structure in drug discovery, with several approved drugs and clinical candidates featuring this motif.[1][2] The benzyl substituent at the 4-position has been identified as a key feature for interaction with various biological targets, including poly(ADP-ribose) polymerase (PARP), bromodomain-containing protein 4 (BRD4), and the androgen receptor (AR).[3][4][5] This document aims to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Synthetic Methodologies

The synthesis of this compound and its analogs typically starts from commercially available phthalic anhydride and phenylacetic acid.[1] A common route involves the condensation of these starting materials to form 3-benzylidenephthalide, which is then reacted with hydrazine hydrate to yield the this compound core.[1][6] Further modifications are then introduced at the N2 position of the phthalazinone ring or on the benzyl moiety to generate a library of analogs.[6][7]

General Experimental Protocol for the Synthesis of this compound (2)

A mixture of phthalic anhydride and phenylacetic acid in the presence of fused sodium acetate is heated in an oil bath at 180°C to afford 3-benzylidenephthalide (1).[1] Compound 1 is then refluxed with hydrazine hydrate in ethanol to give the this compound derivative (2).[1]

Synthesis of N-substituted analogs

Further derivatization at the N2 position is a common strategy to explore the structure-activity relationship. For instance, N-alkylation can be achieved by reacting the parent phthalazinone with various alkyl halides in the presence of a base.[6] For example, treatment with ethyl chloroacetate in the presence of anhydrous K2CO3 affords the corresponding ester, which can be further reacted with hydrazine hydrate to produce the acetohydrazide derivative.[7] This acetohydrazide is a versatile intermediate for the synthesis of a wide range of analogs through reactions with electrophiles like acid chlorides, aldehydes, and sulfonyl chlorides.[1]

Synthesis of 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one (3)

4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one (2), obtained by reacting this compound with formaldehyde, is refluxed with thionyl chloride to yield 4-benzyl-2-chloromethyl-2H-phthalazin-1-one (3).[7] This chloro derivative serves as a key intermediate for introducing various nucleophiles at the N2-methyl position. For example, reaction with potassium thiocyanate yields the corresponding thiocyanatomethyl derivative.[7]

Pharmacological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a multitude of biological activities, with a primary focus on oncology. The following sections detail their activity against key cancer targets.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][9] The this compound scaffold is a well-established pharmacophore for potent PARP inhibitors, with Olaparib (a marketed PARP inhibitor) featuring a modified version of this core.[8][10]

Numerous studies have focused on synthesizing and evaluating novel this compound analogs as PARP inhibitors.[5][11] Modifications on the benzyl ring and the N2 position of the phthalazinone have been explored to optimize potency and pharmacokinetic properties. For instance, the introduction of a fluorobenzyl group and a piperazine-1-carbonyl moiety led to the discovery of potent inhibitors like KU-0059436 (AZD2281), which exhibits nanomolar inhibitory activity against PARP-1 and PARP-2.[5][9]

CompoundTargetIC50Cell LineActivityReference
OlaparibPARP-1139 nM-Potent Inhibition[11]
11c PARP-197 nM-Potent Inhibition[11]
KU-0059436 (AZD2281)PARP-1, PARP-2single digit nMBRCA1-deficient breast cancer cellsStandalone activity[5][9]
30 PARP-18.18 ± 2.81 nM-Potent Inhibition[10]
BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4) is a member of the BET (bromodomain and extra-terminal domain) family of proteins that play a critical role in regulating gene transcription.[3][12] Inhibition of BRD4 has shown promise as a therapeutic strategy for various cancers. Recently, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been designed and synthesized as potent BRD4 inhibitors.[3][12]

Compound DDT26 emerged from these studies as a highly potent BRD4 inhibitor with an IC50 value of 0.237 ± 0.093 μM.[3][12] Interestingly, this compound also displayed moderate inhibitory activity against PARP1, suggesting a potential dual-target mechanism of action.[3][12] Molecular docking studies have indicated that the phthalazinone moiety is crucial for interaction with key residues in the binding sites of both BRD4 and PARP1.[3]

CompoundTargetIC50Cell LineActivityReference
DDT26 BRD40.237 ± 0.093 μMTNBC and MCF-7 cellsPotent Inhibition, Anti-proliferative[3][12]
DDT26 PARP14.289 ± 1.807 μM-Moderate Inhibition[3][12]
Androgen Receptor Antagonism

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer.[4] Nonsteroidal AR antagonists are a cornerstone of hormonal therapy for this disease. A series of 4-benzyl-1-(2H)-phthalazinone derivatives have been synthesized and evaluated as novel AR antagonists.[4]

Compound 11c , featuring two ortho-substituents on the phenyl group of the benzyl moiety, demonstrated potent inhibition of SC-3 cell proliferation (IC50: 0.18 μM) and significant AR-binding affinity (IC50: 10.9 μM), comparable to the established AR antagonist hydroxyflutamide.[4] This compound also showed activity against LNCaP cells, which harbor a mutated AR.[4] Docking studies suggested that the benzyl group is important for the antagonistic activity.[4]

CompoundTarget/AssayIC50Cell LineActivityReference
11c SC-3 cell proliferation0.18 μMSC-3Potent Inhibition[4]
11c wt AR-binding affinity10.9 μM-High Affinity[4]
Other Biological Activities

Beyond oncology, this compound derivatives have been explored for other therapeutic applications. Some analogs have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi.[7][13] Additionally, the broader class of phthalazinones has been investigated for a wide range of biological activities, including antihypertensive, cardiotonic, anticonvulsant, and antidiabetic properties.[1][6]

Visualizations

Experimental Workflow for Synthesis and Evaluation

G General Workflow for Synthesis and Biological Evaluation of this compound Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Phthalic Anhydride + Phenylacetic Acid intermediate1 3-Benzylidenephthalide start->intermediate1 Condensation core This compound intermediate1->core Hydrazine Hydrate derivatization N2-Derivatization core->derivatization Alkylation, etc. analogs Library of Analogs derivatization->analogs screening In vitro Screening (e.g., Enzyme Assays) analogs->screening cellular Cell-based Assays (e.g., Proliferation, Apoptosis) screening->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation.

PARP Inhibition Signaling Pathway

G Mechanism of Action: PARP Inhibition cluster_pathway DNA Damage Response cluster_outcome Therapeutic Outcome in BRCA-deficient Cells dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par PAR Polymer Synthesis parp->par repair Recruitment of DNA Repair Proteins par->repair ssbr Single-Strand Break Repair repair->ssbr inhibitor This compound Analog (PARP Inhibitor) inhibitor->parp Inhibition ssb_accumulation SSB Accumulation replication_fork Replication Fork Collapse ssb_accumulation->replication_fork dsb Double-Strand Breaks (DSBs) replication_fork->dsb apoptosis Cell Death (Apoptosis) dsb->apoptosis Synthetic Lethality

Caption: Simplified signaling pathway of PARP inhibition.

BRD4 Inhibition Signaling Pathway

G Mechanism of Action: BRD4 Inhibition brd4 BRD4 acetylated_histones Acetylated Histones on Chromatin brd4->acetylated_histones Binds to transcription_machinery Transcription Machinery (e.g., P-TEFb) brd4->transcription_machinery Recruits oncogenes Oncogene Transcription (e.g., c-MYC) transcription_machinery->oncogenes Activates proliferation Tumor Cell Proliferation and Survival oncogenes->proliferation inhibitor This compound Analog (BRD4 Inhibitor) inhibitor->brd4 Inhibits Binding

Caption: Simplified signaling pathway of BRD4 inhibition.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly in the field of oncology. The synthetic versatility of this core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. The successful development of analogs targeting PARP, BRD4, and the androgen receptor underscores the potential of this chemical class. Future research in this area may focus on the development of dual-target inhibitors, the optimization of pharmacokinetic profiles, and the exploration of novel therapeutic applications beyond cancer. This guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this compound analogs into new and effective medicines.

References

Methodological & Application

Synthesis Protocol for 4-Benzyl-1(2H)-phthalazinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Benzyl-1(2H)-phthalazinone and its derivatives, compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, and antihypertensive properties.[1][2][3] The protocols outlined below are compiled from established literature methods.

Introduction

Phthalazinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in drug discovery. The 4-benzyl substituent, in particular, has been explored for its potential to enhance therapeutic efficacy. The synthesis of these compounds typically involves multi-step reactions commencing from readily available starting materials. The following protocols describe two common synthetic routes to obtain the this compound core and its subsequent derivatization.

Synthesis of the Core Structure: this compound

A common and effective method for the synthesis of the this compound core involves a two-step process starting from phthalic anhydride and phenylacetic acid.[2]

Experimental Protocol: Synthesis of this compound (Compound 2)

Step 1: Synthesis of 3-Benzylidenephthalide (Compound 1)

  • In a round-bottom flask, fuse phthalic anhydride with phenylacetic acid in the presence of fused sodium acetate.

  • Heat the mixture in an oil bath at 180°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude product from a suitable solvent to yield pure 3-benzylidenephthalide.

Step 2: Synthesis of this compound (Compound 2)

  • Dissolve the synthesized 3-benzylidenephthalide (Compound 1) in boiling ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture. The reaction time is typically several hours and should be monitored by TLC.[2]

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain this compound.

Derivatization of this compound

The this compound core can be further functionalized at the N-2 position to generate a library of derivatives with diverse biological activities. A common derivatization involves N-alkylation with ethyl chloroacetate, followed by conversion to an acetohydrazide, which serves as a versatile intermediate.[2][4]

Experimental Protocol: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (Compound 4)

Step 1: Synthesis of Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (Compound 3)

  • To a solution of this compound (Compound 2) (0.01 mol) in acetone (60 mL), add ethyl chloroacetate (0.04 mol) and anhydrous potassium carbonate (0.04 mol).[2]

  • Heat the reaction mixture on a water bath for 20 hours.[2]

  • Evaporate the excess solvent under reduced pressure.

  • Pour the reaction mixture into water.

  • Collect the separated solid by filtration.

  • Recrystallize the crude product from petroleum ether (60-80°C) to yield pure ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate.[2]

Step 2: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (Compound 4)

  • Reflux a mixture of ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (Compound 3) and hydrazine hydrate in ethanol for 6 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide. A yield of 90% has been reported for this step.[4]

This acetohydrazide intermediate can then be reacted with various electrophiles, such as acid chlorides, aldehydes, and ketones, to produce a wide array of final compounds.[2][4]

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the synthesis of this compound and its derivatives, as reported in the literature.

Compound NameStarting Material(s)Reagents & ConditionsYield (%)Melting Point (°C)Reference
Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate This compound, Ethyl chloroacetateAnhydrous K₂CO₃, Acetone, Heat, 20hNot specifiedNot specified[2]
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetateHydrazine hydrate, Ethanol, Reflux, 6h90Not specified[4]
Ethyl 2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate This compound, Ethyl chloroacetateAnhydrous K₂CO₃, Reflux, 4h6576-78[5]
(4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetateHydrazine hydrate, Ethanol, Reflux, 3h86130-132[5]
4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one This compoundFormaldehyde solution (38%), Ethanol, Reflux, 3h90115-116[5]
4-Benzyl-2-chloromethyl-2H-phthalazin-1-one 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-oneThionyl chloride, Benzene, Reflux, 3h87125-127[5]
4-Benzyl-2-mercaptomethyl-2H-phthalazin-1-one 4-Benzyl-2-chloromethyl-2H-phthalazin-1-oneThiourea, Ethanol, Reflux, 3h80145-146[5]

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound derivatives.

G A Phthalic Anhydride + Phenylacetic Acid B 3-Benzylidenephthalide A->B Fused Sodium Acetate, 180°C C This compound (Core Structure) B->C Hydrazine Hydrate, Ethanol, Reflux D N-Alkylation with Ethyl Chloroacetate C->D E Ethyl 2-(4-benzyl-1-oxophthalazin- 2(1H)-yl)acetate D->E F Hydrazinolysis E->F G 2-(4-Benzyl-1-oxophthalazin- 2(1H)-yl)acetohydrazide F->G H Reaction with Electrophiles (e.g., Aldehydes, Ketones) G->H I Diverse this compound Derivatives H->I

Caption: General workflow for the synthesis of this compound derivatives.

Potential Signaling Pathway Inhibition

Phthalazinone derivatives have been identified as inhibitors of various signaling pathways implicated in cancer, such as those involving Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR). The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by these compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR Signal Downstream Signaling (e.g., MAPK pathway) VEGFR->Signal Ligand Binding DNA_Damage DNA Damage Signal->DNA_Damage Induces PARP PARP DNA_Damage->PARP Activates DNA_Repair DNA Repair PARP->DNA_Repair Promotes Inhibitor This compound Derivative Inhibitor->VEGFR Inhibits Inhibitor->PARP Inhibits

Caption: Hypothetical signaling pathway targeted by phthalazinone derivatives.

References

Application Notes and Protocols: Azide Coupling Methods for the Synthesis of 4-Benzyl-1(2H)-Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two distinct "azide coupling" methodologies for the synthesis and derivatization of 4-benzyl-1(2H)-phthalazinone, a scaffold of significant interest in medicinal chemistry. This document covers the azide coupling of hydrazide derivatives for amide bond formation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for the formation of triazole linkages. The protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

The this compound core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including potent inhibitors of PARP and BRD4, as well as compounds with anticancer and antimicrobial properties.[1][2][3] The development of versatile and efficient synthetic methods to generate libraries of these derivatives is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Azide-based coupling reactions offer powerful and flexible strategies for the late-stage functionalization of the phthalazinone core, enabling the introduction of diverse chemical moieties.

This document details two key azide coupling strategies:

  • Azide Coupling via Hydrazide Intermediate: This classical method involves the conversion of a carboxylic acid hydrazide to a reactive acyl azide, which then couples with amines or amino acid esters to form stable amide bonds.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this method provides a highly efficient and bioorthogonal ligation between an azide and a terminal alkyne, yielding a stable 1,2,3-triazole linkage.

Method 1: Azide Coupling via Hydrazide Intermediate for Amide Bond Formation

This method is particularly useful for introducing amino acid or various amine-containing fragments to the N2-position of the phthalazinone ring, starting from a key acetohydrazide precursor.[3][4]

Experimental Workflow

Azide_Coupling_via_Hydrazide Start 4-Benzyl-2H-phthalazin-1-one Ester Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate Start->Ester Ethyl Chloroacetate, K2CO3 Hydrazide 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide Ester->Hydrazide Hydrazine Hydrate Azide Acyl Azide Intermediate (in situ) Hydrazide->Azide NaNO2, HCl -5°C Product N-Substituted Phthalazinone Derivative (Amide Linkage) Azide->Product Coupling Amine Amine or Amino Acid Ester Amine->Product

Caption: Workflow for amide synthesis via an acyl azide intermediate.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (Ester Intermediate) [4][5][6]

  • To a solution of 4-benzyl-2H-phthalazin-1-one (1.0 mmol) in a suitable solvent such as ethanol, add anhydrous potassium carbonate (1.0 mmol).

  • Add ethyl chloroacetate (2 mL).

  • Reflux the reaction mixture for 4 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Add water (50 mL) to the residue.

  • Filter the resulting solid, wash with water, and recrystallize from petroleum ether to afford the pure ester.

Protocol 1.2: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (Hydrazide Precursor) [4][5][6]

  • Dissolve the ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (1.0 mmol) in ethanol.

  • Add hydrazine hydrate and reflux the mixture for 6 hours.[4]

  • Cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to yield the acetohydrazide.

Protocol 1.3: Azide Coupling with Amines or Amino Acid Esters [3]

  • Suspend the 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (1.0 mmol) in a mixture of hydrochloric acid and water at -5°C.

  • Add a solution of sodium nitrite (1.1 mmol) in water dropwise while maintaining the temperature at -5°C.

  • Stir the mixture at this temperature for 30 minutes to form the acyl azide in situ.

  • In a separate flask, dissolve the desired amine or amino acid ester hydrochloride (1.1 mmol) in a suitable solvent (e.g., ethyl acetate or DMF) and cool to -5°C.

  • Add triethylamine to neutralize the hydrochloride salt.

  • Add the freshly prepared cold azide solution to the amine/amino acid ester solution.

  • Stir the reaction mixture at -5°C for 1 hour and then at room temperature overnight.

  • Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data
Starting MaterialCoupling PartnerProductYield (%)Reference
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazideGlycine methyl esterMethyl (2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetyl)glycinateGood[3]
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazideβ-Alanine methyl esterMethyl 3-((2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetyl)amino)propanoateGood[3]
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazideVarious aminesN-substituted-2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetamidesGood[3]

Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" approach allows for the efficient coupling of an azide-functionalized phthalazinone with a terminal alkyne (or vice versa) to form a highly stable triazole ring. This method is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Experimental Workflow

CuAAC_Workflow Ph_Azide Azide-Functionalized This compound Product 1,2,3-Triazole Linked Phthalazinone Derivative Ph_Azide->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Catalyst->Product Click Reaction

Caption: General workflow for the CuAAC or "click" reaction.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of an Azide-Functionalized Phthalazinone (Illustrative Example)

This protocol is a general illustration. The synthesis of the specific azide or alkyne precursor will depend on the desired linkage point.

  • Synthesize a halo-functionalized phthalazinone, for example, 4-benzyl-2-(2-chloroethyl)-2H-phthalazin-1-one, via alkylation of 4-benzyl-2H-phthalazin-1-one with 1-bromo-2-chloroethane.

  • Dissolve the chloro-functionalized phthalazinone (1.0 mmol) in a polar aprotic solvent like DMF.

  • Add sodium azide (1.5 mmol).

  • Heat the reaction mixture at 60-80°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the azide-functionalized phthalazinone.

Protocol 2.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [7][8][9][10]

  • In a reaction vessel, dissolve the azide-functionalized this compound derivative (1.0 mmol) and the terminal alkyne coupling partner (1.0-1.2 mmol) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMF).

  • Prepare a fresh solution of sodium ascorbate (0.2-0.3 mmol) in water.

  • Prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A ligand such as THPTA or TBTA can be pre-mixed with the copper sulfate to improve efficiency and reduce cytotoxicity in biological applications.[9]

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Quantitative Data

The CuAAC reaction is known for its high efficiency, with yields often exceeding 90%. The specific yields for the synthesis of this compound derivatives via this method would be dependent on the specific substrates used. General literature on CuAAC supports the expectation of high conversion rates.[11]

Applications in Drug Development

The derivatization of the this compound scaffold is a key strategy in the development of novel therapeutics. These compounds have been investigated for a range of applications:

  • Anticancer Agents: Many derivatives exhibit potent activity as PARP inhibitors (like Olaparib) or BRD4 inhibitors, which are key targets in oncology.[1][3][12] Some have also shown cytotoxic effects against various cancer cell lines, including breast cancer.[1][4]

  • Androgen Receptor (AR) Antagonists: Certain derivatives have been identified as novel AR antagonists, with potential applications in the treatment of prostate cancer.[13]

  • Antimicrobial Agents: Some synthesized phthalazinone derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][14]

The azide coupling methods described herein provide medicinal chemists with robust tools to rapidly generate diverse libraries of these compounds for screening and lead optimization, facilitating the exploration of their therapeutic potential.

Safety Precautions

  • Organic azides, especially small molecules, can be explosive. Handle with care, avoid heating neat, and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Copper salts can be toxic. Avoid inhalation and skin contact.

  • Always work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Biological Activity Screening of 4-Benzyl-1(2H)-Phthalazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-benzyl-1(2H)-phthalazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This scaffold has been identified as a key pharmacophore in the development of novel therapeutic agents. The diverse biological activities stem from the structural features of the phthalazinone ring system and the variable substitutions on the benzyl moiety. These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. This document provides detailed protocols and application notes for the biological activity screening of this compound compounds, aimed at guiding researchers in the systematic evaluation of this important class of molecules.

Anticancer Activity Screening

This compound derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of Poly(ADP-ribose) polymerase (PARP), Bromodomain-containing protein 4 (BRD4), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as androgen receptor antagonism.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
DDT26 BRD4MCF-7Not specified, but potent[1][2]
DDT26 PARP1-4.289 ± 1.807[1][2]
KU-0059436 (AZD2281) PARP-1/2BRCA1-deficient breast cancer cellsSingle-digit nanomolar[3][4]
11c Androgen ReceptorSC-30.18[5]
11c Androgen Receptorwt AR-binding10.9[5]
Compound 23 PARP1Capan-1 (BRCA2-deficient)7.532[6][7]
Compound 11c PARP-1A549 (Lung Carcinoma)0.097[8]
Olaparib (Reference) PARP-1A549 (Lung Carcinoma)0.139[8]
12d EGFRMDA-MB-2310.57[9]
Erlotinib (Reference) EGFRMDA-MB-2311.02[9]
2g VEGFR-2MCF-70.15[10]
2g VEGFR-2Hep G20.12[10]
4a VEGFR-2MCF-70.18[10]
4a VEGFR-2Hep G20.09[10]
Experimental Protocols

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

This protocol measures the direct inhibitory effect of the compounds on PARP-1 enzyme activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • PARP-1 assay buffer

  • Histones (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well plates (high-binding)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate with PBS.

  • Reaction Mixture: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations in the assay buffer.

  • Initiation: Add the reaction mixture to the histone-coated wells and initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add TMB substrate. Incubate until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

Visualization: Signaling Pathway and Workflow

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Apoptosis Apoptosis / Cell Death PARP1->Apoptosis Repair DNA Repair Protein Recruitment PAR->Repair Cell_Survival Cell Survival Repair->Cell_Survival Phthalazinone This compound Compound Phthalazinone->Inhibition Inhibition->PARP1 Inhibition

Caption: PARP1 inhibition by this compound compounds.

Screening_Workflow Start Compound Synthesis/ Acquisition Primary_Screening Primary Screening: In Vitro Cytotoxicity (MTT Assay) (Multiple Cancer Cell Lines) Start->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Target-Based Assays (e.g., PARP1, BRD4, VEGFR-2 Kinase Assays) Hit_Identification->Secondary_Screening Mechanism_Study Mechanism of Action Studies: - Western Blot - Cell Cycle Analysis - Apoptosis Assays Secondary_Screening->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization In_Vivo In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo

Caption: General workflow for screening this compound compounds.

Anti-inflammatory Activity Screening

Certain derivatives of the this compound scaffold have shown potential as anti-inflammatory agents.

Data Presentation: In Vivo Anti-inflammatory Activity
Compound IDAssayDose% Inhibition of EdemaReference
7b Carrageenan-induced rat paw edemaNot specifiedHigh[11]
7c Carrageenan-induced rat paw edemaNot specifiedHigh[11]
7e Carrageenan-induced rat paw edemaNot specifiedMost potent[11]
4e Not specifiedNot specifiedMost active[11]
2b Carrageenan-induced rat paw edema (at 3h)Not specifiedSignificant[12]
2i Carrageenan-induced rat paw edema (at 5h)Not specifiedSignificant[12]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin or Etoricoxib)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Control (vehicle)

    • Group II: Reference drug

    • Group III, IV, etc.: Test compounds at different doses

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally.

  • Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity Screening

Some this compound derivatives have been reported to possess antimicrobial properties.[11][13]

Data Presentation: Antimicrobial Activity

Data for antimicrobial activity is often presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDMicroorganismMIC (µg/mL)Reference
Selected CompoundsGram-positive bacteria, Gram-negative bacteria, FungiPromising effects[11][13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold is a promising starting point for the development of new therapeutic agents with diverse biological activities. The protocols outlined in this document provide a comprehensive framework for the systematic screening and evaluation of these compounds. Researchers are encouraged to adapt and optimize these methods based on their specific research goals and the physicochemical properties of the synthesized derivatives. Further investigations into the mechanisms of action and structure-activity relationships will be crucial for the successful translation of these findings into clinical applications.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 4-benzyl-1(2H)-phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of the compound 4-benzyl-1(2H)-phthalazinone. Phthalazinone derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic activities, including anticancer properties.[1][2][3] Understanding the cytotoxic profile of novel compounds like this compound is a critical first step in the drug discovery and development process. This document outlines detailed protocols for cell line selection, compound preparation, and three standard cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and apoptosis assays. Additionally, it provides a framework for data analysis and visualization of experimental workflows and potential signaling pathways.

Data Presentation: Cytotoxicity of Phthalazinone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives against different human cancer cell lines, as reported in recent literature. This data provides a comparative baseline for newly synthesized compounds.

Compound IDModification on Phthalazinone CoreCell LineIC50 (µM)Reference
9c Dipeptide derivativeHCT-116 (Colon)1.58[4]
12b Dipeptide derivativeHCT-116 (Colon)0.32[4]
13c Hydrazone derivativeHCT-116 (Colon)0.64[4]
11d Dipeptide derivativeMDA-MB-231 (Breast)0.92[5]
12c Dipeptide derivativeMDA-MB-231 (Breast)1.89[5]
12d Dipeptide derivativeMDA-MB-231 (Breast)0.57[5]
11c 2,6-dichlorophenylmethyl substituentSC-3 (Prostate)0.18[6]
7c Phenyl phthalazinone moietyHCT-116 (Colon)1.36[7]
8b Phenyl phthalazinone moietyHCT-116 (Colon)2.34[7]

Experimental Protocols

Cell Line Selection and Maintenance

The choice of cell lines is crucial for obtaining relevant cytotoxicity data. Based on studies of other phthalazinone derivatives which have shown activity against various cancers, a panel of human cancer cell lines is recommended.[1][2][4][5] Including a normal human cell line is also essential to evaluate the selective toxicity of the compound.[1]

Recommended Cell Lines:

  • HCT-116 (Human Colorectal Carcinoma): A standard model for colon cancer research.[1][4]

  • MCF-7 (Human Breast Adenocarcinoma): A commonly used breast cancer cell line.[1][5]

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized liver cancer cell line, useful for assessing potential hepatotoxicity.[1]

  • A549 (Human Lung Carcinoma): A common model for lung cancer studies.[2]

  • Normal Human Dermal Fibroblasts (NHDF): To assess cytotoxicity in a non-cancerous cell line and determine a selectivity index.[1]

Cell Culture Conditions: All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity and prevent contamination.[1] Cells should be cultured in the recommended medium, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Working Solutions: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.[1] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells, which is an indicator of cytotoxicity.[12][13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • Supernatant Collection: After incubation, centrifuge the plates at 250 x g for 10 minutes.[1] Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[1][14]

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[1]

  • Incubation: Incubate the plate in the dark for up to 30 minutes at room temperature.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1] Calculate the percentage of cytotoxicity and the IC₅₀ value.[1]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cell death.[15][16] Several assays can be used to detect apoptosis.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.[17][18]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Caspases are a family of proteases that are key mediators of apoptosis.[17] Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7.[17]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.

  • Cell Lysis: Lyse the cells to release the caspases.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate to the cell lysate.

  • Incubation: Incubate to allow the caspases to cleave the substrate.

  • Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.

Visualizations

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., HCT-116, MCF-7) Treatment Incubate cells with various compound concentrations (24, 48, 72 hours) Cell_Culture->Treatment Compound_Prep Compound Preparation (this compound) Compound_Prep->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Measure Absorbance/ Fluorescence MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis IC50_Calc Calculate IC50 Values Data_Analysis->IC50_Calc

Caption: General workflow for in vitro cytotoxicity testing.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Drug This compound Intrinsic Intrinsic Pathway (Mitochondrial) Drug->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Drug->Extrinsic Initiator_Caspases Initiator Caspases (e.g., Caspase-8, 9) Intrinsic->Initiator_Caspases Extrinsic->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, 7) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis

References

Application Note: Analytical Techniques for the Characterization of 4-benzyl-1(2H)-phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 4-benzyl-1(2H)-phthalazinone, a key heterocyclic compound investigated for various pharmacological activities. The following sections outline the primary spectroscopic and spectrometric techniques used for structural elucidation and confirmation.

Spectroscopic and Spectrometric Characterization

The structural integrity and purity of synthesized this compound and its derivatives are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

Functional GroupChemical Shift (δ, ppm)MultiplicityIntegrationReference
O-CH₃3.64Singlet3H[4][5]
N-CH₂4.2-2H[4]
CH₂-CO4.0-2H[4]
CH₂-Ph4.9-2H[4]
CH₂Ph4.31Singlet2H[2]
CH₂OH5.69Doublet2H[2]
Ph-H7.30Multiplet5H[2]
Phthalazinyl-H7.71Multiplet3H[2]
Phthalazinyl-H8.45Multiplet1H[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum helps in identifying the carbon skeleton of the molecule.

Functional GroupChemical Shift (δ, ppm)Reference
C=O159.78, 167.72, 169.99[4][5]
O-CH₃54.8, 52.27[4][5]
N-CH₂41.29[4]
CH₂-Ph38.91[4][5]
CH₂-CO54.8[5]
CH₂NH41.29[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Functional GroupWavenumber (ν, cm⁻¹)Reference
OH3334[2]
NH and OH3224[2]
NH3276[2]
OH3402[2]
NH3256[2]
OH3308[2]
NH3066[2]
C-H aromatic3046[2]
SCN2158[2]
SH2750[2]
CO1640[2]
CO1662[2]
CO1676[2]
CO1650[2]
CO1664[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.

Compoundm/z (relative intensity, %)Reference
4-Benzyl-2-chloromethyl-2H-phthalazin-1-one284 (M⁺, 43.4), 286 (M+2, 12.7), 249 (100), 220 (34.9), 178 (17.9), 130 (29.2), 91 (80.7), 51 (28.9)[2]
4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one307 (M⁺, 0.7), 249 (56.3), 130 (12.8), 91 (100)[2]
4-Benzyl-2-mercaptomethyl-2H-phthalazin-1-one282 (M⁺, 17.2), 249 (78.2), 235 (18.1), 132 (27.3), 130 (23.5), 91 (100), 51 (32.8)[2]
4-(4-Benzylphthalazin-1-ylamino)benzoic acid355 (M⁺, 38.4), 354 (100), 310 (3), 234 (5.3), 219 (6.9), 204 (9.9), 178 (10.1), 102 (15.9), 91 (68.3), 90 (60.2), 77 (30.6), 76 (29.7)[2]
4-(4-Benzylphthalazin-1-ylamno)benzenesulfonic acid391 (M⁺, 4.7), 327 (18.12), 311 (72.15), 310 (95.64), 235 (40.60), 219 (89.60), 193 (100), 92 (57.72), 91 (16.78)[2]

Experimental Protocols

The following are generalized protocols for the analytical characterization of this compound. Instrument parameters should be optimized for the specific equipment being used.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have interfering signals in the regions of interest.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12-16 ppm is typically sufficient.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the respective protons.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

    • A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Analyze the chemical shifts to identify the different carbon environments in the molecule.

Protocol 2: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer via direct infusion or through an HPLC system.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

    • Acquire full scan mass spectra to determine the molecular ion peak.

    • If desired, perform fragmentation (MS/MS) experiments on the molecular ion to obtain structural information.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to further support the proposed structure.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Analytical Workflow for this compound Characterization cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_data Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Data_Analysis Spectral Data Interpretation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Elemental_Analysis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural characterization of this compound.

References

Application Notes and Protocols: 4-Benzyl-1(2H)-phthalazinone in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-benzyl-1(2H)-phthalazinone as a key scaffold in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. This document includes detailed experimental protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient, Olaparib. Additionally, quantitative data on the inhibitory activity of various phthalazinone derivatives are presented, along with a diagram of the PARP signaling pathway to provide a contextual understanding of the target mechanism.

Introduction

The this compound core is a privileged structure in medicinal chemistry, forming the backbone of several potent PARP inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality. Olaparib, a successful clinical drug, is a prime example of a PARP inhibitor built upon the this compound scaffold.

Quantitative Data: PARP Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected this compound derivatives against PARP-1.

Compound IDR Group (Substitution on Benzyl Ring)PARP-1 IC50 (nM)Reference
Olaparib 3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluoro1[1]
Compound 11c 4-phenyl97[2]
Olaparib (comparative) -139[2]
Compound 23 Varies (complex side chain)3.24[3]
Compound 14 Varies (complex side chain)4.74[3]

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway PARP-1 Signaling Pathway in DNA Damage Repair cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation Detection PARylation Poly(ADP-ribosyl)ation (PARylation) of Histones & Repair Proteins PARP1_Activation->PARylation PARP_Trapping PARP-1 Trapping on DNA PARP1_Activation->PARP_Trapping Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex BER Base Excision Repair (BER) Repair_Complex->BER DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1_Activation Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death

Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Protocols

The synthesis of PARP inhibitors based on the this compound scaffold involves a multi-step process. Below are detailed protocols for key transformations.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold from commercially available starting materials.

Materials:

  • Phthalic anhydride

  • Phenylacetic acid

  • Anhydrous sodium acetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1 equivalent), phenylacetic acid (1 equivalent), and anhydrous sodium acetate (0.2 equivalents).

  • Heat the mixture in a sand bath to 230-240°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture and add ethanol.

  • To the resulting suspension of 3-benzylidenephthalide, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

This intermediate is a direct precursor to Olaparib.

Materials:

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • 1-Boc-piperazine

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) in DMF.

  • Add 1-Boc-piperazine (1.1 equivalents), HBTU (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Boc-protected intermediate.

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or methanol).

  • Add an excess of concentrated hydrochloric acid and stir at room temperature for 4 hours to remove the Boc protecting group.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.

Protocol 3: Synthesis of Olaparib

This protocol details the final step in the synthesis of Olaparib.

Materials:

  • 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

  • Cyclopropanecarbonyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylacetamide (DMA)

  • Water

Procedure:

  • Dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1 equivalent) in DCM or DMA.

  • Cool the solution to 0°C.

  • Add TEA or DIPEA (1.5 equivalents).

  • Slowly add cyclopropanecarbonyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-7 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain Olaparib as a white solid. The product can be further purified by recrystallization if necessary.

Experimental Workflow Diagram

The following diagram outlines the key stages in the synthesis of Olaparib starting from this compound.

Olaparib_Synthesis_Workflow Synthetic Workflow for Olaparib Start This compound Intermediate1 Functionalization of Benzyl Ring (e.g., Bromination, Suzuki Coupling) Start->Intermediate1 Step 1 Intermediate2 Introduction of Piperazine Moiety Intermediate1->Intermediate2 Step 2 Intermediate3 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one Intermediate2->Intermediate3 Step 3 FinalProduct Olaparib Intermediate3->FinalProduct Step 4: Acylation

Caption: Key stages in the synthesis of Olaparib.

Conclusion

The this compound scaffold is a versatile and crucial component in the development of potent PARP inhibitors. The synthetic routes outlined in these protocols provide a foundation for the laboratory-scale preparation of these important therapeutic agents. The provided data and pathway information are intended to support further research and development in this critical area of oncology. Researchers should always adhere to appropriate laboratory safety practices when carrying out these procedures.

References

Development of 4-Benzyl-1-(2H)-Phthalazinone Derivatives as Androgen Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of a novel class of nonsteroidal androgen receptor (AR) antagonists based on the 4-benzyl-1-(2H)-phthalazinone scaffold. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The androgen receptor (AR) is a crucial mediator of prostate cancer cell growth and survival.[1] Therapies that target the AR signaling pathway are the cornerstone of treatment for advanced prostate cancer. However, the emergence of resistance to current antiandrogen therapies necessitates the development of novel AR antagonists. The 4-benzyl-1-(2H)-phthalazinone scaffold has been identified as a promising core structure for the design of new AR antagonists. This document details the structure-activity relationship (SAR) and pharmacological evaluation of this class of compounds.

Data Presentation: Biological Activity of 4-Benzyl-1-(2H)-Phthalazinone Derivatives

The following tables summarize the in vitro biological activities of a series of 4-benzyl-1-(2H)-phthalazinone derivatives. The data highlights the key structural modifications that influence their potency as androgen receptor antagonists.

Table 1: Androgen Receptor Binding Affinity of 4-Benzyl-1-(2H)-Phthalazinone Derivatives

CompoundSubstituents on Benzyl RingAR Binding Affinity (IC50, μM)[1]
11a 2-Chloro>100
11b 2,4-Dichloro42.1
11c 2,6-Dichloro10.9
11d 2-Trifluoromethyl34.5
Hydroxyflutamide (3) -13.5

Table 2: Inhibitory Activity of 4-Benzyl-1-(2H)-Phthalazinone Derivatives on Prostate Cancer Cell Proliferation

CompoundSubstituents on Benzyl RingSC-3 Cell Proliferation (IC50, μM)[1]LNCaP Cell Proliferation (IC50, μM)[1]
11a 2-Chloro0.81>10
11b 2,4-Dichloro0.232.0
11c 2,6-Dichloro0.180.89
11d 2-Trifluoromethyl0.351.8
Hydroxyflutamide (3) -0.280.81

*SC-3 cells are murine androgen-dependent prostate cancer cells. LNCaP cells are human prostate cancer cells expressing a mutated androgen receptor (T877A).

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 4-benzyl-1-(2H)-phthalazinone derivatives.

General Synthesis of 4-Benzyl-1-(2H)-Phthalazinone Derivatives

This protocol describes a general method for the synthesis of the 4-benzyl-1-(2H)-phthalazinone scaffold, exemplified by the synthesis of compound 11c (4-(2,6-dichlorobenzyl)-1-(2H)-phthalazinone).

Materials:

  • 2-(2,6-Dichlorobenzoyl)benzoic acid

  • Hydrazine monohydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • A mixture of 2-(2,6-dichlorobenzoyl)benzoic acid (1.0 eq) and hydrazine monohydrate (1.5 eq) in ethanol is heated at reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 4-(2,6-dichlorobenzyl)-1-(2H)-phthalazinone.

Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the androgen receptor.

Materials:

  • Recombinant human androgen receptor ligand-binding domain (AR-LBD)

  • [³H]-Mibolerone (radioligand)

  • Test compounds (e.g., 4-benzyl-1-(2H)-phthalazinone derivatives)

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the AR-LBD, [³H]-Mibolerone (at a fixed concentration, e.g., 1 nM), and varying concentrations of the test compound or vehicle control.

  • For determination of non-specific binding, a high concentration of unlabeled dihydrotestosterone (DHT) is added to a set of wells.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.

  • Add scintillation cocktail to the wells containing the bound radioligand.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of the synthesized compounds on the proliferation of androgen-dependent prostate cancer cells (e.g., LNCaP or SC-3).

Materials:

  • LNCaP or SC-3 cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds in the presence of an androgen (e.g., 1 nM DHT). Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizations

The following diagrams illustrate the androgen receptor signaling pathway, the experimental workflow for the development of these antagonists, and the structure-activity relationship.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP binds AR Androgen Receptor (AR) (inactive) Active_AR Active AR Dimer AR->Active_AR dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR dissociates HSP ARE Androgen Response Element (ARE) on DNA Active_AR->ARE translocates & binds Phthalazinone 4-Benzyl-1-(2H)-phthalazinone Antagonist Phthalazinone->AR blocks binding Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription activates

Caption: Androgen Receptor Signaling Pathway and Mechanism of Antagonism.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 4-Benzyl-1-(2H)-phthalazinone Derivatives Purification Purification and Characterization Synthesis->Purification Binding_Assay AR Competitive Binding Assay Purification->Binding_Assay Cell_Assay Cell Proliferation Assay (SC-3, LNCaP) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental Workflow for Developing Phthalazinone-Based AR Antagonists.

SAR_Logic cluster_substituents Substituents on Benzyl Ring cluster_activity Biological Activity Core 4-Benzyl-1-(2H)-phthalazinone Core Scaffold Unsubstituted Unsubstituted Ortho_Sub Ortho-Substitution (e.g., 2-Cl, 2-CF3) Di_Ortho_Sub Di-ortho-Substitution (e.g., 2,6-diCl) Low_Activity Low Activity Unsubstituted->Low_Activity Moderate_Activity Moderate Activity Ortho_Sub->Moderate_Activity High_Activity High Activity Di_Ortho_Sub->High_Activity

Caption: Structure-Activity Relationship (SAR) of Benzyl Ring Substituents.

References

Application Notes and Protocols for 4-Benzyl-2H-phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of synthesized 4-Benzyl-2H-phthalazine derivatives, detailing their activity against a range of pathogenic microbes. The following sections include quantitative data on their efficacy, detailed experimental protocols for their synthesis and antimicrobial evaluation, and visual diagrams of the experimental workflow.

Antimicrobial Activity Data

The antimicrobial efficacy of various 4-Benzyl-2H-phthalazine derivatives was evaluated by measuring the diameter of the inhibition zone in millimeters. A qualitative summary of these findings indicates varying levels of activity across the tested compounds.

Data Summary: The screening of newly synthesized 4-Benzyl-2H-phthalazine derivatives revealed that certain structural modifications significantly influence their antimicrobial activity. While compounds 2-8 and 11 demonstrated weaker inhibitory effects compared to standard drugs, compounds 15-18 exhibited moderate inhibition. Notably, derivatives 10a-j , 12 , 13 , and 14a,b showed promising antimicrobial activity.[1]

Compound ClassDerivative NumbersObserved Antimicrobial Activity
Substituted Phthalazin-1-one Derivatives2-8, 11Weaker Activity
Triazobenzo[a]-anthracen-7-one & Related15-18Moderate Activity
Phthalazin-1-ylamino & Pyrimidine Derivatives10a-j, 12, 13, 14a,bPromising Activity

Experimental Protocols

The following protocols are based on the methodologies described for the synthesis and antimicrobial screening of 4-Benzyl-2H-phthalazine derivatives.

Protocol 1: Synthesis of 4-Benzyl-2-substituted-phthalazin-1-one Derivatives

This protocol outlines the synthesis of several key derivatives.

1. Synthesis of 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one (2):

  • A mixture of 4-Benzyl-2H-phthalazin-1-one (1) (0.23 g, 1.0 mmol) and formaldehyde solution (38%, 0.8 mL) in ethanol (30 mL) is refluxed for 3 hours.

  • The solvent is then evaporated under vacuum.

  • Water (25 mL) is added to the residue, and the resulting solid is filtered off.

  • The solid product is recrystallized from ethanol to yield colorless crystals.[2]

2. Synthesis of 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one (3):

  • A mixture of compound 2 (0.26 g, 1.0 mmol) and thionyl chloride (5 mL) is refluxed for 1 hour.

  • The resulting solid is filtered off and recrystallized from benzene to afford colorless crystals.[1][2]

3. Synthesis of 4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one (4):

  • A mixture of compound 3 (0.28 g, 1.0 mmol) and potassium thiocyanate (1.0 mmol) in ethanol (30 mL) is refluxed for 3 hours.

  • The solvent is evaporated under vacuum.

  • The solid obtained is filtered off and recrystallized from ethanol to yield white crystals.[1][2]

4. Synthesis of 4-Benzyl-2-mercaptomethyl-2H-phthalazin-1-one (5):

  • A mixture of compound 3 (0.28 g, 1.0 mmol) and thiourea (1.0 mmol) in ethanol (30 mL) is refluxed for 3 hours.

  • The solvent is evaporated under vacuum.

  • The resulting solid is filtered off and recrystallized from ethanol to obtain white crystals.[1][2]

Protocol 2: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is determined using the agar dilution method to ascertain the Minimum Inhibitory Concentrations (MICs). This method is based on the guidelines from the National Committee for Clinical Laboratory Standards.[1]

1. Preparation of Media:

  • Prepare Mueller-Hinton agar for bacterial strains and Sabouraud dextrose agar for fungal strains according to the manufacturer's instructions.

  • Sterilize the media by autoclaving.

2. Preparation of Compound Stock Solutions:

  • Dissolve the synthesized 4-Benzyl-2H-phthalazine derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 1000 µg/mL.

3. Agar Dilution Assay:

  • Prepare a series of agar plates containing twofold serial dilutions of each test compound.

  • Inoculate the agar plates with standardized suspensions of the test microorganisms (approximately 10^7 cells/mL).[3]

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • A positive control (standard antibiotic) and a negative control (solvent alone) should be included for comparison and validation.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of 4-Benzyl-2H-phthalazine derivatives.

cluster_synthesis Synthesis Workflow A Starting Material (4-Benzyl-2H-phthalazin-1-one) B Chemical Modification (e.g., Formaldehyde, Thionyl Chloride) A->B C Intermediate Product B->C D Further Reactions (e.g., with Nucleophiles) C->D E Final Derivative D->E F Purification & Characterization (Recrystallization, NMR, IR, MS) E->F

Caption: General workflow for the synthesis of 4-Benzyl-2H-phthalazine derivatives.

cluster_screening Antimicrobial Screening Workflow G Synthesized Derivatives H Preparation of Stock Solutions G->H I Serial Dilution in Agar H->I J Inoculation with Test Microbes (Bacteria & Fungi) I->J K Incubation J->K L Observation of Growth Inhibition K->L M Determination of MIC L->M

Caption: Workflow for antimicrobial susceptibility testing of the synthesized derivatives.

References

Application Notes: 4-Benzyl-1(2H)-phthalazinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Benzyl-1(2H)-phthalazinone has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its rigid, heterocyclic core serves as an excellent framework for the design of targeted therapies. This document provides a comprehensive overview of the applications of this compound derivatives, focusing on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors, androgen receptor antagonists, and general anticancer and antimicrobial agents. Detailed experimental protocols and visual representations of key concepts are provided to facilitate further research and development in this area.

Key Applications

The versatility of the this compound core has been exploited to develop inhibitors for various biological targets and compounds with diverse therapeutic potential.

PARP Inhibition

Derivatives of this compound are potent inhibitors of Poly(ADP-ribose) polymerases (PARP-1 and PARP-2), enzymes crucial for DNA damage repair.[1][2] PARP inhibitors represent a targeted therapy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1] The phthalazinone moiety is a key structural feature for achieving high inhibitory potency.[1][2] Notably, the compound KU-0059436 (also known as AZD2281 or Olaparib), which is based on this scaffold, is a single-digit nanomolar inhibitor of both PARP-1 and PARP-2 and has been clinically developed for treating BRCA-deficient cancers.[1]

Signaling Pathway: PARP Inhibition in DNA Repair

PARP_Inhibition cluster_no_inhibitor Normal DNA Repair cluster_inhibitor Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Polymer Synthesis PARP->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins Repair DNA Repair Repair_Proteins->Repair Apoptosis Cell Death (Apoptosis) Repair->DNA_Damage (Leads to Double-Strand Break in BRCA-deficient cells) Repair->Apoptosis Phthalazinone 4-Benzyl-1(2H)- phthalazinone Inhibitor Phthalazinone->PARP Inhibition

Caption: PARP's role in DNA repair and its inhibition by this compound derivatives.

Androgen Receptor Antagonism

The this compound skeleton has been utilized to develop nonsteroidal androgen receptor (AR) antagonists.[3] The androgen receptor is a key driver in the development and progression of prostate cancer.[3] Specific derivatives, such as those with ortho-substituents on the benzyl group, have shown potent inhibition of prostate cancer cell proliferation.[3] Docking studies have indicated that the benzyl group is crucial for the antagonistic activity by occupying a key pocket in the AR ligand-binding domain.[3]

Anticancer and Cytotoxic Activity

Beyond specific targets like PARP and AR, various derivatives of this compound have demonstrated broader anticancer and cytotoxic effects.[4][5][6] These compounds have been shown to be active against various cancer cell lines, including colon and breast cancer.[1][4] The mechanism of action for some of these derivatives involves the induction of DNA damage and cell cycle arrest.[7]

Antimicrobial Activity

Certain derivatives of this compound have also been investigated for their antimicrobial properties.[8] Modifications at the N-2 position and the 1-position of the phthalazine ring have yielded compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: PARP Inhibition Data

CompoundTargetIC50 (nM)Cell LineActivityReference
KU-0059436 (Olaparib)PARP-1, PARP-2<10BRCA1-deficient breast cancer cellsPotent inhibition, standalone activity[1]
DDT26PARP-14289 ± 1807-Moderate inhibition[7]
Compound 30PARP-18.18 ± 2.81-Potent inhibition[9]

Table 2: Androgen Receptor Antagonist Activity

CompoundTargetIC50 (µM)Cell LineActivityReference
11c (ortho-dichloro derivative)Androgen Receptor10.9 (binding affinity)SC-30.18 (cell proliferation)[3]

Table 3: Cytotoxic and Other Activities

CompoundTarget/AssayIC50Cell LineActivityReference
Compound IV (pyrazole-amino derivative)Aurora-A Kinase71 nMHCT116 (colon)5.44 nM (cytotoxicity)[5]
DDT26BRD40.237 ± 0.093 µMMCF-7, TNBCAnti-proliferative[7]
Compound 16 (thione derivative)Antioxidant Assay-Rat brain homogenate85.3% inhibition[5]
Compound 15Antioxidant Assay-Rat brain homogenate78.4% inhibition[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and a representative biological assay.

Protocol 1: Synthesis of this compound

This protocol describes a common synthetic route to the core scaffold.

Workflow for Synthesis of this compound

Synthesis_Workflow Start Starting Materials: Phthalic Anhydride, Phenylacetic Acid, Sodium Acetate Step1 Step 1: Fusion (230-240 °C) Start->Step1 Intermediate1 3-Benzalphthalide Step1->Intermediate1 Step2 Step 2: Reaction with Hydrazine Hydrate (Boiling Ethanol) Intermediate1->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Materials:

  • Phthalic anhydride

  • Phenylacetic acid

  • Fused sodium acetate

  • Hydrazine hydrate

  • Ethanol

  • Sand bath

  • Standard laboratory glassware

Procedure:

  • Synthesis of 3-Benzalphthalide:

    • A mixture of phthalic anhydride, phenylacetic acid, and fused sodium acetate is heated in a sand bath at 230-240 °C.[4]

    • The reaction progress is monitored until completion.

    • The crude product, 3-benzalphthalide, is isolated.

  • Synthesis of this compound:

    • The synthesized 3-benzalphthalide is dissolved in ethanol.

    • Hydrazine hydrate is added to the solution.

    • The mixture is refluxed until the reaction is complete.[4]

    • Upon cooling, the product, this compound, crystallizes and can be collected by filtration, washed, and dried.

Protocol 2: N-Alkylation of this compound

This protocol describes a common modification to the core scaffold.

Materials:

  • This compound

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Acetone

  • Standard laboratory glassware

Procedure:

  • A mixture of this compound, ethyl chloroacetate, and anhydrous K₂CO₃ is prepared in a 1:1 mixture of DMF and acetone.[4][10]

  • The reaction mixture is refluxed for an extended period (e.g., 20 hours).[10]

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is worked up (e.g., by adding water and extracting with an organic solvent) to isolate the N-alkylated product, ethyl (4-benzyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetate.

Protocol 3: PARP-1 Inhibition Assay (General Overview)

This protocol provides a general outline for assessing the PARP-1 inhibitory activity of synthesized compounds.

Workflow for PARP-1 Inhibition Assay

PARP_Assay_Workflow Start Prepare Assay Plate Step1 Add Recombinant PARP-1 Enzyme Start->Step1 Step2 Add Test Compound (e.g., Phthalazinone derivative) Step1->Step2 Step3 Add Biotinylated NAD+ and Histone-coated plate Step2->Step3 Step4 Incubate to allow PARylation reaction Step3->Step4 Step5 Wash to remove unbound reagents Step4->Step5 Step6 Add Streptavidin-HRP Step5->Step6 Step7 Add HRP Substrate Step6->Step7 Step8 Measure Signal (e.g., Chemiluminescence) Step7->Step8 Result Calculate % Inhibition and IC50 Value Step8->Result

Caption: A typical workflow for an in vitro PARP-1 inhibition assay.

Principle: This is a biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of PARP-1. The assay typically involves the use of recombinant PARP-1, its substrate NAD+, and a histone-coated plate. The incorporation of biotinylated ADP-ribose onto histones is quantified using a streptavidin-conjugated detection system.

General Procedure:

  • A microplate is coated with histones, which act as an acceptor for poly(ADP-ribose) chains.

  • Recombinant human PARP-1 enzyme is added to the wells.

  • The test compounds (this compound derivatives) are added at various concentrations.

  • The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+.

  • The plate is incubated to allow the PARylation reaction to occur.

  • After incubation, the plate is washed to remove unreacted reagents.

  • A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.

  • After another washing step, a chemiluminescent or colorimetric HRP substrate is added.

  • The resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the test compound.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry. Its derivatives have demonstrated significant potential in oncology, particularly as PARP inhibitors and androgen receptor antagonists. The synthetic accessibility and the possibility for diverse chemical modifications make this scaffold an attractive starting point for the development of novel therapeutic agents. The provided data and protocols serve as a resource for researchers aiming to explore and expand the therapeutic applications of this promising chemical entity.

References

Troubleshooting & Optimization

Technical Support Center: Phthalazinone Synthesis from Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phthalazinone synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of phthalazinones from hydrazine and its derivatives.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues related to the formation of common side products during phthalazinone synthesis.

Issue 1: Formation of Bis-Phthalazinone Byproduct

Question: During the synthesis of a 4-aryl-1(2H)-phthalazinone from a 1-aryl-3,2-benzoxazin-4-one and hydrazine, I isolated a significant amount of a high-molecular-weight byproduct, which I suspect is a bis-phthalazinone. What causes this, and how can I prevent it?

Answer:

The formation of a bis-phthalazinone is a known side reaction in this specific synthetic route. The choice of solvent plays a critical role in directing the reaction toward the desired product versus the bis-phthalazinone byproduct.

Root Cause: The use of protic solvents, such as ethanol, can facilitate a competing reaction pathway where two molecules of the benzoxazinone react with one molecule of hydrazine, leading to the formation of the bis-adduct.

Troubleshooting Steps:

  • Solvent Selection: Switch from ethanol to a less protic or aprotic solvent. Pyridine is often the solvent of choice to favor the formation of the desired 4-aryl-1(2H)-phthalazinone.[1]

  • Reaction Temperature: Carefully control the reaction temperature. While specific optimal temperatures can vary based on the substrates, running the reaction in boiling pyridine is a common practice for promoting the desired cyclization.[1]

  • Stoichiometry: Ensure precise control over the stoichiometry of the reactants. While an excess of hydrazine is often used to drive the reaction to completion, a very large excess in a conducive solvent might promote side reactions.

Logical Workflow for Troubleshooting Bis-Phthalazinone Formation

start High Amount of Bis-Phthalazinone Detected check_solvent Is the reaction solvent ethanol or another protic solvent? start->check_solvent change_solvent Change solvent to Pyridine check_solvent->change_solvent Yes check_temp Is the reaction temperature optimized? check_solvent->check_temp No change_solvent->check_temp optimize_temp Adjust temperature (e.g., refluxing pyridine) check_temp->optimize_temp No check_stoichiometry Is the hydrazine stoichiometry correct? check_temp->check_stoichiometry Yes optimize_temp->check_stoichiometry adjust_stoichiometry Adjust hydrazine to slight excess (e.g., 1.1-1.5 eq) check_stoichiometry->adjust_stoichiometry No end Desired Phthalazinone Yield Increased check_stoichiometry->end Yes adjust_stoichiometry->end

Caption: Troubleshooting workflow for minimizing bis-phthalazinone formation.

Issue 2: Incomplete Cyclization and Formation of Hydrazone Intermediate

Question: In the synthesis of a 4-substituted phthalazinone from a 2-acylbenzoic acid and hydrazine, I am observing a significant amount of an intermediate that has not fully cyclized. How can I drive the reaction to completion?

Answer:

The reaction between a 2-acylbenzoic acid and hydrazine proceeds through a hydrazone intermediate. Incomplete cyclization is a common issue that can lead to lower yields of the desired phthalazinone.

Root Cause: Insufficient reaction temperature, inadequate reaction time, or the presence of impurities can hinder the final intramolecular cyclization step. The stability of the hydrazone intermediate can also play a role.

Troubleshooting Steps:

  • Increase Reaction Temperature: The cyclization step is often the rate-limiting step and requires sufficient thermal energy. Refluxing in a high-boiling solvent like butanol or ethanol is a common practice.[1]

  • Prolong Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If starting material or the hydrazone intermediate is still present, extend the reaction time.

  • Acid Catalysis: The presence of an acid catalyst, such as acetic acid, can promote the cyclization by protonating the carbonyl oxygen, making it more electrophilic.[2][3]

  • Purity of Starting Materials: Ensure that the 2-acylbenzoic acid is free of impurities that could interfere with the reaction.

Reaction Pathway: Phthalazinone Synthesis from 2-Acylbenzoic Acid

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_Acylbenzoic_Acid 2-Acylbenzoic Acid Hydrazone Hydrazone Intermediate 2_Acylbenzoic_Acid->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Phthalazinone Phthalazinone Hydrazone->Phthalazinone Cyclization (Heat, Acid Catalyst)

Caption: Reaction pathway illustrating the formation of a hydrazone intermediate.

Issue 3: Formation of N-Aminophthalimide Isomer

Question: When synthesizing a phthalazin-1,4-dione from phthalic anhydride and hydrazine, I am isolating a product with the same mass but different properties, which I believe to be N-aminophthalimide. How can I favor the formation of the desired dione?

Answer:

The reaction of phthalic anhydride with hydrazine can lead to two isomeric products: the desired phthalazin-1,4-dione (a 6-endo cyclization product) and the N-aminophthalimide (a 5-exo cyclization product). The formation of these isomers is highly dependent on the reaction conditions, particularly the temperature.

Root Cause: The formation of N-aminophthalimide is kinetically favored and occurs at lower temperatures. The desired phthalazin-1,4-dione is the thermodynamically more stable product and its formation is favored at higher temperatures.

Troubleshooting Steps:

  • Temperature Control: To favor the formation of the phthalazin-1,4-dione, the reaction should be carried out at elevated temperatures, typically at reflux for an extended period.[4]

  • Reaction Time: Ensure a sufficient reaction time at the elevated temperature to allow the kinetically favored N-aminophthalimide to rearrange to the thermodynamically favored phthalazin-1,4-dione.

  • Solvent Choice: While temperature is the primary factor, the choice of solvent can also influence the reaction outcome. Acetic acid is a commonly used solvent for this transformation.[2][3]

Kinetic vs. Thermodynamic Control in Phthalazin-1,4-dione Synthesis

Phthalic_Anhydride Phthalic Anhydride + Hydrazine N_Aminophthalimide N-Aminophthalimide (Kinetic Product) Phthalic_Anhydride->N_Aminophthalimide Low Temperature (e.g., 0°C to RT) Phthalazin_1_4_dione Phthalazin-1,4-dione (Thermodynamic Product) Phthalic_Anhydride->Phthalazin_1_4_dione High Temperature (Reflux) N_Aminophthalimide->Phthalazin_1_4_dione Heat (Rearrangement)

Caption: Influence of temperature on product formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry of hydrazine used in phthalazinone synthesis?

A1: Generally, a slight to moderate excess of hydrazine hydrate (e.g., 1.1 to 2 equivalents) is used to ensure complete consumption of the starting material. However, a large excess should be avoided as it can complicate purification and potentially lead to side reactions.

Q2: How can I effectively remove residual hydrazine from my final product?

A2: Residual hydrazine is a common impurity and is often a concern due to its toxicity. Effective removal can be achieved through:

  • Recrystallization: Multiple recrystallizations from a suitable solvent (e.g., ethanol, water) are often effective.

  • Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can be used to remove hydrazine.

  • Washing: Thoroughly washing the isolated product with a solvent in which hydrazine is soluble but the product is not can reduce its levels.

Q3: Are there any specific safety precautions I should take when working with hydrazine?

A3: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle hydrazine with care and avoid inhalation of vapors or contact with skin.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-1(2H)-phthalazinone from 2-Benzoylbenzoic Acid

Materials:

  • 2-Benzoylbenzoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzoylbenzoic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from ethanol to obtain pure 4-phenyl-1(2H)-phthalazinone.

Protocol 2: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride

Materials:

  • Phthalic anhydride

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add phthalic anhydride (1.0 eq) and glacial acetic acid.

  • Heat the mixture until the phthalic anhydride dissolves.

  • Add hydrazine hydrate (1.1 eq) dropwise to the hot solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature, during which the product will crystallize.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the synthesis of phthalazinones, highlighting conditions that may favor the formation of side products.

Starting Material(s)Reagents & ConditionsDesired ProductTypical YieldCommon Side Product(s)Conditions Favoring Side Product
1-Aryl-3,2-benzoxazin-4-one, HydrazineReflux in Pyridine4-Aryl-1(2H)-phthalazinoneGood to ExcellentBis-phthalazinoneReflux in Ethanol[1]
2-Acylbenzoic Acid, HydrazineReflux in Ethanol/Butanol with Acetic Acid4-Substituted-1(2H)-phthalazinoneGood to ExcellentHydrazone intermediateInsufficient heat or reaction time
Phthalic Anhydride, HydrazineReflux in Acetic AcidPhthalazin-1,4-dioneGoodN-AminophthalimideLow reaction temperature (0°C to RT)[4]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. Reaction conditions and yields may vary depending on the specific substrates and experimental setup.

References

Technical Support Center: Chromatographic Purification of 4-Benzyl-1(2H)-Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 4-benzyl-1(2H)-phthalazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound derivatives by flash chromatography and HPLC.

Question 1: My target compound is co-eluting with an impurity during normal-phase flash chromatography. How can I improve the separation?

Answer:

Co-elution is a frequent challenge when impurities have similar polarities to the target compound. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: If your compound is eluting too quickly (low Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture). Conversely, if it's strongly retained, increase the polarity.

    • Change Solvent Selectivity: If adjusting polarity isn't effective, switch one of the solvents in your mobile phase to alter the separation selectivity. For instance, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol or isopropanol can change the interactions between the analytes, stationary phase, and mobile phase.

  • Employ a Different Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. While silica gel is common, alumina or a bonded-phase silica (like diol or amino) could offer different selectivity.

  • Use a Gradient Elution: A shallow gradient of an increasing polarity mobile phase can help to separate closely eluting compounds more effectively than an isocratic (constant mobile phase composition) method.

  • Dry Loading: For compounds that are sparingly soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder can then be loaded onto the column. This technique often results in sharper bands and better separation.

Question 2: I'm observing significant peak tailing for my this compound derivative in reversed-phase HPLC. What is the cause and how can I fix it?

Answer:

Peak tailing in RP-HPLC for nitrogen-containing heterocyclic compounds like phthalazinones is often due to secondary interactions between the basic nitrogen atoms in your molecule and acidic silanol groups on the silica-based stationary phase.

Here is a systematic approach to address this issue:

  • Adjust Mobile Phase pH: The most effective way to reduce peak tailing from silanol interactions is to control the pH of the mobile phase. By adding an acidic modifier, you can suppress the ionization of the silanol groups.

    • Recommendation: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic components of your mobile phase. For best results, the mobile phase pH should be at least 2 units away from the pKa of your analyte.

  • Use a "High Purity" or "End-Capped" Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically deactivated. Using a high-purity, end-capped C18 or C8 column can significantly reduce peak tailing.

  • Add a Competing Base: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, be aware that TEA can be difficult

Identifying byproducts in the synthesis of 4-benzyl-1(2H)-phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzyl-1(2H)-phthalazinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the condensation of 2-benzoylbenzoic acid with hydrazine and the reaction of 3-benzylidenephthalide with hydrazine.

Route 1: Condensation of 2-Benzoylbenzoic Acid with Hydrazine

Issue 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is heated to a sufficient temperature (reflux in a high-boiling solvent like ethanol or acetic acid is common).- Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Sub-optimal Reaction Conditions - Use a slight excess of hydrazine hydrate to drive the reaction to completion.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Impure Starting Materials - Use pure 2-benzoylbenzoic acid. Impurities can interfere with the reaction.- Use a fresh, high-quality source of hydrazine hydrate.
Product Loss During Workup - Carefully neutralize the reaction mixture if an acidic solvent is used. The product may be soluble in acidic or basic aqueous solutions.- Ensure complete precipitation of the product before filtration. Cooling the mixture can improve recovery.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Byproduct/Impurity Identification Mitigation and Removal
Unreacted 2-Benzoylbenzoic Acid Different Rf value on TLC compared to the product. Can be detected by IR (presence of a broad carboxylic acid O-H stretch) and 1H NMR.- Ensure sufficient reaction time and temperature.- Wash the crude product with a dilute sodium bicarbonate solution to remove the acidic starting material.
Hydrazone Intermediate May be observed as a transient spot on TLC.- Drive the cyclization to completion by ensuring adequate heating and reaction time.
1,2-Dibenzoylhydrazine Can form if there are impurities in the starting materials or under certain reaction conditions.- Use pure starting materials.- Can often be removed by recrystallization from a suitable solvent like ethanol.
Route 2: Reaction of 3-Benzylidenephthalide with Hydrazine

Issue 1: Formation of a Mixture of Products

Potential Cause Suggested Solution
Side Reactions of 3-Benzylidenephthalide - Control the reaction temperature carefully. Elevated temperatures might lead to decomposition or side reactions.- Add the hydrazine hydrate solution dropwise to the solution of 3-benzylidenephthalide to maintain better control over the reaction.
Isomerization of the Product - While less common for this specific product, ensure the workup conditions are not overly harsh (e.g., strong acids or bases for prolonged periods).

Issue 2: Difficulty in Isolating the Pure Product

Potential Byproduct/Impurity Identification Mitigation and Removal
Unreacted 3-Benzylidenephthalide Different Rf value on TLC.- Ensure a slight excess of hydrazine hydrate is used.- Increase the reaction time or temperature as needed, while monitoring for byproduct formation.
Intermediates from Incomplete Reaction May appear as additional spots on TLC.- Ensure the reaction goes to completion by monitoring with TLC.- Recrystallization from ethanol or another suitable solvent is usually effective for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the synthesis of this compound from 2-benzoylbenzoic acid and hydrazine?

A1: Ethanol and glacial acetic acid are commonly used solvents for this reaction. Ethanol is a good choice for a neutral reaction, while acetic acid can catalyze the reaction but requires careful neutralization during workup.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q3: What is the typical yield for the synthesis of this compound?

A3: Yields can vary depending on the specific protocol and scale. However, yields in the range of 70-90% are commonly reported in the literature for both major synthetic routes when optimized.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the crude product. Ethanol is a frequently used solvent for recrystallization. Column chromatography can also be used for higher purity if needed.

Q5: Are there any safety precautions I should take when working with hydrazine hydrate?

A5: Yes, hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Benzoylbenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-benzoylbenzoic acid (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield white crystals.

Protocol 2: Synthesis of this compound from 3-Benzylidenephthalide
  • Reaction Setup: Dissolve 3-benzylidenephthalide (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product usually crystallizes out.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From 2-Benzoylbenzoic Acid cluster_route2 Route 2: From 3-Benzylidenephthalide start1 2-Benzoylbenzoic Acid + Hydrazine Hydrate reaction1 Condensation Reaction (Reflux in Ethanol/Acetic Acid) start1->reaction1 workup1 Workup (Cooling, Precipitation) reaction1->workup1 purification1 Purification (Recrystallization from Ethanol) workup1->purification1 product1 This compound purification1->product1 start2 3-Benzylidenephthalide + Hydrazine Hydrate reaction2 Reaction (Reflux in Ethanol) start2->reaction2 workup2 Workup (Cooling, Crystallization) reaction2->workup2 purification2 Purification (Recrystallization from Ethanol) workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflows for this compound.

Troubleshooting_Logic start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield No impurities Presence of Impurities issue->impurities Yes check_reaction Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_reaction check_workup Review Workup Procedure low_yield->check_workup analyze_impurities Analyze Impurities (TLC, NMR, IR) impurities->analyze_impurities solution Problem Resolved check_reaction->solution check_workup->solution optimize_purification Optimize Purification (Recrystallization, Chromatography) analyze_impurities->optimize_purification optimize_purification->solution

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Synthesis of 4-Benzyl-1(2H)-phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-benzyl-1(2H)-phthalazinone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process:

  • Step 1: Synthesis of 3-Benzylidenephthalide: Condensation of phthalic anhydride and phenylacetic acid.

  • Step 2: Synthesis of this compound: Reaction of 3-benzylidenephthalide with hydrazine hydrate.

Low Yield of 3-Benzylidenephthalide (Step 1)
Problem Potential Cause Recommended Solution
Incomplete reaction Insufficient heating or reaction time.Ensure the reaction mixture is heated to the correct temperature (typically 180-240°C) and maintained for the recommended duration (around 3 hours). Monitor the reaction progress by observing water distillation.[1]
Poor mixing of reactants.Use a sand bath for even heating and ensure adequate stirring throughout the reaction.
Inactive catalyst.Use freshly fused sodium acetate as a catalyst.
Formation of side products Overheating or prolonged reaction time.Carefully control the temperature and reaction time to minimize the formation of degradation products.
Presence of impurities in starting materials.Use pure phthalic anhydride and phenylacetic acid.
Difficult isolation of the product Product "oiling out" instead of crystallizing.Ensure the reaction mixture is cooled sufficiently before adding the recrystallization solvent (e.g., ethanol).
Inefficient recrystallization.Use an appropriate amount of hot solvent for recrystallization to avoid leaving a significant amount of product in the mother liquor.
Low Yield of this compound (Step 2)
Problem Potential Cause Recommended Solution
Incomplete reaction Insufficient hydrazine hydrate.Use a slight excess of hydrazine hydrate to ensure complete conversion of the 3-benzylidenephthalide.
Short reaction time or low temperature.Reflux the reaction mixture in a suitable solvent like ethanol for a sufficient duration (typically 3 hours).[2]
Formation of an insoluble precipitate Possible formation of a bis-phthalazinone side product.This can occur if the reaction conditions are not optimized. Ensure proper stoichiometry and reaction temperature.
Product loss during workup Product remains dissolved in the filtrate.After refluxing, cool the reaction mixture to allow for complete precipitation of the product before filtration.
Inefficient washing of the product.Wash the filtered solid with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.
Product is impure after isolation Contamination with unreacted starting material or side products.Recrystallize the crude product from a suitable solvent such as ethanol to obtain a pure product.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process. First, phthalic anhydride reacts with phenylacetic acid in the presence of a catalyst (fused sodium acetate) at high temperature to form 3-benzylidenephthalide. In the second step, 3-benzylidenephthalide is reacted with hydrazine hydrate in a suitable solvent like ethanol to yield this compound.

Q2: What are the critical parameters to control for a high yield in the first step (synthesis of 3-benzylidenephthalide)?

A2: The critical parameters are temperature and reaction time. The fusion of phthalic anhydride and phenylacetic acid requires a high temperature, typically between 180°C and 240°C.[1] It is important to control the temperature to avoid degradation of the product. The reaction should be monitored by the distillation of water, and once the water formation ceases, the reaction is generally complete.

Q3: What is the best solvent for the reaction of 3-benzylidenephthalide with hydrazine hydrate?

A3: Ethanol is a commonly used and effective solvent for this reaction, which is typically carried out under reflux conditions.[1][2]

Q4: How can the purity of the final product, this compound, be improved?

A4: Recrystallization is a common and effective method for purifying the final product. Ethanol is a suitable solvent for the recrystallization of this compound.[2][3] The process involves dissolving the crude product in a minimum amount of hot ethanol and then allowing it to cool slowly to form pure crystals.

Q5: Are there any common side reactions to be aware of?

A5: In the first step, overheating can lead to the decomposition of the starting materials and product. In the second step, side reactions can occur if the reaction conditions are not well-controlled, potentially leading to the formation of other hydrazine-related byproducts.

Data Presentation

Table 1: Reported Yields for Synthesis of this compound and its Derivatives
Reaction Step/Derivative Reactants Solvent/Conditions Yield (%) Reference
2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide3-benzylidenephthalide, hydrazine hydrate, then ethyl chloroacetate and hydrazine hydrateEthanol, DMF/acetone85% for the acetohydrazide derivative[2]
4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-oneThis compound, formaldehydeEthanol, reflux90%[3]
Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetateThis compound, ethyl chloroacetate, K2CO3Reflux65%[3]
4-Benzyl-2-mercaptomethyl-2H-phthalazin-1-one4-benzyl-2-chloromethyl-2H-phthalazin-1-one, thioureaEthanol, reflux80%[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Benzylidenephthalide
  • Combine phthalic anhydride and phenylacetic acid in a reaction flask.

  • Add a catalytic amount of freshly fused sodium acetate.

  • Heat the mixture in a sand bath to 180-240°C.[1]

  • Continue heating for approximately 3 hours, or until the distillation of water ceases.

  • Allow the reaction mixture to cool.

  • Recrystallize the crude product from hot ethanol.

Protocol 2: Synthesis of this compound
  • Dissolve 3-benzylidenephthalide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 3 hours.[2]

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-Benzylidenephthalide cluster_step2 Step 2: Synthesis of this compound Reactants1 Phthalic Anhydride + Phenylacetic Acid + Fused Sodium Acetate Reaction1 Fusion at 180-240°C Reactants1->Reaction1 Intermediate Crude 3-Benzylidenephthalide Reaction1->Intermediate Purification1 Recrystallization (Ethanol) Intermediate->Purification1 Product1 Pure 3-Benzylidenephthalide Purification1->Product1 Reactants2 3-Benzylidenephthalide + Hydrazine Hydrate Product1->Reactants2 Proceed to next step Reaction2 Reflux in Ethanol Reactants2->Reaction2 Intermediate2 Crude this compound Reaction2->Intermediate2 Purification2 Recrystallization (Ethanol) Intermediate2->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_step1_trouble Troubleshooting Step 1 cluster_step2_trouble Troubleshooting Step 2 cluster_purification_trouble Troubleshooting Purification Start Low Yield Observed Incomplete1 Incomplete Reaction? Start->Incomplete1 Incomplete2 Incomplete Reaction? Start->Incomplete2 LossOnWorkup Product Loss During Workup? Start->LossOnWorkup CheckTempTime1 Verify Temperature (180-240°C) and Reaction Time (~3h) Incomplete1->CheckTempTime1 Yes CheckCatalyst Use Freshly Fused Sodium Acetate Incomplete1->CheckCatalyst Yes CheckHydrazine Ensure Slight Excess of Hydrazine Hydrate Incomplete2->CheckHydrazine Yes CheckReflux Verify Reflux Time (~3h) and Temperature Incomplete2->CheckReflux Yes CheckCooling Ensure Complete Cooling Before Filtration LossOnWorkup->CheckCooling Yes CheckWashing Wash with Minimal Cold Solvent LossOnWorkup->CheckWashing Yes

Caption: Logical troubleshooting guide for low yield in the synthesis of this compound.

References

Controlling regioselectivity in the functionalization of 4-benzyl-1(2H)-phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 4-benzyl-1(2H)-phthalazinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound core for functionalization?

The this compound scaffold presents two primary sites for functionalization: the nitrogen atom at the 2-position (N-2) and the oxygen atom of the carbonyl group. The N-2 position is generally more nucleophilic and is the most common site for alkylation and related reactions.[1]

Q2: How can I achieve selective functionalization at the N-2 position?

N-alkylation is the most commonly reported functionalization and is typically achieved by reacting this compound with an electrophile, such as an alkyl halide (e.g., ethyl chloroacetate), in the presence of a base.[1][2] This reaction is described as being N-regioselective.[1] The choice of a suitable base and solvent system is crucial for ensuring high selectivity.

Q3: Is it possible to functionalize the oxygen atom of the carbonyl group (O-alkylation)?

While N-alkylation is predominant, the potential for O-alkylation exists, creating an O-alkyl isoquinolyl ether. The search results primarily focus on N-alkylation, suggesting it is the kinetically and thermodynamically favored pathway under many conditions.[1] Achieving selective O-alkylation would likely require exploring different reaction conditions, such as harder electrophiles or specific catalytic systems, which are not detailed in the provided literature.

Q4: Can functionalization occur at the C-3 position of the phthalazinone ring?

Direct C-3 functionalization of the this compound core is not prominently described in the provided search results. Functionalization typically occurs at the more nucleophilic N-2 position.

Troubleshooting Guides

Issue 1: Low Yield of N-2 Functionalized Product

If you are experiencing low yields during the N-2 functionalization of this compound, consider the following factors:

  • Purity of Starting Materials: Ensure the this compound and the electrophile are pure. Impurities can lead to side reactions and lower the yield.

  • Base Selection: The choice of base is critical. Anhydrous potassium carbonate (K₂CO₃) has been successfully used for N-alkylation with ethyl chloroacetate.[1][2] If your base is not strong enough to deprotonate the N-H bond effectively, the reaction will be slow and incomplete. Conversely, a base that is too strong might lead to undesired side reactions.

  • Solvent System: The reaction solvent can significantly impact the reaction rate and yield. A mixture of DMF and acetone has been used for the N-alkylation of this compound.[1] Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the electrophile.

  • Reaction Temperature and Time: These parameters should be optimized. For the reaction with ethyl chloroacetate, refluxing for 4 hours has been reported.[2] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures could lead to product degradation.

Issue 2: Inconsistent or Poor Regioselectivity (Mixture of N- and O-functionalized products)

While N-alkylation is generally favored[1], obtaining a mixture of N- and O-functionalized products can occur. To improve N-selectivity, consider the following:

  • Kinetic vs. Thermodynamic Control: Low temperatures often favor the kinetically controlled product, while higher temperatures can favor the more stable, thermodynamically controlled product.[3] Experiment with running the reaction at a lower temperature to see if it improves the N/O ratio in favor of the N-alkylated product.

  • Solvent Polarity: The polarity of the solvent can influence the regioselectivity. A solvent screen is advisable. Non-polar aprotic solvents may favor N-alkylation.

  • Counter-ion Effects: The choice of base and the resulting counter-ion can influence the nucleophilicity of the N vs. O atoms. Experimenting with different bases (e.g., sodium hydride vs. potassium carbonate) might alter the regioselectivity.

Data Presentation

Table 1: Summary of Reported N-2 Functionalization Reactions of this compound

ElectrophileBaseSolventReaction TimeProductYield (%)Reference
Formalin-Ethanol3 hours4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one90[2]
Ethyl ChloroacetateAnhydrous K₂CO₃-4 hoursEthyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate-[2]
Ethyl ChloroacetateAnhydrous K₂CO₃DMF/acetone (1:1)RefluxEthyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate-[1]

Note: Yields are as reported in the literature and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one[2]
  • A mixture of this compound (1.0 mmol) and 38% formaldehyde solution (0.8 mL) in ethanol (30 mL) is prepared.

  • The mixture is refluxed for 3 hours.

  • The solvent is evaporated under vacuum.

  • Water (25 mL) is added to the residue.

  • The resulting solid is filtered off and recrystallized from ethanol to yield colorless crystals.

Protocol 2: Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate[2]
  • A mixture of this compound (10 mmol), ethyl chloroacetate (2 mL), and anhydrous K₂CO₃ (1.0 mmol) is prepared.

  • The mixture is refluxed for 4 hours.

  • The solvent is evaporated under vacuum.

  • Water (50 mL) is added to the residue.

  • The solid obtained is filtered off and recrystallized from petroleum ether.

Visualizations

experimental_workflow Experimental Workflow for N-2 Functionalization cluster_start Starting Material Preparation cluster_reaction N-2 Functionalization cluster_workup Work-up and Purification cluster_product Product Analysis start This compound reaction React with Electrophile (e.g., Ethyl Chloroacetate) + Base (e.g., K₂CO₃) start->reaction workup Solvent Evaporation + Water Addition reaction->workup purification Filtration & Recrystallization workup->purification product N-2 Functionalized Product purification->product

Caption: A generalized experimental workflow for the N-2 functionalization of this compound.

troubleshooting_regioselectivity Troubleshooting Poor Regioselectivity cluster_conditions Reaction Condition Optimization cluster_outcome Outcome start Poor Regioselectivity Observed (Mixture of N- and O-isomers) temp Adjust Temperature (Lower for Kinetic Control) start->temp solvent Screen Solvents (Vary Polarity) start->solvent base Change Base (Consider Counter-ion Effects) start->base analysis Analyze Product Ratio (e.g., by NMR, LC-MS) temp->analysis solvent->analysis base->analysis improved Improved Regioselectivity analysis->improved no_change No Improvement analysis->no_change reevaluate Re-evaluate Electrophile Choice and Substrate Purity no_change->reevaluate

Caption: A decision-making diagram for troubleshooting poor regioselectivity in the functionalization of this compound.

References

Technical Support Center: Optimizing Hydrazine Condensation with 2-Acylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the condensation of hydrazine with 2-acylbenzoic acids to synthesize phthalazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the condensation of hydrazine with a 2-acylbenzoic acid?

A1: The reaction proceeds in a two-step, one-pot process. First, the hydrazine derivative performs a nucleophilic attack on the ketone or aldehyde group of the 2-acylbenzoic acid to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen of the hydrazine attacks the carboxylic acid, leading to the formation of the final phthalazinone product after dehydration.

Q2: What are the typical solvents and temperatures used for this reaction?

A2: Ethanol and butanol are the most commonly used solvents for this reaction. The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure it goes to completion.

Q3: Is a catalyst required for this reaction?

A3: The reaction can proceed without a catalyst. However, a catalytic amount of a weak acid like acetic acid can be used to accelerate the formation of the hydrazone intermediate. In some cases, a base such as triethylamine may be added to facilitate the reaction.

Q4: What are the primary safety concerns when working with hydrazine hydrate?

A4: Hydrazine hydrate is toxic and a suspected carcinogen. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid heating it excessively or allowing it to dry out. It is crucial to manage waste streams carefully, as hydrazine can react vigorously with oxidizing agents.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reflux time. - Increase Temperature: Ensure the reaction is at a sufficient reflux. If using a lower boiling point solvent, consider switching to a higher boiling point one like n-butanol.
Suboptimal pH The initial hydrazone formation is pH-sensitive. While often not necessary, the addition of a catalytic amount of acetic acid can sometimes improve the rate of this first step.
Moisture in Reagents/Glassware Ensure all glassware is thoroughly dried and use anhydrous solvents if possible, as water can sometimes interfere with the reaction.
Product Loss During Workup - Incomplete Precipitation: If the product does not precipitate upon cooling, try cooling the mixture in an ice bath or reducing the solvent volume under reduced pressure to increase the product concentration. - Purification Issues: Choose an appropriate recrystallization solvent to minimize product loss. Ethanol or aqueous ethanol is often a good starting point.

Problem 2: Formation of Side Products/Impure Product

Potential Cause Recommended Solution
Azine Formation This can occur if the initially formed hydrazone reacts with another molecule of the 2-acylbenzoic acid. Using a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) can help minimize this side reaction.
N-Alkylation or Acylation The nitrogen at the 2-position of the phthalazinone ring can be susceptible to alkylation or acylation if reactive electrophiles are present. Ensure the use of pure, dry solvents and reagents to avoid this.
Starting Material Contamination Ensure the purity of the 2-acylbenzoic acid and hydrazine hydrate before starting the reaction.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Oily Product If the product "oils out" instead of crystallizing, this may be due to impurities. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Poor Crystallization Recrystallization: This is the most effective method for purification. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water or hexane) to find the optimal conditions for crystallization.
Persistent Impurities If recrystallization is insufficient, column chromatography on silica gel can be an effective purification method. A solvent system of ethyl acetate and hexane is a common starting point for elution.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 4-Substituted Phthalazin-1(2H)-ones

2-Acylbenzoic AcidHydrazine DerivativeSolventTemperatureTime (h)Yield (%)Reference
2-Acetylbenzoic acidHydrazine hydrateEthanolReflux2-4High
2-Acetylbenzoic acidHydrazine hydrateEthanolReflux4-6Very Good
2-Benzoylbenzoic acidHydrazine hydraten-ButanolReflux--
2-(3-chloro-4-methylbenzoyl)benzoic acidHydrazine hydrateEthanolReflux380
Substituted 2-aroylbenzoic acidsHydrazine hydrateAcetic acid120 °C--

Experimental Protocols

Protocol 1: Synthesis of 4-Methylphthalazin-1(2H)-one from 2-Acetylbenzoic Acid

Materials:

  • 2-Acetylbenzoic acid

  • Hydrazine hydrate

  • Ethanol

  • Triethylamine (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution. If desired, a base such as triethylamine (1.2 mmol) can be added.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4-methylphthalazin-1(2H)-one.

Protocol 2: Synthesis of 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one

Materials:

  • 2-(3-chloro-4-methylbenzoyl)benzoic acid

  • Hydrazine hydrate

  • Absolute Ethanol

Procedure:

  • To a solution of 2-(3-chloro-4-methylbenzoyl)benzoic acid (0.01 mol) in absolute ethanol, add hydrazine hydrate (0.015 mol).

  • Heat the reaction mixture under reflux for 3 hours.

  • Cool the reaction mixture. The solid product that separates is collected by filtration.

  • Recrystallize the solid from ethanol to yield the pure phthalazinone (80% yield).

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Acylbenzoic_Acid 2-Acylbenzoic Acid Hydrazone Hydrazone Intermediate 2-Acylbenzoic_Acid->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Phthalazinone Phthalazinone Hydrazone->Phthalazinone Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for phthalazinone synthesis.

Experimental_Workflow A 1. Dissolve 2-Acylbenzoic Acid in Solvent B 2. Add Hydrazine Derivative A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Isolate Product (Filtration) E->F G 7. Purify (Recrystallization) F->G

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic Start Low Yield Observed Check_TLC Check TLC for Starting Material Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Workup_Loss Product Loss During Workup Check_TLC->Workup_Loss No Increase_Time Increase Reflux Time Incomplete_Rxn->Increase_Time Optimize_Precipitation Optimize Precipitation/Filtration Workup_Loss->Optimize_Precipitation

Caption: Troubleshooting logic for low product yield.

Overcoming solubility issues of 4-benzyl-1(2H)-phthalazinone in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 4-benzyl-1(2H)-phthalazinone and its derivatives in biological assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering direct solutions and detailed protocols.

Q1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?

A1: This is a common issue for poorly water-soluble compounds. Precipitation can lead to inaccurate concentration measurements and unreliable assay results. Here are several strategies to address this, starting with the simplest.

Initial Steps:

  • Optimize DMSO Concentration: Determine the highest concentration of DMSO your assay can tolerate without affecting the biological system. Many cell lines can tolerate DMSO up to 0.5%, but this must be empirically determined. Ensure the final DMSO concentration is consistent across all wells, including controls.

  • Modify Dilution Protocol: Instead of diluting your DMSO stock into an intermediate aqueous solution, add the DMSO stock directly to the final assay media while vortexing to maximize rapid dispersion and interaction with media components like proteins that can help maintain solubility.

Advanced Strategies:

If initial steps fail, consider the following formulation approaches.

StrategyDescriptionKey Considerations
Co-solvents Use a water-miscible organic solvent in addition to or as an alternative to DMSO.Ethanol or PEG 300/400 can be effective. Always run a vehicle control to test for solvent effects on the assay.
pH Modification Adjust the pH of the assay buffer. The solubility of compounds with ionizable groups can be highly pH-dependent.Determine the pKa of your compound. Ensure the pH change does not affect your biological target or assay components.
Use of Surfactants Incorporate non-ionic surfactants like Tween® 80 or Triton™ X-100 at low concentrations (e.g., 0.01-0.05%) to form micelles that can encapsulate the compound.Ensure the surfactant concentration is below the critical micelle concentration (CMC) and does not lyse cells or interfere with the assay readout.
Cyclodextrins Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes, which have a hydrophilic exterior and a hydrophobic interior to encapsulate the drug molecule, increasing its aqueous solubility.[1][2]This is a highly effective method. The choice of cyclodextrin and the molar ratio of drug-to-cyclodextrin needs to be optimized.[1][2]

Data Presentation: Solubility Profile

Table 1: Representative Solubility of a Poorly Soluble Phthalazinone Derivative

SolventTemperature (°C)Solubility (Hypothetical)Notes
Water25< 0.1 µg/mLEssentially insoluble.[3]
PBS (pH 7.4)25~1-5 µg/mLSlight increase over pure water, but still very low.
Ethanol25~1-2 mg/mLModerately soluble.
Methanol25~0.5-1 mg/mLSoluble, but less so than ethanol.
DMSO25> 50 mg/mLHigh solubility, making it an excellent solvent for stock solutions.

Note: This data is illustrative. Actual solubility should be determined experimentally for your specific batch of compound.

Experimental Protocols

Here are detailed protocols for key experiments to assess and improve the solubility of your compound.

Table 2: Detailed Experimental Protocols

ProtocolStep-by-Step Methodology
Protocol 1: Preparation of a High-Concentration Stock Solution 1. Accurately weigh a small amount (e.g., 5 mg) of this compound powder.2. Add a calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).3. Vortex vigorously for 5-10 minutes to ensure complete dissolution.4. If necessary, use a brief sonication step (5 minutes in a water bath sonicator) to aid dissolution.5. Visually inspect the solution against a light source to ensure no solid particles remain.6. Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by DMSO.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer 1. Prepare a 10 mM stock solution of the compound in 100% DMSO.2. In a 96-well plate, add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to multiple wells.3. Add 2 µL of the 10 mM DMSO stock to the buffer, resulting in a 100 µM solution with 1% DMSO. Mix immediately and thoroughly.4. Create serial dilutions from this well.5. Incubate the plate at room temperature for a set time (e.g., 1.5 - 2 hours), shaking gently.6. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm.7. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under these conditions.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 1. Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.2. Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mM).3. In a microcentrifuge tube, add the required volume of the HP-β-CD stock solution.4. While vortexing the HP-β-CD solution, slowly add a small volume of the compound's DMSO stock to achieve the desired final concentration.5. Continue to vortex for 15-30 minutes at room temperature to allow for the formation of the inclusion complex.6. Use this solution for your assay. Always include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Solubility Issue (Precipitation Observed) check_dmso 1. Optimize DMSO Concentration start->check_dmso protocol 2. Modify Dilution Protocol check_dmso->protocol Issue Persists success Issue Resolved: Proceed with Assay check_dmso->success Resolved adv_sol 3. Advanced Solubilization Techniques protocol->adv_sol Issue Persists protocol->success Resolved cosolvent Try Co-solvents (Ethanol, PEG) adv_sol->cosolvent ph Modify Buffer pH adv_sol->ph cyclodextrin Use Cyclodextrins (HP-β-CD) adv_sol->cyclodextrin surfactant Use Surfactants (Tween-80) adv_sol->surfactant cosolvent->success fail Consult Formulation Specialist cosolvent->fail ph->success ph->fail cyclodextrin->success cyclodextrin->fail If all fail surfactant->success surfactant->fail

Workflow for addressing solubility issues.
Signaling Pathway Diagram

This compound derivatives have been identified as antagonists of the Androgen Receptor (AR). The diagram below illustrates the AR signaling pathway and the point of inhibition.

G cluster_0 Cytoplasm cluster_1 Nucleus androgen Androgen (e.g., DHT) ar_complex AR + HSPs (Inactive) androgen->ar_complex Binds ar_active AR Dimer (Active) ar_complex->ar_active HSPs Dissociate, Dimerization Occurs are Androgen Response Element (ARE) on DNA ar_active->are Nuclear Translocation & DNA Binding phthalazinone 4-benzyl-1(2H)- phthalazinone (Antagonist) phthalazinone->ar_complex Prevents Androgen Binding transcription Gene Transcription are->transcription proliferation Cell Proliferation & Survival transcription->proliferation

References

Troubleshooting inconsistent results in 4-benzyl-1(2H)-phthalazinone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-benzyl-1(2H)-phthalazinone. The information is designed to address common issues encountered during synthesis, purification, and experimental use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

???+ question "Q1: My reaction to synthesize 4-benzyl-2H-phthalazin-1-one from 3-benzylidenephthalide and hydrazine hydrate has a very low yield. What are the common causes?"

???+ question "Q2: I am seeing inconsistent results when performing N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate. Sometimes I get a good yield of the N-substituted product, and other times it's very low. Why?"

???+ question "Q3: During the synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide from the corresponding ethyl ester, my yield is lower than expected. What can I do to improve it?"

Purification & Characterization

???+ question "Q4: I am having difficulty purifying my this compound derivatives. What are the recommended recrystallization solvents?"

???+ question "Q5: My NMR spectrum for a derivative of this compound is showing unexpected peaks. What could be the cause?"

Biological Assays

???+ question "Q6: I am observing high variability in my in vitro biological assay results with this compound derivatives. What are some potential sources of this inconsistency?"

Experimental Protocols

Protocol 1: Synthesis of 4-benzyl-2H-phthalazin-1-one

This protocol is based on the reaction of 3-benzylidenephthalide with hydrazine hydrate.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 3-benzylidenephthalide in ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours.

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Purification: Recrystallize the solid from ethanol to obtain the purified 4-benzyl-2H-phthalazin-1-one.

Protocol 2: N-Alkylation to form Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate

This protocol describes the N-alkylation of 4-benzyl-2H-phthalazin-1-one.[2]

  • Reaction Mixture: Combine 4-benzyl-2H-phthalazin-1-one (10 mmol), ethyl chloroacetate, and anhydrous potassium carbonate (1.0 mmol) in a suitable solvent (e.g., acetone).

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Solvent Removal: After reflux, evaporate the solvent under vacuum.

  • Work-up: Add water to the residue. The solid product should precipitate.

  • Isolation: Filter the solid product.

  • Purification: Recrystallize the crude product from petroleum ether and chloroform to yield the purified ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate.

Protocol 3: Synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide

This protocol details the conversion of the ethyl ester to the corresponding hydrazide.[2]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (10 mmol) in ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate to the solution.

  • Reflux: Heat the mixture to reflux for 3 hours.

  • Solvent Removal: Evaporate the solvent under vacuum.

  • Work-up: Add water to the residue to precipitate the product.

  • Isolation and Purification: Filter the solid and recrystallize from ethanol to obtain the purified product.

Data Presentation

Table 1: Summary of Reaction Conditions for N-Alkylation

Starting MaterialReagentsSolventTime (h)Yield (%)Reference
4-benzyl-2H-phthalazin-1-oneEthyl chloroacetate, Anhydrous K₂CO₃Acetone/DMF (1:1)20Not specified[3]
4-benzyl-2H-phthalazin-1-oneEthyl chloroacetate, Anhydrous K₂CO₃Acetone465[2]
4-benzyl-2H-phthalazin-1-oneEthyl chloroacetate, Anhydrous K₂CO₃Acetone2066[1]

Table 2: Summary of Hydrazide Formation Reaction

Starting MaterialReagentsSolventTime (h)Yield (%)Reference
Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetateHydrazine hydrateEthanol690[3]
Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetateHydrazine hydrateEthanol386[2]

Visualizations

G cluster_synthesis Synthetic Workflow A 3-Benzylidenephthalide B 4-benzyl-2H-phthalazin-1-one A->B Hydrazine Hydrate, Ethanol, Reflux C Ethyl (4-benzyl-1-oxo-1H- phthalazin-2-yl)acetate B->C Ethyl Chloroacetate, K2CO3, Acetone, Reflux D 2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetohydrazide C->D Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway for this compound derivatives.

G cluster_troubleshooting Troubleshooting Low Yield Start Inconsistent / Low Yield CheckPurity Check Purity of Starting Materials? Start->CheckPurity CheckConditions Verify Reaction Conditions? CheckPurity->CheckConditions Yes Repurify Repurify/ Use New Reagents CheckPurity->Repurify No CheckWorkup Review Work-up & Purification? CheckConditions->CheckWorkup Yes AdjustTimeTemp Adjust Time/ Temperature CheckConditions->AdjustTimeTemp No OptimizeIsolation Optimize Isolation Steps CheckWorkup->OptimizeIsolation No End Yield Improved CheckWorkup->End Yes Repurify->CheckConditions AdjustTimeTemp->CheckWorkup OptimizeIsolation->End

Caption: A decision tree for troubleshooting low reaction yields.

G cluster_assay General Biological Assay Workflow Prep Prepare Stock Solution (e.g., in DMSO) Dilute Prepare Serial Dilutions in Assay Medium Prep->Dilute Treat Treat Cells/Enzyme with Compound Dilutions Dilute->Treat Incubate Incubate for Specified Time Treat->Incubate Detect Add Detection Reagent (e.g., MTT, Luciferase Substrate) Incubate->Detect Measure Measure Signal (Absorbance/Luminescence) Detect->Measure Analyze Analyze Data (e.g., Calculate IC50) Measure->Analyze

Caption: A generalized workflow for in vitro biological assays.

References

Stability testing of 4-benzyl-1(2H)-phthalazinone derivatives in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 4-benzyl-1(2H)-phthalazinone derivatives. It covers common questions and issues related to the stability of these compounds in various solvents, offering experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The stability of this compound derivatives can be influenced by several factors, with the primary degradation pathways being hydrolysis and photodegradation. The lactam ring in the phthalazinone core can be susceptible to cleavage under strong acidic or basic conditions. Additionally, derivatives with ester or other hydrolyzable functional groups on the benzyl or phthalazinone rings will be prone to hydrolysis. The aromatic system suggests a potential for photodegradation upon exposure to UV light.

Q2: In which common laboratory solvents are this compound derivatives generally stable?

A2: Generally, these derivatives are expected to show good stability in common organic solvents like acetonitrile and methanol under neutral conditions and protection from light. However, long-term storage in protic solvents, especially aqueous solutions, may lead to degradation. It is crucial to perform stability studies in the specific solvent system used for your experiments.

Q3: How does pH affect the stability of these compounds in aqueous solutions?

A3: The stability of this compound derivatives in aqueous solutions is expected to be pH-dependent. The lactam functionality within the phthalazinone core is susceptible to hydrolysis, which can be catalyzed by both acid and base. Therefore, significant degradation may be observed at low pH (e.g., pH 1-2) and high pH (e.g., pH 12-13). The highest stability is typically found in the neutral pH range (pH 6-8).

Q4: What are the initial steps to take if I observe unexpected degradation of my compound?

A4: If you suspect degradation, the first step is to confirm the identity of the degradation products using a stability-indicating analytical method, such as HPLC with a mass spectrometer (LC-MS). You should then review your experimental conditions, including solvent purity, pH, temperature, and exposure to light. Performing a forced degradation study can help to systematically identify the conditions under which your compound is unstable.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stability testing of this compound derivatives.

Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram during a time-course experiment. The compound is degrading under the experimental conditions.1. Identify the degradation products using LC-MS. 2. Evaluate the effect of temperature, light, and pH on the degradation rate. 3. Consider using a different solvent or adjusting the pH of the solution to improve stability. 4. Ensure solvents are of high purity and free of contaminants.
Loss of parent compound peak area with no corresponding new peaks. The degradation products may not be UV-active at the detection wavelength, or they may be precipitating out of solution.1. Use a diode array detector (DAD) to screen for new peaks at different wavelengths. 2. Employ a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). 3. Visually inspect the sample for any precipitation. If present, try to dissolve and analyze the precipitate.
Inconsistent stability results between experimental repeats. This could be due to variations in experimental conditions such as temperature fluctuations, inconsistent light exposure, or variability in solvent preparation.1. Strictly control all experimental parameters. Use a calibrated incubator or water bath for temperature control. 2. Protect samples from light by using amber vials or covering them with aluminum foil. 3. Prepare fresh solvents and buffers for each experiment to ensure consistency.
Rapid degradation observed in buffered aqueous solutions. The buffer components may be catalyzing the degradation.1. Investigate the stability of the compound in different buffer systems (e.g., phosphate, citrate, Tris). 2. Determine the stability in unbuffered water at a similar pH to identify if a specific buffer component is the issue.

Data Presentation

The following tables present hypothetical stability data for a representative this compound derivative in various solvents and pH conditions. This data is for illustrative purposes to guide your own experimental data presentation.

Table 1: Stability of a this compound Derivative in Different Solvents at Room Temperature (25°C) for 48 hours.

SolventInitial Purity (%)Purity after 48h (%)Degradation (%)Number of Degradants
Acetonitrile99.899.50.31
Methanol99.798.90.82
Ethanol99.898.51.32
Water (pH 7)99.697.22.43

Table 2: Effect of pH on the Stability of a this compound Derivative in Aqueous Buffer Solutions at 40°C for 24 hours.

pHBuffer SystemInitial Purity (%)Purity after 24h (%)Degradation (%)
2.00.01 M HCl99.785.314.4
4.5Acetate99.898.11.7
7.0Phosphate99.698.51.1
9.0Borate99.796.43.3
12.00.01 M NaOH99.578.920.6

Experimental Protocols

Protocol 1: General Solution Stability Testing

Objective: To assess the stability of a this compound derivative in a specific solvent over time.

Methodology:

  • Prepare a stock solution of the test compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Divide the stock solution into several amber HPLC vials.

  • Store the vials under the desired temperature conditions (e.g., room temperature, 40°C).

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one vial for analysis.

  • Analyze the sample by a validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation profile of a this compound derivative under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for 8 hours.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in acetonitrile/water) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • For each condition, analyze the stressed sample and a control sample by a stability-indicating HPLC method, preferably with MS detection to identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep->aliquot acid Acidic (0.1M HCl, 60°C) aliquot->acid base Basic (0.1M NaOH, 60°C) aliquot->base oxidative Oxidative (3% H2O2, RT) aliquot->oxidative thermal Thermal (80°C, solid) aliquot->thermal photo Photolytic (UV/Vis Light) aliquot->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting_logic start Unexpected Degradation Observed confirm Confirm with Stability-Indicating Method (LC-MS) start->confirm review Review Experimental Conditions (Solvent, pH, Temp, Light) confirm->review forced_degradation Perform Forced Degradation Study review->forced_degradation identify Identify Degradation Products & Pathways forced_degradation->identify optimize Optimize Conditions for Stability identify->optimize

Caption: Troubleshooting logic for unexpected degradation.

Mitigating off-target effects of 4-benzyl-1(2H)-phthalazinone-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating and understanding the off-target effects of 4-benzyl-1(2H)-phthalazinone-based compounds. This class of molecules includes potent enzyme inhibitors, such as PARP and BRD4 inhibitors, where selectivity is crucial for therapeutic efficacy and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound-based compounds?

A1: The this compound scaffold is a key feature in several classes of targeted therapeutic agents. The most well-documented targets include:

  • Poly(ADP-ribose) Polymerase (PARP): This scaffold is the foundation for potent PARP-1 and PARP-2 inhibitors, such as Olaparib, which are crucial in cancer therapy, particularly for tumors with BRCA1/2 mutations.[1][2]

  • Bromodomain and Extra-Terminal Domain (BET) Proteins: Derivatives of this scaffold have been developed as inhibitors of BET proteins, notably BRD4, which are involved in epigenetic regulation and are targets in oncology.[3][4]

  • Androgen Receptor (AR): Certain compounds with this core structure have been synthesized and evaluated as nonsteroidal antagonists of the androgen receptor, with potential applications in prostate cancer.[5]

  • Kinases: While often considered off-targets, some phthalazinone derivatives have been designed to inhibit specific kinases, such as Aurora-A kinase.[1]

Q2: My compound is showing cytotoxicity in cell lines that should be resistant to the intended on-target effect. What could be the cause?

A2: This is a common issue that often points towards off-target effects. Potential causes include:

  • Off-Target Kinase Inhibition: Some phthalazinone-based PARP inhibitors have been shown to inhibit various kinases at micromolar concentrations.[6] This can lead to unexpected anti-proliferative or cytotoxic effects.

  • PARP Trapping Efficiency: For PARP inhibitors, cytotoxicity is not only driven by catalytic inhibition but also by the trapping of PARP enzymes on DNA. Different inhibitors have varying trapping efficiencies, which can contribute significantly to cytotoxicity independent of the cell's DNA repair status.[7]

  • General Cellular Toxicity: At higher concentrations, compounds can induce cytotoxicity through mechanisms unrelated to specific target inhibition, such as membrane disruption or mitochondrial dysfunction.

  • Inhibition of Other Unrelated Targets: The compound may be interacting with other proteins essential for cell survival. For example, the PARP inhibitor niraparib has been found to bind to lanosterol synthase (LSS), an enzyme in the cholesterol biosynthesis pathway.[8]

Q3: I am observing conflicting results between my biochemical (enzyme) assays and my cell-based assays. Why?

A3: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:

  • Cellular Permeability and Efflux: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than in the biochemical assay. Conversely, active efflux by transporters like P-glycoprotein can reduce the effective concentration at the target.

  • Compound Metabolism: Cells can metabolize the compound, converting it into more or less active forms, which would alter its apparent potency.

  • Off-Target Effects in a Cellular Context: The cellular environment is complex. Off-target effects on pathways that counteract or potentiate the on-target effect can lead to a different outcome than what is observed with an isolated enzyme.

  • ATP Concentration (for kinase inhibitors): Biochemical kinase assays are often run at ATP concentrations near the Km, whereas intracellular ATP levels are typically much higher. An ATP-competitive inhibitor will appear less potent in a cellular environment.[9]

Q4: What is the difference between on-target and off-target engagement, and how can I confirm my compound is engaging the intended target in cells?

A4: On-target engagement is the binding of your compound to its intended biological target (e.g., PARP1, BRD4). Off-target engagement is the binding to any other unintended protein. The gold-standard method for confirming target engagement in a cellular environment is the Cellular Thermal Shift Assay (CETSA) .[10][11] This assay is based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation. A shift in the protein's melting temperature in the presence of the compound is direct evidence of target engagement.[10][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound-based compounds.

Issue 1: High Background Cytotoxicity or Inconsistent IC50 Values
Possible Cause Suggested Troubleshooting Steps
Off-Target Cytotoxicity 1. Perform a Kinase Profile: Screen the compound against a broad panel of kinases to identify potential off-target interactions.[6][13] 2. Use an Orthogonal Cytotoxicity Assay: If using an MTT or MTS assay, which measures metabolic activity, switch to an assay that measures cell membrane integrity (e.g., Trypan Blue exclusion) or ATP levels (e.g., CellTiter-Glo®) to rule out assay-specific interference. 3. Test in a Panel of Cell Lines: Compare the compound's activity across cell lines with varying genetic backgrounds and expression levels of the intended target and potential off-targets.[7]
Variability in Experimental Conditions 1. Standardize Cell Culture Practices: Ensure consistent cell density at the time of treatment, use cells within a defined passage number range, and maintain a consistent incubation time.[7] 2. Verify Compound Stability: Confirm that the compound is stable in your cell culture medium for the duration of the experiment. Degradation can lead to a loss of potency and inconsistent results.
Cell Line-Specific Factors 1. Confirm Target Expression: Verify the expression level of the intended target protein in your cell line via Western blot or qPCR. Low target expression can lead to apparent resistance. 2. Assess DNA Repair Status (for PARP inhibitors): The sensitivity of cell lines to PARP inhibitors is highly dependent on their homologous recombination (HR) status (e.g., BRCA1/2 mutations).[14] Inconsistencies can arise from uncharacterized HR proficiency or reversion mutations.
Issue 2: Unexpected Phenotype Observed, Inconsistent with On-Target Inhibition
Possible Cause Suggested Troubleshooting Steps
Modulation of an Off-Target Signaling Pathway 1. Conduct a Broad Off-Target Screen: Utilize proteome-wide screening methods to identify unintended binding partners. 2. Validate Off-Target Engagement with CETSA: Use the Cellular Thermal Shift Assay to confirm if the compound engages the suspected off-target protein in intact cells.[10][12] 3. Use a Structurally Unrelated Inhibitor: Test a selective inhibitor of the suspected off-target pathway to see if it reproduces the unexpected phenotype.[9] 4. Gene Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the suspected off-target and observe if this rescues or mimics the phenotype.
Polypharmacology The compound may be a multi-target agent, where the observed phenotype is a result of inhibiting multiple proteins simultaneously.[15][16] This requires a more in-depth investigation involving profiling against various target families and analyzing the combined effect.

Quantitative Data on Off-Target Effects

The following tables summarize publicly available data on the off-target kinase activities of several PARP inhibitors, some of which share the phthalazinone scaffold or are functionally related. This data is crucial for understanding potential polypharmacology.

Table 1: Off-Target Kinase Profile of Selected PARP Inhibitors [6]

Kinase TargetRucaparib (IC50, µM)Veliparib (IC50, µM)Olaparib (IC50, µM)
PIM1 3.78.2> 50
PIM2 1.1> 50> 50
PRKD2 2.1> 50> 50
DYRK1A 3.6> 50> 50
CDK1 7.9> 50> 50
CDK9 2.12.2> 50
HIPK2 3.2> 50> 50
CK2 2.1> 50> 50
ALK 18> 50> 50

Note: Olaparib, which contains the this compound core, shows a very clean kinase profile in this panel, suggesting high selectivity. However, other compounds with related structures may exhibit off-target kinase activity.

Table 2: Potent Off-Target Kinases of Clinically Approved PARP Inhibitors

PARP InhibitorPotent Off-Target KinaseIC50 (nM)
Niraparib DYRK1A230
Niraparib DYRK1B< 100
Niraparib PIM3< 1000
Rucaparib CDK16200

Note: These potent off-target effects occur at clinically achievable concentrations and should be considered when interpreting cellular data.

Table 3: Cross-Reactivity of a Phthalazinone-Based BRD4 Inhibitor [4]

CompoundPrimary TargetIC50 (µM)Off-TargetIC50 (µM)
DDT26 BRD40.237PARP14.289

Note: This demonstrates that the phthalazinone scaffold can lead to cross-reactivity between different target families, in this case, BRD4 and PARP1.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to verify the binding of a compound to its intended target (and potential off-targets) in a cellular environment.[10][11][12]

Materials:

  • Cells of interest

  • This compound-based compound and vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the compound at the desired concentration or with vehicle control. Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest cells by scraping, wash with cold PBS, and resuspend the cell pellet in lysis buffer.

  • Lysate Preparation: Lyse the cells by sonication or freeze-thaw cycles. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris.

  • Heating: Aliquot the soluble lysate fraction into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Protein: Centrifuge the heated samples at high speed (20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Interpretation: Plot the band intensity of the target protein against the temperature for both vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: Broad Kinase Profiling

To identify potential off-target kinase activity, it is recommended to use a commercial kinase screening service. These services typically offer panels of hundreds of kinases.

General Workflow:

  • Compound Submission: Provide the compound of interest at a specified concentration and quantity.

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases. The percent inhibition is measured.

  • Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% inhibition) are identified as "hits."

  • Dose-Response Analysis: "Hits" from the primary screen are then tested in a dose-response format to determine their IC50 values. This confirms the potency of the off-target interaction.

  • Data Analysis: The results will provide a selectivity profile of your compound, highlighting which kinases are potently inhibited and may be responsible for off-target effects.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate key concepts and workflows relevant to mitigating off-target effects of this compound-based compounds.

PARP_Inhibition_and_Off_Target_Pathway cluster_OnTarget On-Target Pathway (DNA Repair) cluster_Inhibitor cluster_OffTarget Potential Off-Target Pathway (Kinase Signaling) DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PARylation PARP1->PAR Repair Recruitment of Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Phthalazinone Phthalazinone-Based PARP Inhibitor Phthalazinone->PARP1 Inhibition OffTargetKinase Off-Target Kinase (e.g., PIM1, DYRK1A) Phthalazinone->OffTargetKinase Inhibition Receptor Growth Factor Receptor Receptor->OffTargetKinase Downstream Downstream Signaling OffTargetKinase->Downstream Phenotype Unexpected Phenotype Downstream->Phenotype

On-target PARP inhibition and potential off-target kinase effects.

Troubleshooting_Workflow cluster_OffTarget_Actions Off-Target Investigation Start Unexpected Cellular Result (e.g., excess toxicity, wrong phenotype) Check_OnTarget Confirm On-Target Engagement (CETSA) Start->Check_OnTarget Is_Engaged Target Engaged? Check_OnTarget->Is_Engaged Investigate_OffTarget Investigate Off-Target Effects Is_Engaged->Investigate_OffTarget Yes Review_Compound Review Compound Properties (Permeability, Stability) Is_Engaged->Review_Compound No Kinase_Screen Broad Kinase Screen Investigate_OffTarget->Kinase_Screen Validate_Hits Validate Hits (Secondary Assays, CETSA) Kinase_Screen->Validate_Hits Phenocopy Phenocopy with Selective Inhibitor or siRNA Validate_Hits->Phenocopy

A logical workflow for troubleshooting unexpected experimental results.

CETSA_Workflow Treat 1. Treat Cells (Compound vs. Vehicle) Lyse 2. Prepare Cell Lysate Treat->Lyse Heat 3. Heat Aliquots (Temperature Gradient) Lyse->Heat Centrifuge 4. Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Analyze 5. Analyze Soluble Fraction (Western Blot) Centrifuge->Analyze Plot 6. Plot Melting Curves Analyze->Plot Result Result: Thermal Shift Indicates Target Engagement Plot->Result

References

Validation & Comparative

A Researcher's Guide to In Vitro Confirmation of PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a critical step in the validation of novel PARP1 inhibitors. This guide provides a comparative overview of key in vitro assays designed to confirm the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a crucial enzyme in the DNA damage response (DDR) pathway. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes and workflows, this guide aims to equip researchers with the necessary tools to rigorously assess the efficacy and mechanism of their compounds.

The Central Role of PARP1 in DNA Damage Repair

PARP1 is a key player in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detection of a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate.[2][3] The resulting PAR chains serve as a scaffold to recruit other DNA repair factors, ultimately leading to the resolution of the DNA lesion.[1] PARP1 inhibitors exert their therapeutic effect by blocking this catalytic activity, leading to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can be synthetically lethal.

PARP1_Signaling_Pathway PARP1 Signaling Pathway in DNA Damage Repair cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR PAR chains PARP1_active->PAR synthesizes PARP_inhibitor PARP1 Inhibitor PARP1_active->PARP_inhibitor inhibits NAD NAD+ NAD->PARP1_active substrate BER_proteins Base Excision Repair (BER) Proteins PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair

PARP1 Signaling Pathway in DNA Damage Repair

Biochemical Assays: Direct Measurement of PARP1 Inhibition

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of PARP1 in a controlled, cell-free environment. These assays are fundamental for initial screening and for determining the intrinsic potency of an inhibitor.

Comparison of Biochemical Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
PARP Activity ELISA Measures the amount of poly(ADP-ribose) (PAR) produced by recombinant PARP1 in the presence of a histone-coated plate and biotinylated NAD+. The incorporated biotin is detected with streptavidin-HRP.[1]High throughput, sensitive, and directly measures the product of the enzymatic reaction.Indirect measurement of NAD+ consumption. Can be influenced by factors affecting antibody binding.Colorimetric or chemiluminescent signal inversely proportional to inhibition.
NAD+ Consumption Assay Quantifies the depletion of NAD+, the substrate for PARP1, upon enzyme activation. The remaining NAD+ is measured using a cycling reaction that generates a fluorescent or colorimetric product.[3]Direct measurement of substrate consumption, high throughput, and can be adapted for various detection methods.Can be susceptible to interference from compounds that affect the NAD+ detection chemistry.Decrease in fluorescence or absorbance proportional to PARP1 activity.
Experimental Protocols

PARP Activity ELISA Protocol

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.

  • Reaction Setup: In each well, add the reaction buffer containing activated DNA, the test inhibitor at various concentrations, and recombinant PARP1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour at 37°C.

  • Detection: Wash the plate and add Streptavidin-HRP. After incubation, add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.[1]

  • Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NAD+ Consumption Assay Protocol

  • Reaction Setup: In a 96-well plate, combine recombinant PARP1 enzyme, activated DNA, and the test inhibitor at various concentrations in an assay buffer.

  • Initiation: Add NAD+ to initiate the PARP1 reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • NAD+ Detection: Stop the PARP1 reaction and add the NAD+ detection reagent. This reagent typically contains an enzyme that cycles NAD+ and generates a fluorescent or colorimetric product.

  • Signal Measurement: Incubate for the recommended time and measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: A decrease in signal indicates NAD+ consumption by PARP1. Calculate the percentage of inhibition and determine the IC50 value.

Biochemical_Assay_Workflow Biochemical PARP1 Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, DNA, Buffer, Inhibitor, NAD+) start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate prepare_reagents->setup_reaction incubate Incubate at 37°C setup_reaction->incubate detect_signal Detect Signal (PAR levels or NAD+) incubate->detect_signal analyze_data Analyze Data (Calculate % Inhibition, IC50) detect_signal->analyze_data end End analyze_data->end

Biochemical PARP1 Inhibition Assay Workflow
Comparative Inhibitory Potency (IC50, nM) of PARP Inhibitors in Biochemical Assays

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib1 - 191 - 251[1][4]
Rucaparib0.8 - 3.228.2[1][4]
Talazoparib~1~0.2[1][5]
Niraparib2 - 42 - 4[4][5]
Note: IC50 values can vary depending on the specific assay conditions and the source of the data.

Cell-Based Assays: Assessing PARP1 Inhibition in a Physiological Context

Cell-based assays are crucial for confirming that a PARP1 inhibitor can effectively engage its target within a cellular environment and elicit the expected downstream biological effects. These assays provide a more physiologically relevant assessment of inhibitor potency.

Comparison of Cell-Based Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
Immunofluorescence for PAR Levels Measures the levels of poly(ADP-ribose) (PAR) in cells following DNA damage and treatment with a PARP1 inhibitor. PAR is detected using a specific antibody and a fluorescently labeled secondary antibody.[6]Provides spatial information about PAR formation within the cell, can be highly sensitive, and allows for single-cell analysis.Can be lower throughput than plate-based assays and quantification can be more complex.Decrease in fluorescence intensity in inhibitor-treated cells.
Immunofluorescence for RAD51 Foci Quantifies the formation of RAD51 foci, a marker of homologous recombination (HR) repair, in response to DNA damage induced by PARP inhibition.[7]Provides a functional readout of the downstream consequences of PARP inhibition on DNA repair pathways.Indirect measure of PARP1 inhibition; results can be influenced by the HR status of the cells.Increase in the number of RAD51 foci per nucleus.
Experimental Protocols

Immunofluorescence Protocol for PAR Levels

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the PARP1 inhibitor at various concentrations. Induce DNA damage using an agent like H2O2.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

  • Antibody Incubation: Incubate with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of PAR staining per nucleus.[6]

Target Engagement Assays: Directly Measuring Inhibitor-Protein Interaction

Target engagement assays provide direct evidence that a compound is binding to PARP1 within the complex environment of a living cell. These assays are invaluable for confirming on-target activity and can help to differentiate between on-target and off-target effects.

Comparison of Target Engagement Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation. The amount of soluble PARP1 remaining after a heat shock is quantified.[8][9]Label-free, measures direct target binding in a native cellular environment.Can be lower throughput, and optimization of the heat shock temperature is required.A shift in the melting temperature (Tm) or an increase in the amount of soluble protein at a given temperature.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PARP1 and a fluorescent tracer that binds to the active site. Inhibitor binding displaces the tracer, leading to a decrease in the BRET signal.[10][11]High-throughput, quantitative, and performed in live cells, allowing for real-time measurements.Requires genetic modification of cells to express the fusion protein and the use of a specific fluorescent tracer.Decrease in the BRET signal, allowing for the determination of IC50 values.
Experimental Protocols

CETSA Protocol

  • Cell Treatment: Treat intact cells or cell lysates with the PARP1 inhibitor or vehicle control.

  • Heat Shock: Subject the samples to a range of temperatures (for melt curve) or a single optimized temperature (for isothermal dose-response).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble PARP1 in the supernatant by Western blotting or other protein quantification methods like ELISA.[8]

  • Data Analysis: Plot the amount of soluble PARP1 as a function of temperature or inhibitor concentration to determine the shift in thermal stability.

NanoBRET™ Target Engagement Assay Protocol

  • Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing a PARP1-NanoLuc® fusion protein.[10]

  • Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer and the test inhibitor at various concentrations.

  • Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C.

  • Signal Measurement: Add the Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of measuring BRET.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Determine the IC50 value from the dose-response curve.[11]

Target_Engagement_Workflow Target Engagement Assay Workflow (CETSA Example) start Start treat_cells Treat Cells with Inhibitor start->treat_cells heat_shock Apply Heat Shock treat_cells->heat_shock lyse_cells Lyse Cells and Centrifuge heat_shock->lyse_cells quantify_protein Quantify Soluble PARP1 (e.g., Western Blot) lyse_cells->quantify_protein analyze_data Analyze Data (Determine Tm shift) quantify_protein->analyze_data end End analyze_data->end

Target Engagement Assay Workflow (CETSA Example)

Conclusion

The in vitro assays described in this guide represent a comprehensive toolkit for the rigorous characterization of PARP1 inhibitors. By employing a combination of biochemical, cell-based, and target engagement assays, researchers can confidently confirm the mechanism of action, determine the potency, and understand the cellular consequences of their compounds. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments, ultimately accelerating the development of novel and effective PARP1-targeted therapies.

References

Cell-based assays for validating androgen receptor antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Cell-Based Assays for Validating Androgen Receptor Antagonism

For researchers and drug development professionals dedicated to the discovery of novel therapeutics targeting the androgen receptor (AR), robust and reliable cell-based assays are indispensable for validating antagonist activity. This guide provides a comparative overview of three prevalent cell-based assay formats: Reporter Gene Assays, Androgen Receptor Dimerization Assays, and Androgen Receptor Translocation Assays. We present a summary of their performance with supporting data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Comparative Performance of AR Antagonist Assays

The selection of an appropriate assay for screening and characterizing androgen receptor antagonists depends on various factors, including the specific research question, desired throughput, and the mechanism of action being investigated. The following table summarizes key performance metrics for different cell-based assays, offering a quantitative comparison of their utility in identifying AR antagonists.

Assay TypeKey Performance MetricValueKnown AntagonistCell LineReference
AR Dimerization Assay Robust Z'-factor (rZ')0.85--[1][2]
Balanced Accuracy0.79–0.88Various-[1][2]
Reporter Gene Assay IC503.8 x 10⁻⁷ MBicalutamideHEK293[3]
IC505.5 x 10⁻⁸ MHydroxyflutamideHEK293[3]
IC502.6 x 10⁻⁷ MBicalutamideHEK293[3]
IC502.6 x 10⁻⁸ MHydroxyflutamideHEK293[3]
AR Translocation Assay Inhibition ≥50%--CHO-K1-hAR[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps involved in these assays is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the androgen receptor signaling pathway and the generalized workflow of a cell-based reporter gene assay for AR antagonism.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_HSP->AR Dissociates HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Antagonist AR Antagonist Antagonist->AR Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Diagram 1: Androgen Receptor Signaling Pathway and Antagonist Inhibition.

Reporter_Assay_Workflow cluster_workflow Reporter Gene Assay Workflow for AR Antagonism cluster_interpretation Interpretation A 1. Seed cells expressing AR and an ARE-driven reporter gene B 2. Treat cells with a known AR agonist (e.g., DHT) and the test compound A->B C 3. Incubate for a defined period (e.g., 18-24 hours) B->C D 4. Lyse cells and measure reporter gene activity (e.g., Luciferase luminescence) C->D E 5. Analyze data to determine the inhibitory effect of the compound D->E Agonist Agonist Alone: High Reporter Activity E->Agonist Antagonist Agonist + Antagonist: Reduced Reporter Activity E->Antagonist

Diagram 2: General Workflow of a Reporter Gene Assay for AR Antagonism.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the three highlighted cell-based assays.

Androgen Receptor (AR) Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of the AR induced by a known agonist.[5][6][7]

  • Cell Line: Chinese Hamster Ovary (CHO) cells co-transfected with expression vectors for the human androgen receptor (hAR) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE), such as the MMTV promoter.[5] Other suitable cell lines include PC3 and LNCaP.[6][8]

  • Reagents:

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

    • Charcoal-stripped FBS to remove endogenous steroids.

    • AR agonist (e.g., Dihydrotestosterone - DHT or the synthetic agonist R1881).[5]

    • Test compounds (potential AR antagonists).

    • Luciferase assay reagent.

  • Protocol:

    • Seed the transfected CHO cells in 96-well plates and allow them to attach overnight.

    • Replace the growth medium with a medium containing charcoal-stripped FBS.

    • Prepare serial dilutions of the test compounds and a fixed, sub-maximal concentration of the AR agonist (e.g., 10 nM R1881).[5]

    • Add the agonist and test compounds to the cells and incubate for 24 hours.[5]

    • After incubation, lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition of luciferase activity by the test compounds compared to the agonist-only control to determine the IC50 values.

Androgen Receptor (AR) Dimerization Assay

This high-throughput assay quantitatively measures ligand-dependent AR homodimerization using an enzyme complementation approach.[1][2][9]

  • Principle: The assay utilizes a split-reporter system, such as the NanoLuc luciferase, where two inactive fragments of the enzyme are fused to two AR proteins. Upon ligand-induced dimerization of the AR, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme that generates a luminescent signal.[1]

  • Cell Line: A stable cell line expressing human AR fused to the bipartite domains of NanoLuc luciferase (e.g., LgBiT and SmBiT).[1]

  • Reagents:

    • Cell culture medium.

    • AR agonist (e.g., DHT).

    • Test compounds.

    • NanoLuc luciferase substrate.

  • Protocol:

    • Plate the engineered cells in a high-throughput screening format (e.g., 384-well plates).

    • For antagonist screening, pre-incubate the cells with the test compounds.

    • Add the AR agonist to induce dimerization.

    • Add the NanoLuc substrate.

    • Measure the luminescence signal.

    • A decrease in the luminescent signal in the presence of a test compound indicates inhibition of AR dimerization.[9] This assay demonstrates excellent suitability for high-throughput screening, with robust Z' factors of 0.94 for agonists and 0.85 for antagonists.[9]

Androgen Receptor (AR) Translocation Assay

This imaging-based assay measures the ability of a compound to inhibit the ligand-induced translocation of the AR from the cytoplasm to the nucleus.[4][10]

  • Cell Line: A cell line, such as CHO-K1, stably expressing the full-length human AR tagged with a fluorescent protein (e.g., Red Fluorescent Protein - RFP).[4]

  • Reagents:

    • Cell culture medium.

    • AR agonist (e.g., 5α-dihydrotestosterone).[4]

    • Test compounds.

    • Nuclear stain (e.g., Hoechst) for image analysis.

  • Protocol:

    • Seed the CHO-K1-hAR-RFP cells in imaging-compatible plates (e.g., 96- or 384-well black-walled, clear-bottom plates) and allow them to adhere.[4]

    • Treat the cells with test compounds and/or a vehicle control for a specified pre-incubation period.

    • Add a known AR agonist (e.g., 300 pM 5α-dihydrotestosterone) to stimulate AR translocation and incubate for approximately 6 hours at 37°C and 5% CO2.[4]

    • Fix and stain the cells with a nuclear counterstain.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence of the RFP-tagged AR.

    • A significant reduction (e.g., ≥50%) in the nuclear translocation of AR in the presence of the test compound compared to the agonist-only control indicates antagonist activity.[4]

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4-Benzyl-1(2H)-phthalazinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 4-benzyl-1(2H)-phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of potent and selective inhibitors targeting diverse biological pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), the Androgen Receptor (AR), and Bromodomain-containing protein 4 (BRD4). Detailed experimental protocols and visualizations of key signaling pathways are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.

PARP-1 Inhibition: A Key Strategy in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[1] Inhibition of PARP-1 has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the principle of synthetic lethality. The this compound moiety is a key pharmacophore found in several potent PARP inhibitors, including the FDA-approved drug Olaparib.[2]

Structure-Activity Relationship of PARP-1 Inhibitors

The SAR of this compound analogs as PARP-1 inhibitors has been extensively studied. Modifications at various positions of the scaffold have been explored to enhance potency and selectivity.[3][4][5]

  • Phthalazinone Core : The lactam moiety of the phthalazinone ring is crucial for activity, acting as a hydrogen bond donor and acceptor.[3]

  • 4-Benzyl Group : The benzyl group plays a significant role in binding to the active site of PARP-1. Substitutions on the phenyl ring of the benzyl group can modulate activity. For example, a fluorine substitution at the 4-position of the benzyl ring can enhance binding strength.[4]

  • Substitutions on the Benzyl Moiety : Introducing substituents at the meta position of the benzyl group has been a successful strategy to improve potency and oral bioavailability. A common modification is the addition of a piperazine ring, which can be further functionalized. For instance, the addition of a cyclopropanecarbonyl group to the piperazine ring, as seen in Olaparib, leads to a significant increase in inhibitory activity.[4]

The following table summarizes the PARP-1 inhibitory activity of selected this compound analogs.

CompoundR Group on Benzyl MoietyPARP-1 IC50 (nM)
Olaparib 3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluoroSingle-digit nM
Analog 1 HModerate activity
Analog 2 4-fluoroImproved activity

Note: The IC50 values are generalized from multiple sources. Specific values can be found in the cited literature.

PARP-1 Signaling Pathway in DNA Repair

PARP-1 acts as a DNA damage sensor. Upon detecting a single-strand break, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[6]

PARP1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Phthalazinone_Analog This compound Analog Phthalazinone_Analog->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition by this compound analogs.

Androgen Receptor Antagonism: Targeting Hormone-Dependent Cancers

The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[7][8] Antagonizing the AR is a cornerstone of treatment for hormone-sensitive prostate cancer.[9] Nonsteroidal AR antagonists based on the this compound scaffold have been developed and shown to be effective in preclinical models.[10]

Structure-Activity Relationship of Androgen Receptor Antagonists

SAR studies of this compound derivatives as AR antagonists have revealed key structural features for potent activity.[10]

  • Benzyl Group Orientation : The benzyl group is crucial for antagonistic activity.

  • Substitutions on the Benzyl Phenyl Ring : Introducing bulky substituents at the ortho positions of the benzyl's phenyl ring significantly enhances antagonistic potency. For example, compound 11c with two ortho-chloro substituents on the phenyl group demonstrated potent inhibition of prostate cancer cell proliferation.[10]

The following table presents data for a representative this compound analog with AR antagonist activity.

CompoundR Group on Benzyl Phenyl RingSC-3 Cell Proliferation IC50 (µM)AR-Binding Affinity IC50 (µM)
11c 2,6-dichloro0.1810.9

Data from Tanatani et al., European Journal of Medicinal Chemistry, 2015.[10]

Androgen Receptor Signaling Pathway

In the presence of androgens like testosterone or dihydrotestosterone (DHT), the AR dimerizes and translocates to the nucleus.[8] In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes involved in cell proliferation and survival.[11]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription activates Phthalazinone_Analog This compound Analog Phthalazinone_Analog->AR antagonizes

Caption: Androgen receptor signaling pathway and its antagonism by this compound analogs.

BRD4 Inhibition: An Epigenetic Approach to Cancer Therapy

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as c-Myc.[12][13] BRD4 inhibitors have shown promise in various cancers, and the this compound scaffold has been explored for the development of novel BRD4 inhibitors.[14]

Structure-Activity Relationship of BRD4 Inhibitors

The development of this compound derivatives as BRD4 inhibitors has highlighted the importance of specific structural modifications.[14]

  • Core Scaffold : The 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one scaffold has been identified as a promising starting point for potent BRD4 inhibitors.

  • Substitutions on the Phthalazinone Nitrogen : Introducing various substituents on the nitrogen atom of the phthalazinone ring can significantly impact inhibitory activity. For instance, replacing a methyl group with a cyclopentyl or cyclohexyl group led to a marked improvement in inhibition.[14]

The following table summarizes the BRD4 inhibitory activity of a representative compound.

CompoundR Group on Phthalazinone NitrogenBRD4 IC50 (µM)
DDT26 (structure-specific)0.237

Data from Li et al., Frontiers in Chemistry, 2023.[14] Interestingly, some BRD4 inhibitors based on this scaffold also exhibit moderate PARP1 inhibitory activity, suggesting a potential for dual-target agents.[15]

BRD4 in Transcriptional Regulation

BRD4 binds to acetylated lysine residues on histones, typically at enhancers and promoters, and recruits the positive transcription elongation factor b (P-TEFb) complex.[16][17] P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation of target genes, including oncogenes.[18]

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 binds PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Gene_Transcription promotes elongation Phthalazinone_Analog This compound Analog Phthalazinone_Analog->BRD4 inhibits

Caption: BRD4-mediated transcriptional regulation and its inhibition by this compound analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

PARP-1 Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (β-NAD)

  • PARP assay buffer

  • Test compounds

  • Developer reagent

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in PARP assay buffer.

  • In a 96-well plate, add the PARP assay buffer, activated DNA, and the test compound dilutions.

  • Add the recombinant PARP-1 enzyme to each well to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the developer reagent to stop the reaction and generate a fluorescent signal.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the androgen receptor.[19][20]

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol)[19]

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Unlabeled androgen (e.g., DHT) for non-specific binding control

  • Test compounds

  • Assay buffer

  • Hydroxylapatite (HAP) slurry or filter plates

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the diluted test compound, the radiolabeled androgen, and the recombinant androgen receptor.

  • Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled androgen).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separate the bound and free radioligand using either the HAP slurry method or a filter binding assay.

  • Quantify the amount of bound radioligand by adding scintillation cocktail and measuring radioactivity using a scintillation counter.

  • Calculate the percent specific binding for each concentration of the test compound and determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of compounds on cell viability and proliferation.[21][22][23][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)[21][23]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and include a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[22]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow cluster_workflow Cell-Based Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for Specified Time Compound_Treatment->Incubation Assay_Reagent Add Assay Reagent (e.g., MTT) Incubation->Assay_Reagent Measurement Measure Signal (e.g., Absorbance) Assay_Reagent->Measurement Data_Analysis Data Analysis (Calculate IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a cell-based assay to evaluate the activity of this compound analogs.

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of potent inhibitors targeting a range of clinically relevant proteins. The structure-activity relationship studies highlighted in this guide demonstrate that subtle chemical modifications to this core structure can lead to significant changes in biological activity and target selectivity. For researchers in drug discovery, this scaffold continues to offer exciting opportunities for the development of novel therapeutics for cancer and other diseases. The provided experimental protocols and pathway diagrams serve as a foundational resource for the evaluation and characterization of new analogs based on this privileged chemical entity.

References

Comparing the efficacy of 4-benzyl-1(2H)-phthalazinone PARP inhibitors in BRCA-mutant cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 4-benzyl-1(2H)-phthalazinone PARP Inhibitors in BRCA-Mutant Cells

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of emerging this compound-based Poly (ADP-ribose) polymerase (PARP) inhibitors and the established drug, Olaparib, in the context of BRCA-mutant cancer cells. This analysis is supported by experimental data from recent studies, with a focus on quantitative comparisons and detailed methodologies to aid in preclinical research and drug development.

The inhibition of PARP enzymes is a clinically validated strategy for treating cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring mutations in the BRCA1 or BRCA2 genes. This "synthetic lethality" approach has led to the approval of several PARP inhibitors. The this compound scaffold is a key pharmacophore for potent PARP inhibition, with Olaparib being a prominent example. This guide delves into the efficacy of novel compounds based on this scaffold, providing a comparative overview to inform future research.

Performance Comparison of this compound PARP Inhibitors

The following table summarizes the in vitro potency of selected novel this compound derivatives in comparison to Olaparib. The data is compiled from studies evaluating their enzymatic inhibitory activity against PARP1 and their anti-proliferative effects in BRCA-mutant cancer cell lines.

Table 1: In Vitro Efficacy of this compound PARP Inhibitors

CompoundTargetEnzymatic IC50 (nM)Cell LineBRCA StatusCell Viability IC50 (µM)Reference
Olaparib PARP1/2PARP1: 5MDA-MB-436BRCA1 mutant4.7[1]
HCC1937BRCA1 mutant96[1]
Capan-1BRCA2 mutant10.412[2]
Compound 23 PARP13.24Capan-1BRCA2 mutant7.532[2]
Compound 13 PARP111.21Capan-1BRCA2 mutant18.251[2]
Compound 14 PARP15.38Capan-1BRCA2 mutant9.874[2]
Compound 15 PARP110.16Capan-1BRCA2 mutant17.632[2]
Compound 22 PARP16.49Capan-1BRCA2 mutant11.058[2]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Signaling Pathway and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and typical workflows for determining inhibitor efficacy.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors in BRCA-Mutant Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates Replication_Fork Replication Fork Stalling DNA_SSB->Replication_Fork PARylation Auto-PARylation PARP1->PARylation catalyzes PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER DNA_Repaired_SSB SSB Repaired BER->DNA_Repaired_SSB PARP_Inhibitor 4-benzyl-1(2H)- phthalazinone PARP Inhibitor PARP_Inhibitor->PARP1 PARP_Inhibitor->PARP_Trapping enhances DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Deficiency Homologous Recombination Deficiency (BRCA1/2 Mutant) DSB->HR_Deficiency Apoptosis Apoptosis / Cell Death DSB->Apoptosis HR_Deficiency->Apoptosis results in

Caption: PARP1 signaling in DNA repair and the mechanism of action of this compound PARP inhibitors in BRCA-mutant cells.

IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Seeding Seed BRCA-mutant cells in 96-well plates B 2. Compound Treatment Add serial dilutions of PARP inhibitors A->B C 3. Incubation Incubate for 72 hours B->C D 4. Viability Assay Perform MTT or CellTiter-Glo assay C->D E 5. Data Acquisition Measure absorbance or luminescence D->E F 6. Data Analysis Normalize to control and calculate IC50 values E->F

Caption: A generalized workflow for determining the IC50 value of a PARP inhibitor in a cancer cell line.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of the PARP inhibitors.[2]

Materials:

  • BRCA-mutant cancer cell lines (e.g., Capan-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • PARP inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the PARP inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

In Vitro PARP1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.[2]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Histone proteins

  • Biotinylated NAD+

  • 96-well plates (histone-coated)

  • Assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Plate Preparation: Use pre-coated 96-well plates with histone proteins. Wash the plate with wash buffer.

  • Compound Addition: Add serial dilutions of the PARP inhibitors to the wells. Include a positive control (e.g., Olaparib) and a no-inhibitor control.

  • Enzyme Reaction: Prepare a reaction mixture containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add the mixture to each well to initiate the PARylation reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains on the histones. Incubate for 30 minutes.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the chemiluminescence using a luminometer.

  • Data Analysis: The light signal is proportional to the PARP1 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of apoptosis, in response to inhibitor treatment.[3][4]

Materials:

  • BRCA-mutant cancer cells

  • PARP inhibitors

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to ~80% confluency. Treat with the PARP inhibitor at a desired concentration (e.g., IC50 value) for a set time (e.g., 24-48 hours). Harvest and lyse the cells in RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary PARP antibody overnight at 4°C.[3]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate.[4]

  • Imaging and Analysis: Capture the chemiluminescent signal. Quantify the band intensities for full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). An increase in the cleaved PARP fragment indicates apoptosis.[4]

References

Evaluating the Kinase Selectivity of 4-benzyl-1(2H)-phthalazinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzyl-1(2H)-phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of protein kinases and other therapeutic targets. Understanding the selectivity profile of these compounds is paramount for developing safe and efficacious drug candidates. This guide provides a comparative analysis of the kinase selectivity of a representative this compound derivative, supported by detailed experimental protocols and visualizations to aid in the interpretation of kinase inhibition data.

Comparative Kinase Selectivity Profile

To illustrate the kinase selectivity of this compound class, we present a representative dataset for a hypothetical this compound derivative, herein designated as BPTZ-K1 . The following table summarizes the inhibitory activity of BPTZ-K1 against a panel of selected kinases, showcasing its potency against its primary target, Aurora Kinase A, and its varying degrees of off-target activity.

Kinase TargetBPTZ-K1 IC50 (nM)Staurosporine IC50 (nM)Selectivity Fold (Off-Target/Aurora A)
Aurora A 71 5 1
Aurora B8501012
VEGFR-21,2002> 16
CDK2/cyclin A>10,00020> 140
ROCK15,3001575
PKA>10,0008> 140
SRC2,500635
ABL14,8001268

Note: The data for BPTZ-K1 is a representative compilation based on existing literature on similar compounds. Staurosporine, a non-selective kinase inhibitor, is included for comparison.

Understanding the Significance of Kinase Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[1] While potent inhibition of a primary kinase target is desirable, off-target activities can lead to unforeseen side effects or even beneficial polypharmacology. Therefore, comprehensive kinase profiling is a critical step in drug discovery.[2]

The this compound scaffold has been explored for its potential to inhibit various kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] For instance, certain derivatives have shown potent and selective inhibition of Aurora-A kinase, with IC50 values as low as 71 nM.[3] Others have demonstrated inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[4]

Experimental Protocols for Kinase Selectivity Profiling

To determine the kinase selectivity of compounds like BPTZ-K1, a variety of in vitro kinase assays can be employed. A common and robust method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.

Protocol: Luminescence-Based In Vitro Kinase Activity Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Kinase of interest (e.g., Aurora A, VEGFR-2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., BPTZ-K1)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A common starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the specific kinase to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations should be determined empirically for each kinase.

    • Add 5 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Kinase Inhibition and Experimental Workflow

To further elucidate the context of kinase inhibition by this compound derivatives, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for selectivity profiling.

G cluster_0 Cell Cycle Progression cluster_1 Aurora A Signaling G2/M_Checkpoint G2/M Checkpoint Mitosis Mitosis G2/M_Checkpoint->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Kinase PLK1 PLK1 Aurora_A->PLK1 Activates CDC25 CDC25 PLK1->CDC25 Activates CDC25->G2/M_Checkpoint Promotes BPTZ_K1 BPTZ-K1 (this compound) BPTZ_K1->Aurora_A Inhibits

Figure 1. Simplified Aurora A signaling pathway in mitosis.

G Start Start: Compound Dilution Assay_Plate Dispense Compound to 384-well Assay Plate Start->Assay_Plate Add_Kinase Add Kinase Panel Enzymes Assay_Plate->Add_Kinase Pre_incubation Pre-incubation (10 min) Add_Kinase->Pre_incubation Initiate_Reaction Add ATP/Substrate Mix Pre_incubation->Initiate_Reaction Kinase_Reaction Kinase Reaction (60 min) Initiate_Reaction->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction ATP_Depletion ATP Depletion (40 min) Stop_Reaction->ATP_Depletion Signal_Generation Add Kinase Detection Reagent ATP_Depletion->Signal_Generation Signal_Incubation Signal Development (30 min) Signal_Generation->Signal_Incubation Read_Plate Measure Luminescence Signal_Incubation->Read_Plate Data_Analysis Data Analysis: IC50 Determination Read_Plate->Data_Analysis

Figure 2. Experimental workflow for kinase selectivity profiling.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated, derivatives can be engineered to exhibit potent and selective inhibition of specific kinases. The comprehensive evaluation of a compound's selectivity profile, utilizing robust and standardized assay protocols, is an indispensable component of the drug discovery process, enabling the identification of candidates with the desired therapeutic window and minimizing the potential for off-target toxicities. The data and protocols presented in this guide offer a framework for the systematic evaluation of this compound derivatives and other potential kinase inhibitors.

References

Comparative Analysis of 4-benzyl-1(2H)-phthalazinone-based Androgen Receptor Antagonists: A Focus on Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Evaluating Receptor Selectivity

The selectivity of a novel androgen receptor antagonist is a critical determinant of its therapeutic window and potential off-target effects. High selectivity for the AR over other steroid receptors is desirable to minimize unwanted side effects. The following tables illustrate how quantitative data from binding affinity and functional activity assays are typically presented to compare the performance of a lead compound against various steroid receptors.

Table 1: Comparative Binding Affinity (IC50, nM)

This table would present the concentration of the test compound required to inhibit 50% of the binding of a radiolabeled ligand to each receptor. A higher IC50 value indicates lower binding affinity.

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Phthalazinone Derivative 1 e.g., 15 nMe.g., >10,000 nMe.g., >10,000 nMe.g., >10,000 nM
Phthalazinone Derivative 2 e.g., 25 nMe.g., 5,000 nMe.g., 8,000 nMe.g., >10,000 nM
Non-selective Control e.g., 50 nMe.g., 100 nMe.g., 200 nMe.g., 150 nM

Data is hypothetical and for illustrative purposes only.

Table 2: Comparative Functional Activity (IC50, nM) in Transactivation Assays

This table would display the concentration of the antagonist required to inhibit 50% of the maximal transcriptional activity induced by a native hormone for each receptor.

CompoundAR AntagonismPR AntagonismGR AntagonismMR Antagonism
Phthalazinone Derivative 1 e.g., 30 nMe.g., >10,000 nMe.g., >10,000 nMe.g., >10,000 nM
Phthalazinone Derivative 2 e.g., 50 nMe.g., 8,000 nMe.g., >10,000 nMe.g., >10,000 nM
Non-selective Control e.g., 100 nMe.g., 250 nMe.g., 500 nMe.g., 300 nM

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and validated experimental protocols are essential for generating reliable and reproducible cross-reactivity data. The following are standard methods for assessing binding affinity and functional activity for steroid hormone receptors.

Radioligand Binding Assay Protocol

This assay determines the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the target receptor.

1. Receptor Preparation:

  • Prepare cell lysates or membrane fractions from cells overexpressing the human androgen receptor, progesterone receptor, glucocorticoid receptor, or mineralocorticoid receptor.

  • Determine the protein concentration of each receptor preparation using a standard protein assay (e.g., BCA assay).

2. Assay Procedure:

  • In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Mibolerone for AR, [3H]-R5020 for PR, [3H]-Dexamethasone for GR, [3H]-Aldosterone for MR), and a range of concentrations of the 4-benzyl-1(2H)-phthalazinone-based test compound.

  • To determine non-specific binding, include wells with the receptor preparation, radioligand, and a high concentration of a known unlabeled ligand for that receptor.

  • To determine total binding, include wells with the receptor preparation and radioligand only.

  • Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

3. Separation and Detection:

  • Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Luciferase Reporter Gene Assay Protocol

This cell-based assay measures the ability of a test compound to antagonize the hormone-induced transcriptional activation of a reporter gene.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T or PC-3) that does not endogenously express the steroid receptors of interest.

  • Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length cDNA for the human androgen receptor, progesterone receptor, glucocorticoid receptor, or mineralocorticoid receptor.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (e.g., MMTV promoter for GR and PR, ARE-luciferase for AR).

  • A third plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

  • After transfection, plate the cells in a 96-well plate.

  • Treat the cells with a fixed concentration of the respective native hormone agonist (e.g., Dihydrotestosterone for AR, Progesterone for PR, Dexamethasone for GR, Aldosterone for MR) in the presence of increasing concentrations of the this compound-based test compound.

  • Include control wells with agonist alone (maximal stimulation) and vehicle alone (basal activity).

3. Luciferase Activity Measurement:

  • After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

  • Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

  • If a normalization plasmid was used, measure the activity of the second reporter (e.g., Renilla luciferase).

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Express the data as a percentage of the maximal response induced by the agonist alone.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathway of the androgen receptor, highlighting the points of potential antagonist action and cross-reactivity.

G cluster_0 Compound Preparation cluster_1 Binding Assay cluster_2 Functional Assay cluster_3 Data Analysis Compound Test Compound (Phthalazinone Derivative) Serial_Dilution Serial Dilution Compound->Serial_Dilution Incubation Incubation Serial_Dilution->Incubation Compound_Treatment Compound & Agonist Treatment Serial_Dilution->Compound_Treatment Receptor_Prep Receptor Preparation (AR, PR, GR, MR) Radioligand Radioligand Addition Receptor_Prep->Radioligand Radioligand->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Binding IC50 Calculation (Binding Affinity) Scintillation->IC50_Binding Cell_Culture Cell Culture & Transfection (Receptor + Reporter Plasmids) Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Luciferase_Assay Luciferase Assay Cell_Lysis->Luciferase_Assay IC50_Functional IC50 Calculation (Functional Activity) Luciferase_Assay->IC50_Functional Selectivity_Profile Selectivity Profile Generation IC50_Binding->Selectivity_Profile IC50_Functional->Selectivity_Profile

Experimental workflow for assessing cross-reactivity.

G cluster_AR Androgen Receptor Signaling cluster_Cross Potential Cross-Reactivity Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (Cytoplasm) Androgen->AR AR_Complex Androgen-AR Complex AR_Antagonist 4-benzyl-1(2H)- phthalazinone Antagonist AR_Antagonist->AR Blocks Binding PR Progesterone Receptor (PR) AR_Antagonist->PR Off-target binding? GR Glucocorticoid Receptor (GR) AR_Antagonist->GR Off-target binding? MR Mineralocorticoid Receptor (MR) AR_Antagonist->MR Off-target binding? Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binds DNA Transcription Gene Transcription ARE->Transcription Activates

Androgen receptor signaling and potential cross-reactivity.

The Antitumor Potential of the 4-Benzyl-1(2H)-Phthalazinone Scaffold: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vivo efficacy of novel phthalazinone-based compounds against breast and prostate cancer, benchmarked against established therapies.

The quest for novel, potent, and selective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 4-benzyl-1(2H)-phthalazinone core has emerged as a promising platform for the development of targeted therapies. Derivatives of this scaffold have demonstrated significant antitumor activity by inhibiting key oncogenic pathways, including those driven by Bromodomain-containing protein 4 (BRD4), Poly(ADP-ribose) polymerase (PARP), and the Androgen Receptor (AR). This guide provides a comprehensive comparison of the preclinical in vivo efficacy of agents based on the this compound structure against standard-of-care treatments in relevant xenograft models of breast and prostate cancer.

Comparative Efficacy in Breast Cancer Xenograft Models

Derivatives of the this compound scaffold have shown particular promise in the treatment of breast cancer, especially aggressive subtypes like triple-negative breast cancer (TNBC). These compounds often function as potent BRD4 or PARP inhibitors.

BRD4 Inhibition in Triple-Negative Breast Cancer (TNBC)

One notable derivative, DDT26, a potent BRD4 inhibitor, has demonstrated significant anti-proliferative activity against TNBC cell lines. While specific in vivo data for DDT26 is emerging, the well-characterized BRD4 inhibitor JQ1 serves as a valuable benchmark. In a patient-derived xenograft (PDX) model of TNBC, JQ1 treatment resulted in a significant reduction in tumor growth.

Table 1: In Vivo Efficacy of BRD4 Inhibitors in TNBC Xenograft Models

CompoundCancer ModelTreatment RegimenTumor Growth Inhibition (TGI)Reference
JQ1 TNBC Patient-Derived Xenograft (PDX)50 mg/kg, daily, i.p.Significantly lower tumor volume and weight compared to vehicle control.[1]
DDT26 MDA-MB-231 (TNBC)In vivo data not yet publishedPotent in vitro anti-proliferative activity (IC50 = 0.237 µM against BRD4).[1]

PARP Inhibition in BRCA-Mutated Breast Cancer

The this compound scaffold is also the core of Olaparib (formerly KU-0059436), a potent PARP inhibitor approved for the treatment of BRCA-mutated breast cancer. In xenograft models, Olaparib has demonstrated substantial tumor growth inhibition.

Table 2: In Vivo Efficacy of PARP Inhibitors in Breast Cancer Xenograft Models

CompoundCancer ModelTreatment RegimenTumor Growth Inhibition (TGI)Reference
Olaparib BRCA2-mutated Ovarian Cancer PDX50 mg/kg, daily, oralSignificant tumor growth inhibition.[2]
Talazoparib TNBC PDXNot specifiedCaused tumor regression in 5 out of 12 PDX models.[2]

Comparative Efficacy in Prostate Cancer Xenograft Models

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), derivatives of this compound have been developed as potent androgen receptor (AR) antagonists.

Androgen Receptor Antagonism in Castration-Resistant Prostate Cancer (CRPC)

While specific in vivo data for novel this compound-based AR antagonists is still under investigation, their potential can be benchmarked against the established second-generation AR inhibitor, Enzalutamide.

Table 3: In Vivo Efficacy of Androgen Receptor Antagonists in Prostate Cancer Xenograft Models

CompoundCancer ModelTreatment RegimenTumor Growth Inhibition (TGI)Reference
Enzalutamide LNCaP (Prostate Cancer)10 mg/kg, daily, oralSignificant inhibition of tumor growth in castrated mice.[3]
Novel Phthalazinone AR Antagonist In vivo data emergingNot applicablePotent in vitro inhibition of SC-3 cell proliferation (IC50: 0.18 μM).[4]

Signaling Pathways and Experimental Workflows

The antitumor effects of these this compound derivatives are mediated through distinct signaling pathways. Understanding these pathways is crucial for rational drug design and patient selection.

PARP_Inhibition_Pathway cluster_synthetic_lethality Synthetic Lethality DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Replication_Fork Replication Fork Stall DNA_Damage->Replication_Fork BER Base Excision Repair PARP->BER recruits Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break Replication_Fork->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Repair->Apoptosis Phthalazinone_PARPi This compound (e.g., Olaparib) Phthalazinone_PARPi->PARP inhibits BRCA_Deficiency BRCA Deficiency BRCA_Deficiency->HR_Repair impairs Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231, LNCaP) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous or Orthotopic Tumor Cell Implantation Cell_Harvest->Implantation Animal_Model 3. Immunocompromised Mice (e.g., Nude, SCID) Animal_Model->Implantation Tumor_Growth 5. Tumor Growth Monitoring (Calipers, Imaging) Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. Drug Administration (Oral, i.p.) Randomization->Treatment Data_Collection 8. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 9. Endpoint Analysis (Tumor Excision, IHC, etc.) Data_Collection->Endpoint

References

A Comparative Analysis of Synthetic Routes to 4-benzyl-1(2H)-phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of heterocyclic compounds is of paramount importance. 4-benzyl-1(2H)-phthalazinone serves as a crucial scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given research and development context.

Executive Summary

Two principal synthetic routes for the preparation of this compound have been identified and evaluated.

  • Route 1: A two-step synthesis commencing with the condensation of phthalic anhydride and phenylacetic acid to form the intermediate 3-benzylidenephthalide, which is subsequently cyclized with hydrazine hydrate.

  • Route 2: A more direct, one-pot, two-step approach involving the reaction of 2-(phenylacetyl)benzoic acid with hydrazine.

This analysis reveals that while Route 1 is well-documented with established protocols for its initial step, the overall yield can be variable. Route 2 presents a potentially more streamlined and efficient alternative, though specific yield data for the synthesis of the title compound is less commonly reported.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: From Phthalic AnhydrideRoute 2: From 2-(phenylacetyl)benzoic Acid
Starting Materials Phthalic anhydride, Phenylacetic acid, Hydrazine hydrate2-(phenylacetyl)benzoic acid, Hydrazine
Number of Steps 21 (one-pot, two-step)
Intermediate 3-BenzylidenephthalideIn-situ formed intermediate
Overall Yield ~70% (Estimated)Not explicitly reported for the title compound
Reaction Conditions High temperature fusion, refluxNot explicitly detailed for the title compound
Key Reagents Fused Sodium AcetateNot explicitly detailed for the title compound

Experimental Protocols

Route 1: Synthesis from Phthalic Anhydride and Phenylacetic Acid

This route proceeds in two distinct experimental steps.

Step 1: Synthesis of 3-Benzylidenephthalide

  • Materials:

    • Phthalic anhydride (1.0 eq)

    • Phenylacetic acid (1.2 eq)

    • Fused sodium acetate (catalytic amount)

  • Procedure:

    • A mixture of phthalic anhydride, phenylacetic acid, and freshly fused sodium acetate is placed in a round-bottom flask equipped with a thermometer and a distillation setup.

    • The flask is heated in a sand bath to 230-240°C for approximately 2-3 hours, during which water is distilled off.

    • The reaction progress can be monitored by the cessation of water distillation.

    • The reaction mixture is then cooled to about 100°C and the crude product is dissolved in hot ethanol.

    • The solution is filtered to remove any insoluble impurities and then allowed to cool, inducing crystallization of the product.

    • The crystals of 3-benzylidenephthalide are collected by filtration, washed with cold ethanol, and dried.

  • Yield: 71-74%[1]

Step 2: Synthesis of this compound

  • Materials:

    • 3-Benzylidenephthalide (1.0 eq)

    • Hydrazine hydrate (excess)

    • Ethanol

  • Procedure:

    • 3-Benzylidenephthalide is dissolved in ethanol in a round-bottom flask.

    • An excess of hydrazine hydrate is added to the solution.

    • The reaction mixture is heated to reflux for several hours.

    • Upon cooling, the product crystallizes out of the solution.

    • The solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

  • Yield: While this is a commonly cited method, specific yield for this step is not consistently reported in the reviewed literature.

Route 2: One-Pot Synthesis from 2-(phenylacetyl)benzoic Acid

This route offers a more direct approach to the target molecule.

  • Materials:

    • 2-(phenylacetyl)benzoic acid

    • Hydrazine

  • General Procedure:

    • A one-pot, two-step process is generally employed for the conversion of 2-acylbenzoic acids to the corresponding phthalazinones.

    • The process involves the initial formation of an in-situ intermediate by the reaction of the 2-acylbenzoic acid with hydrazine.

    • This is followed by a cyclization step to form the phthalazinone ring.

    • Careful control of the reaction conditions, particularly the management of residual hydrazine, is crucial for obtaining a high-purity product.

  • Yield: A robust process for the synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids has been developed, which has been successfully demonstrated on a multikilogram scale.[2] However, a specific overall yield for this compound using this method is not explicitly available in the reviewed literature.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the synthetic pathways described.

Synthetic_Route_1 PA Phthalic Anhydride NaOAc Fused NaOAc (230-240°C) PAA Phenylacetic Acid BP 3-Benzylidenephthalide NaOAc->BP HH Hydrazine Hydrate (Ethanol, Reflux) BP->HH Pht This compound HH->Pht

Caption: Synthetic pathway for Route 1, starting from Phthalic Anhydride.

Synthetic_Route_2 PABA 2-(phenylacetyl)benzoic Acid Hydrazine Hydrazine (One-pot) PABA->Hydrazine Pht This compound Hydrazine->Pht

Caption: One-pot synthetic pathway for Route 2 from 2-(phenylacetyl)benzoic Acid.

References

A Comparative Analysis of the ADME Properties of Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Drug Development

This guide provides a comparative benchmark of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of novel 4-benzyl-1(2H)-phthalazinone derivatives against the established PARP inhibitor, Olaparib. The data presented herein is intended to guide researchers and scientists in the selection and optimization of drug candidates within this chemical class. All experimental data is summarized for clear comparison, and detailed protocols for the key assays are provided.

Comparative ADME Data Summary

The following table summarizes the in vitro ADME properties of three novel this compound derivatives (Compound A, Compound B, and Compound C) benchmarked against Olaparib.

Parameter Compound A Compound B Compound C Olaparib (Comparator)
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 8.51.215.2Moderate to High (P-gp substrate)
Efflux Ratio (Papp B→A / Papp A→B) 1.54.81.1>2
Metabolic Stability (Human Liver Microsomes, % remaining at 60 min) 75%25%88%Moderately stable
Plasma Protein Binding (Human, % bound) 92.5%85.1%98.9%~82-89%[1][2]
CYP3A4 Inhibition (IC₅₀, µM) >5015.7>50119[3][4]

Experimental Protocols and Methodologies

Detailed methodologies for the key in vitro ADME assays are provided below.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the human intestinal epithelium.[3]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[3]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study:

    • Apical to Basolateral (A→B) Transport: The test compound (at a concentration of 10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side to determine the extent of active efflux.

  • Incubation and Sampling: The plates are incubated for 2 hours at 37°C. Samples are then taken from both the donor and receiver compartments.

  • Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[5] An efflux ratio greater than 2 suggests active efflux.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21-28 days to form monolayer Culture for 21-28 days to form monolayer Seed Caco-2 cells on Transwell inserts->Culture for 21-28 days to form monolayer Verify monolayer integrity (TEER) Verify monolayer integrity (TEER) Culture for 21-28 days to form monolayer->Verify monolayer integrity (TEER) Add test compound to donor side (Apical or Basolateral) Add test compound to donor side (Apical or Basolateral) Verify monolayer integrity (TEER)->Add test compound to donor side (Apical or Basolateral) Incubate at 37°C for 2 hours Incubate at 37°C for 2 hours Add test compound to donor side (Apical or Basolateral)->Incubate at 37°C for 2 hours Collect samples from donor and receiver compartments Collect samples from donor and receiver compartments Incubate at 37°C for 2 hours->Collect samples from donor and receiver compartments Quantify compound concentration by LC-MS/MS Quantify compound concentration by LC-MS/MS Collect samples from donor and receiver compartments->Quantify compound concentration by LC-MS/MS Calculate Papp (A->B and B->A) Calculate Papp (A->B and B->A) Quantify compound concentration by LC-MS/MS->Calculate Papp (A->B and B->A) Determine Efflux Ratio Determine Efflux Ratio Calculate Papp (A->B and B->A)->Determine Efflux Ratio

Caco-2 Permeability Assay Workflow

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), providing an indication of its metabolic clearance in the body.[6][7]

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.

  • Reaction Mixture: The test compound (1 µM) is mixed with the liver microsomes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to initiate the metabolic reaction.

  • Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

G Prepare reaction mixture Prepare mixture: Test Compound (1 µM) Human Liver Microsomes Phosphate Buffer Initiate reaction Add NADPH regenerating system and incubate at 37°C Prepare reaction mixture->Initiate reaction Sample at time points Take aliquots at 0, 5, 15, 30, 60 min Initiate reaction->Sample at time points Stop reaction Quench with cold acetonitrile Sample at time points->Stop reaction Process sample Centrifuge to precipitate proteins Stop reaction->Process sample Analyze Quantify parent compound in supernatant by LC-MS/MS Process sample->Analyze Calculate Calculate % compound remaining vs. time Analyze->Calculate

Metabolic Stability Assay Workflow

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which is a critical factor influencing its distribution and availability to reach its target. The Rapid Equilibrium Dialysis (RED) method is commonly used.

Protocol:

  • Preparation: The test compound is added to human plasma at a final concentration of 1 µM.

  • Equilibrium Dialysis: The plasma containing the test compound is loaded into one chamber of a RED device, and a protein-free buffer (phosphate-buffered saline) is loaded into the other chamber. The chambers are separated by a semi-permeable membrane.

  • Incubation: The device is incubated at 37°C for 4-6 hours with shaking to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentrations in the plasma and buffer chambers.

G Spike compound Spike test compound into human plasma Load RED device Load plasma into one chamber and buffer into the other Spike compound->Load RED device Incubate Incubate at 37°C for 4-6 hours with shaking Load RED device->Incubate Reach equilibrium Unbound compound diffuses into buffer chamber Incubate->Reach equilibrium Sample chambers Collect samples from both plasma and buffer chambers Reach equilibrium->Sample chambers Analyze Quantify compound concentration by LC-MS/MS Sample chambers->Analyze Calculate binding Calculate % Protein Binding Analyze->Calculate binding

Plasma Protein Binding (RED) Workflow

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), which is crucial for predicting potential drug-drug interactions.

Protocol:

  • Incubation Mixture: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific CYP isoform probe substrate.

  • Reaction Initiation: The reaction is started by adding an NADPH regenerating system.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped with a cold organic solvent.

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a control without the inhibitor. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is then determined.

G Prepare incubation Pre-incubate test compound (various conc.) with HLMs and a CYP-specific probe substrate Start reaction Initiate reaction with NADPH Prepare incubation->Start reaction Incubate Incubate at 37°C Start reaction->Incubate Stop reaction Quench reaction with cold solvent Incubate->Stop reaction Analyze Quantify probe substrate metabolite by LC-MS/MS Stop reaction->Analyze Determine IC50 Calculate IC50 value from concentration-response curve Analyze->Determine IC50

CYP450 Inhibition Assay Workflow

References

Safety Operating Guide

Proper Disposal of 4-Benzyl-1(2H)-phthalazinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-Benzyl-1(2H)-phthalazinone, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Before initiating any disposal procedures, it is crucial to be aware of its classification and associated risks. Personal protective equipment (PPE) is mandatory when handling this substance.

Summary of Hazard Information:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with a dust mask if handling fine powders or if ventilation is inadequate.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility. The following steps provide a clear and compliant pathway for disposal.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical and should be in good condition, free from leaks or damage.

    • Avoid mixing with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment is recommended to prevent the spread of material in case of a leak.

  • Disposal of Contaminated Materials:

    • Any materials, such as gloves, filter paper, or paper towels, that are contaminated with this compound must be disposed of as hazardous waste.

    • Place these materials in the same designated hazardous waste container as the chemical itself.

  • Disposal of Empty Containers:

    • A container that held this compound is not considered empty until it has been triple-rinsed.

    • The first rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been completely removed or defaced.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1] Unauthorized disposal can lead to environmental contamination and legal repercussions.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Container Decontamination cluster_4 Final Disposal start Researcher handles This compound waste_generated Waste Generated (Unused chemical, contaminated labware) start->waste_generated empty_container Empty Container start->empty_container collect_waste Collect in a designated, compatible, and sealed hazardous waste container. waste_generated->collect_waste triple_rinse Triple-rinse the container. empty_container->triple_rinse label_waste Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_waste store_waste Store waste container in a designated, secure area. label_waste->store_waste collect_rinsate Collect the first rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (remove/deface label). triple_rinse->dispose_container collect_rinsate->collect_waste Add to hazardous waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 4-Benzyl-1(2H)-phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for 4-Benzyl-1(2H)-phthalazinone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with acute oral toxicity, skin irritation, serious eye irritation, and may cause respiratory tract irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications & Remarks
Eye/Face Protection Safety goggles with side-shields or a full-face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[2] Essential to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or other impervious gloves are recommended. Gloves must be inspected prior to use and changed frequently.[2]
Skin and Body Protection Laboratory coat, impervious clothingFire/flame resistant clothing is advised.[2] Should cover all exposed skin to prevent contact.
Respiratory Protection NIOSH/MSHA approved respiratorRequired when engineering controls are insufficient or when dusts are generated.

Operational Plan: Handling and Experimental Protocol

A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental reproducibility.

General Handling Procedures
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[2]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools.[2]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

Experimental Protocol: Synthesis of 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one

This protocol is adapted from a published procedure for the synthesis of a derivative of this compound and serves as a representative workflow.[1]

Materials:

  • 4-Benzyl-2H-phthalazin-1-one (1.0 mmol, 0.23 g)

  • Formaldehyde solution (38%) (0.8 mL)

  • Ethanol (30 mL)

  • Water (25 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Combine 4-Benzyl-2H-phthalazin-1-one and formaldehyde solution in a round-bottom flask containing ethanol.

  • Reflux the mixture for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent under vacuum.

  • Add water to the residue to precipitate the solid product.

  • Filter the solid product and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one.[1]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Reflux Reflux Combine Reactants->Reflux Cool Cool Reflux->Cool Evaporate Solvent Evaporate Solvent Cool->Evaporate Solvent Precipitate with Water Precipitate with Water Evaporate Solvent->Precipitate with Water Filter Filter Precipitate with Water->Filter Recrystallize Recrystallize Filter->Recrystallize Final Product Final Product Recrystallize->Final Product

Caption: Experimental workflow for the synthesis of a this compound derivative.

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.

Spill Cleanup
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Absorb: For small spills, absorb with an inert, non-combustible material like sand or earth.

  • Collect: Sweep up and shovel the absorbed material into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes before disposal.[2]

  • Regulations: All disposal practices must be in accordance with local, state, and federal regulations.

Disposal Workflow Diagram:

G cluster_waste Waste Generation cluster_disposal Disposal Path Unused Product Unused Product Licensed Chemical Destruction Licensed Chemical Destruction Unused Product->Licensed Chemical Destruction Controlled Incineration Controlled Incineration Unused Product->Controlled Incineration Contaminated PPE Contaminated PPE Contaminated PPE->Licensed Chemical Destruction Contaminated PPE->Controlled Incineration Empty Containers Empty Containers Recycling/Reconditioning Recycling/Reconditioning Empty Containers->Recycling/Reconditioning

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-1(2H)-phthalazinone
Reactant of Route 2
Reactant of Route 2
4-Benzyl-1(2H)-phthalazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.